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  • Product: Ethyl benzofuran-3-carboxylate
  • CAS: 194278-43-8

Core Science & Biosynthesis

Foundational

Ethyl Benzofuran-3-Carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction Ethyl benzofuran-3-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl benzofuran-3-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the benzofuran scaffold, a privileged structure in drug discovery, this molecule serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1] The benzofuran moiety is a common feature in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This in-depth technical guide provides a comprehensive overview of Ethyl benzofuran-3-carboxylate, encompassing its chemical and physical properties, detailed synthesis methodologies, and its applications in drug development, supported by scientific literature.

Part 1: Core Properties of Ethyl Benzofuran-3-Carboxylate

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Ethyl benzofuran-3-carboxylate is a liquid at room temperature with a distinct set of characteristics that are crucial for its handling, storage, and use in chemical reactions.

Identifier and Molecular Profile

The unique identifier for Ethyl benzofuran-3-carboxylate is its CAS (Chemical Abstracts Service) number, which is 194278-43-8 .[4]

Table 1: Physicochemical Properties of Ethyl Benzofuran-3-Carboxylate

PropertyValueSource(s)
CAS Number 194278-43-8[4]
Molecular Formula C₁₁H₁₀O₃[4]
Molecular Weight 190.20 g/mol [4]
Physical Form Liquid
Density 1.150 g/mL at 25 °C
Refractive Index n20/D 1.540
Storage Temperature 2-8°C[4]
Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl benzofuran-3-carboxylate is classified with the following hazards:

  • Eye Irritation (Category 2)

  • Skin Irritation (Category 2)

Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Part 2: Synthesis of Ethyl Benzofuran-3-Carboxylate

The synthesis of Ethyl benzofuran-3-carboxylate can be achieved through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Method 1: One-Pot Synthesis from Salicylaldehydes and Ethyl Diazoacetate

A highly efficient and convenient one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans has been developed, offering excellent yields from commercially available starting materials.[5] This method avoids the often complex and costly procedures associated with traditional 3-substituted benzofuran syntheses.[5]

Reaction Scheme:

Synthesis_of_Ethyl_benzofuran-3-carboxylate cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Intermediate Hemiacetal Intermediate Salicylaldehyde->Intermediate + EDA EDA Ethyl Diazoacetate (EDA) Product Ethyl benzofuran-3-carboxylate Intermediate->Product Dehydration Catalyst HBF₄·OEt₂ Catalyst->Intermediate DehydratingAgent H₂SO₄ DehydratingAgent->Product caption One-pot synthesis from salicylaldehyde.

Caption: One-pot synthesis of Ethyl benzofuran-3-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired salicylaldehyde in a suitable solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂) to the solution.

  • Addition of Ethyl Diazoacetate: Slowly add ethyl diazoacetate to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Formation of Hemiacetal: The reaction initially forms a hemiacetetal intermediate.

  • Dehydration: Upon completion of the initial reaction, a dehydrating agent, such as concentrated sulfuric acid, is added to facilitate the cyclization and formation of the benzofuran ring.

  • Work-up and Purification: The reaction mixture is then worked up using standard procedures, including extraction and washing. The crude product is purified by column chromatography to yield the pure Ethyl benzofuran-3-carboxylate.

Causality of Experimental Choices:

  • HBF₄·OEt₂ as a Catalyst: This Brønsted acid is effective in promoting the reaction between the aldehyde and the diazo compound to form the intermediate.

  • One-Pot Procedure: This approach is advantageous as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency.

  • Sulfuric Acid for Dehydration: A strong acid is necessary to efficiently remove a molecule of water from the hemiacetal intermediate, leading to the formation of the stable aromatic furan ring.

Method 2: Palladium-Catalyzed Intramolecular Heck Coupling

An alternative approach involves a palladium-catalyzed intramolecular Heck coupling reaction.[6] This method is part of a two-step procedure and is particularly useful for constructing the benzofuran ring system.

Reaction Scheme:

Heck_Coupling_Synthesis cluster_step1 Step 1: Michael Addition Bromophenol 2-Bromophenol Intermediate 3-(2-bromophenoxy)acrylic acid ethyl ester Bromophenol->Intermediate + Ethyl propiolate EthylPropiolate Ethyl propiolate Product Ethyl benzofuran-3-carboxylate Intermediate->Product Intramolecular Heck Coupling Base1 Trimethylamine Base1->Intermediate Catalyst Palladium Catalyst Catalyst->Product caption Palladium-catalyzed Heck coupling.

Caption: Palladium-catalyzed synthesis of Ethyl benzofuran-3-carboxylate.

Experimental Protocol:

  • Step 1: Michael Addition: 2-bromophenol is reacted with ethyl propiolate in the presence of a base like trimethylamine to form 3-(2-bromophenoxy)acrylic acid ethyl ester.

  • Step 2: Intramolecular Heck Coupling: The resulting ester undergoes a palladium-catalyzed intramolecular Heck coupling reaction to yield Ethyl benzofuran-3-carboxylate.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly effective in facilitating carbon-carbon bond formation through the Heck reaction, enabling the cyclization to form the furan ring.

  • Two-Step Procedure: While not a one-pot synthesis, this method provides a reliable route to the target molecule with good control over the reaction.

Part 3: Applications in Drug Development

The benzofuran scaffold is of great importance in medicinal chemistry due to its presence in a wide range of biologically active compounds.[7][1] Ethyl benzofuran-3-carboxylate, as a key intermediate, provides a platform for the synthesis of novel derivatives with potential therapeutic applications.

Scaffold for Bioactive Molecules

The ester functional group at the 3-position of the benzofuran ring is a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These modifications allow for the exploration of the structure-activity relationship (SAR) of novel benzofuran-based compounds.

Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The benzofuran nucleus has been incorporated into molecules that exhibit activity against various bacterial and fungal strains.[2][3]

  • Anticancer Activity: Numerous benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[8]

  • Anti-inflammatory and Analgesic Properties: The structural motif is also found in compounds with anti-inflammatory and pain-relieving properties.[2]

  • Enzyme Inhibition: Certain benzofuran derivatives have been shown to act as inhibitors of various enzymes, which is a key strategy in the development of new drugs.[6]

Workflow for Derivative Synthesis and Screening:

Drug_Discovery_Workflow Start Ethyl benzofuran-3-carboxylate Modification Chemical Modification (e.g., Hydrolysis, Amidation) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer assays) Library->Screening Hit Hit Compound(s) Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate caption Drug discovery workflow.

Caption: A typical workflow for drug discovery starting from Ethyl benzofuran-3-carboxylate.

Case Study: Benzofuran Derivatives in Antibacterial Research

In one study, a series of benzofuran derivatives were synthesized starting from a substituted ethyl benzofuran-3-carboxylate.[3] The ester was first converted to a carbohydrazide, which was then reacted with various substituted aldehydes to produce a library of new benzofuran derivatives. These compounds were subsequently screened for their antibacterial activity.[3] This exemplifies the utility of Ethyl benzofuran-3-carboxylate as a starting material for generating novel compounds with potential therapeutic value.

Conclusion

Ethyl benzofuran-3-carboxylate is a valuable chemical entity for both academic research and industrial drug development. Its straightforward synthesis and the versatility of its ester functional group make it an ideal starting point for the creation of diverse molecular libraries. The inherent biological activity of the benzofuran scaffold further enhances its importance, providing a strong foundation for the design and discovery of new therapeutic agents. The methodologies and applications outlined in this guide underscore the significance of Ethyl benzofuran-3-carboxylate as a key building block in the ongoing quest for novel and effective pharmaceuticals.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Surakshitha, T., & Sreenivasa, G. M. (2016). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 343-348.
  • Ethyl benzofuran-3-carboxylate. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • ethyl 2-methyl-1-benzofuran-3-carboxylate - C12H12O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).
  • Asif, M. (2017). A review on the medicinal importance of benzofuran derivatives. Journal of Drug Discovery and Therapeutics, 5(1), 1-17.
  • Henke, B. R., et al. (1998). A new series of potent, selective, and orally active non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5020-5030.
  • Hayakawa, I., Shioya, R., Agatsuma, T., Furukawa, H., Naruto, S., & Sugano, Y. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(2), 455-458.
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry, 33(2).
  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). (n.d.). ResearchGate. Retrieved from [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2018). Molecules, 23(10), 2537.
  • Khan, I., & Zaib, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules, 25(2), 361.
  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation of Ethyl Benzofuran-3-carboxylate

Abstract This technical guide provides a comprehensive exploration of the synthetic pathways and mechanistic underpinnings for the formation of ethyl benzofuran-3-carboxylate, a significant heterocyclic scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways and mechanistic underpinnings for the formation of ethyl benzofuran-3-carboxylate, a significant heterocyclic scaffold in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in the field of drug development, offering not just procedural outlines but also a deep dive into the causality of experimental choices. We will dissect the prevalent synthetic strategies, with a primary focus on the widely employed route commencing from salicylaldehyde. The guide will elucidate the critical steps of O-alkylation and the subsequent intramolecular cyclization, offering detailed mechanistic insights for both acid and base-catalyzed pathways. Experimental protocols are presented as self-validating systems, supported by characterization data and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in the architecture of numerous biologically active compounds and natural products. The inherent structural features of the benzofuran ring system allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Ethyl benzofuran-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents. A thorough understanding of its formation is paramount for the efficient and controlled synthesis of novel drug candidates.

Primary Synthetic Trajectory: From Salicylaldehyde to Ethyl Benzofuran-3-carboxylate

The most common and economically viable synthesis of ethyl benzofuran-3-carboxylate initiates with readily available salicylaldehyde. The overall transformation is a two-step process:

  • O-alkylation of salicylaldehyde with an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate) to yield the key intermediate, ethyl (2-formylphenoxy)acetate.

  • Intramolecular cyclization of ethyl (2-formylphenoxy)acetate to afford the final product, ethyl benzofuran-3-carboxylate.

This guide will now delve into the mechanistic intricacies and practical considerations of each step.

Step 1: O-Alkylation of Salicylaldehyde - A Williamson Ether Synthesis Approach

The initial step is a classic Williamson ether synthesis, where the phenolic hydroxyl group of salicylaldehyde is alkylated with ethyl bromoacetate in the presence of a base.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically employed. The base serves to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This phenoxide is a potent nucleophile, essential for the subsequent reaction. The choice of a carbonate base is strategic; it is strong enough to deprotonate the phenol but generally not so strong as to promote unwanted side reactions, such as the hydrolysis of the ester.

  • Choice of Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is preferred. These solvents are capable of dissolving the reactants and facilitating the Sₙ2 reaction by solvating the cation of the base, thereby leaving the phenoxide anion more available for nucleophilic attack.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.

Mechanism of O-Alkylation:

The mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.

O_Alkylation Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide  + K₂CO₃ - KHCO₃ Intermediate Ethyl (2-formylphenoxy)acetate Phenoxide->Intermediate  + Ethyl Bromoacetate - Br⁻ EthylBromoacetate Ethyl Bromoacetate

Diagram 1: Mechanism of O-Alkylation of Salicylaldehyde.

Experimental Protocol: Synthesis of Ethyl (2-formylphenoxy)acetate

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityEquivalents
SalicylaldehydeC₇H₆O₂122.1212.2 g1.0
Ethyl bromoacetateC₄H₇BrO₂167.0020.0 g1.2
Potassium CarbonateK₂CO₃138.2127.6 g2.0
AcetoneC₃H₆O58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.2 g, 100 mmol) and acetone (200 mL).

  • Add anhydrous potassium carbonate (27.6 g, 200 mmol) to the solution.

  • Stir the mixture vigorously and add ethyl bromoacetate (20.0 g, 120 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl (2-formylphenoxy)acetate as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Intramolecular Cyclization - The Heart of Benzofuran Formation

The cyclization of ethyl (2-formylphenoxy)acetate to form ethyl benzofuran-3-carboxylate is the key ring-forming step. This transformation can be achieved under either base-catalyzed or acid-catalyzed conditions, each proceeding through a distinct mechanistic pathway analogous to well-known condensation reactions.

In the presence of a strong base, the α-carbon of the acetate moiety is deprotonated to form an enolate, which then acts as an intramolecular nucleophile.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the α-carbon of the ester. Common choices include sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (t-BuOK) in tert-butanol. The choice of the corresponding alkoxide as the base prevents transesterification.

  • Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating. The progress is monitored by TLC until the starting material is consumed.

Mechanism of Base-Catalyzed Cyclization:

This reaction is an intramolecular variation of the Claisen-Schmidt or aldol condensation.

  • Enolate Formation: The base abstracts a proton from the α-carbon of the ester, forming a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde group, forming a cyclic alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to give a β-hydroxy intermediate. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the aromatic benzofuran ring.

Base_Catalyzed_Cyclization Start Ethyl (2-formylphenoxy)acetate Enolate Enolate Intermediate Start->Enolate  + NaOEt - EtOH Cyclic_Alkoxide Cyclic Alkoxide Enolate->Cyclic_Alkoxide Intramolecular Attack Beta_Hydroxy β-Hydroxy Intermediate Cyclic_Alkoxide->Beta_Hydroxy  + EtOH - NaOEt Product Ethyl benzofuran-3-carboxylate Beta_Hydroxy->Product  - H₂O

Diagram 2: Base-Catalyzed Intramolecular Cyclization.

Under acidic conditions, the reaction proceeds through activation of the aldehyde carbonyl group, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring.

Causality Behind Experimental Choices:

  • Choice of Acid: Strong protic acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are effective catalysts. Lewis acids can also be employed. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic.

  • Reaction Conditions: The reaction often requires heating to overcome the activation energy for the cyclization and subsequent dehydration steps.

Mechanism of Acid-Catalyzed Cyclization:

  • Protonation of the Carbonyl: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring attacks the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution-type reaction, forming a cyclic intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzofuran ring system.

Acid_Catalyzed_Cyclization Start Ethyl (2-formylphenoxy)acetate Protonated_Aldehyde Protonated Aldehyde Start->Protonated_Aldehyde  + H⁺ Cyclic_Intermediate Cyclic Intermediate Protonated_Aldehyde->Cyclic_Intermediate Intramolecular Electrophilic Attack Product Ethyl benzofuran-3-carboxylate Cyclic_Intermediate->Product  - H₂O, - H⁺

Foundational

"Ethyl benzofuran-3-carboxylate" starting materials and precursors

Executive Summary & Strategic Context Ethyl benzofuran-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more easily synthesized isomer, ethyl benzofuran-2-carboxylate. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl benzofuran-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more easily synthesized isomer, ethyl benzofuran-2-carboxylate. While the 2-isomer is trivial to synthesize via the Rap-Stoermer condensation, the 3-carboxylate requires more sophisticated strategy to install the ester functionality at the


-position of the furan ring.

This guide targets the 3-carboxylate specifically, a moiety found in potent analgesics, anti-tubercular agents, and LTA4H inhibitors. The protocols detailed here prioritize the Salicylaldehyde + Ethyl Diazoacetate (EDA) route, which has superseded older, multi-step cyclization methods due to its atom economy and operational simplicity.

Critical Isomer Distinction
  • Target: Ethyl benzofuran-3 -carboxylate (Difficult; requires diazo or rearrangement chemistry).

  • Common Error: Ethyl benzofuran-2 -carboxylate (Easy; Standard Rap-Stoermer reaction of salicylaldehyde + ethyl bromoacetate).

Primary Precursors and Material Science

The synthesis relies on the interaction between ortho-functionalized phenols and carbenoid precursors.

Core Starting Materials
PrecursorRoleCritical Quality Attributes (CQA)
Salicylaldehyde SubstratePurity >98%; free of phenol contaminants. Water content <0.1% (critical for acid catalysis).
Ethyl Diazoacetate (EDA) ReagentHigh Hazard. Handle as solution in DCM/Toluene. Avoid metal contact (explosive decomposition).
Tetrafluoroboric Acid Diethyl Ether Complex (

)
CatalystMoisture sensitive. Darkens upon degradation. Use fresh bottle for quantitative yields.
Dichloromethane (DCM) SolventAnhydrous grade required to prevent diazo hydrolysis.
Alternative Precursors (Substituted Variants)

For drug discovery campaigns requiring substitution on the benzene ring, the following precursors replace Salicylaldehyde:

  • 5-Chlorosalicylaldehyde: Yields 5-chloro-3-carboxylate derivatives.

  • o-Hydroxyacetophenone: Requires different conditions (often leads to 3-methyl derivatives).

Synthetic Pathways & Mechanisms[1][2]

Route A: The -Catalyzed Annulation (Recommended)

This is the industry-standard method for laboratory-scale synthesis (grams to decagrams). It avoids expensive transition metals (Rh/Pd) and proceeds via a highly selective hemiacetal intermediate.

Mechanism:

  • Activation:

    
     activates the aldehyde carbonyl of salicylaldehyde.
    
  • Nucleophilic Attack: The diazo carbon attacks the activated carbonyl.

  • Cyclization: Intramolecular attack by the phenolic hydroxyl group forms a hemiacetal.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the system to the benzofuran.

Route B: Rhodium(II)-Catalyzed C-H Insertion

Used when acid-sensitive functional groups are present on the salicylaldehyde ring.

  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Formation of a Rh-carbenoid followed by insertion into the O-H bond and subsequent cyclization.

  • Drawback: High cost of Rhodium; difficult residual metal removal.

Visualizing the Reaction Logic[3]

The following diagram illustrates the critical decision pathways and the mechanistic flow for the recommended


 route.

BenzofuranSynthesis Start Target: Ethyl benzofuran-3-carboxylate Salicyl Precursor: Salicylaldehyde Inter1 Intermediate: Betaine/Hemiacetal Salicyl->Inter1 Activation Alternative Alternative: Rh(II) Catalysis (For acid-sensitive substrates) Salicyl->Alternative Route B EDA Reagent: Ethyl Diazoacetate (EDA) EDA->Inter1 Nucleophilic Attack Cat Catalyst: HBF4·OEt2 Cat->Inter1 Promoter (10 mol%) Dehydration Dehydration (-H2O) Inter1->Dehydration Cyclization Product Product: Ethyl benzofuran-3-carboxylate Dehydration->Product Aromatization Alternative->Product

Caption: Mechanistic flow for the synthesis of ethyl benzofuran-3-carboxylate via acid-catalyzed annulation.

Detailed Experimental Protocol (Route A)

Safety Warning: Ethyl Diazoacetate is potentially explosive and toxic. All operations must be performed in a fume hood behind a blast shield. Do not heat undiluted EDA.

Reagent Stoichiometry
ComponentEquivalentsAmount (Example)
Salicylaldehyde1.0 equiv1.22 g (10 mmol)
Ethyl Diazoacetate (EDA)1.2 equiv1.37 g (12 mmol)

0.1 equiv (10 mol%)162 mg
Dichloromethane (DCM)Solvent (0.5 M)20 mL
Conc.

Trace (Dehydration)2 drops
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Salicylaldehyde (10 mmol) and anhydrous DCM (20 mL) under nitrogen.

  • Catalyst Addition: Add

    
      (1 mmol) via syringe. The solution may turn slightly yellow.
    
  • Controlled Addition (Critical):

    • Dissolve EDA (12 mmol) in 5 mL of DCM.

    • Add the EDA solution dropwise over 20 minutes at room temperature. Note: Rapid gas evolution (

      
      ) indicates reaction progress.
      
  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Dehydration (If required): If the intermediate hemiacetal is observed (polar spot), add 2 drops of conc.

    
     and stir for an additional 30 minutes to force aromatization.
    
  • Workup:

    • Quench with saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Colorless to pale yellow oil/solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet solvents/reagents deactivating

.
Distill DCM over

; use fresh catalyst bottle.
Incomplete Reaction Stalled at hemiacetal stage.Ensure acid dehydration step (Step 6) is performed.
Explosive "Pop" EDA concentration too high or added too fast.Dilute EDA further; control addition rate strictly.
Product is 2-isomer Wrong starting material or rearrangement.Confirm identity of Salicylaldehyde; avoid basic conditions which favor Rap-Stoermer.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[1] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1][2] Synthesis, 2006(10), 1711-1714.

  • Yao, Q., et al. (2016).[2] "Rh(III)-Catalyzed C-H Activation/Cyclization of Salicylaldehydes with Diazo Compounds." Journal of Organic Chemistry. (Cited for metal-catalyzed alternative).[2]

  • Organic Chemistry Portal. (n.d.). "Synthesis of Benzofurans." (General overview of benzofuran methodologies).

  • Dwarakanath, V., & Gaonkar, S. L. (2022).[3] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.

Sources

Exploratory

Ethyl Benzofuran-3-carboxylate: Synthetic Architecture &amp; Pharmaceutical Utility

The following technical guide details the discovery, synthetic evolution, and pharmaceutical utility of Ethyl Benzofuran-3-carboxylate. Executive Summary Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8) represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and pharmaceutical utility of Ethyl Benzofuran-3-carboxylate.

Executive Summary

Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8) represents a "privileged scaffold" in medicinal chemistry, distinct from its more easily accessible isomer, ethyl benzofuran-2-carboxylate. While the 2-isomer is readily synthesized via the classic Rap-Stoermer or Perkin rearrangements, the 3-carboxylate requires specific electronic manipulation to install the ester moiety at the


-position of the furan ring. This compound serves as a critical intermediate for Diversity-Oriented Synthesis (DOS) , enabling access to 2,3-disubstituted benzofurans found in anti-arrhythmic agents (e.g., Amiodarone analogs) and novel antimicrobial libraries.

Historical Genesis & Structural Challenge

The "Isomer Problem"

Historically, the synthesis of benzofuran derivatives has been dominated by methods that favor substitution at the C2 position.

  • 1870 (Perkin): The first synthesis of benzofuran involved the conversion of coumarin, naturally yielding C2-substituted products.

  • Rap-Stoermer Reaction: Condensation of salicylaldehyde with

    
    -haloketones typically yields benzofuran-2-yl ketones or esters.
    

The C3-carboxylate remained synthetically elusive throughout the 20th century. Early attempts to access this motif often involved toxic reagents or low-yielding oxidative rearrangements. A notable early method reported by Ortar et al. (1982) utilized thallium(III) nitrate (TTN) to oxidize chromanones in the presence of trimethyl orthoformate.[1] While successful, the use of toxic thallium and poor yields (~23%) rendered it unsuitable for industrial scale-up.

The Modern Breakthrough (2006-2009)

The definitive solution to this synthetic bottleneck was established by Hossain and co-workers , culminating in an Organic Syntheses protocol in 2009. Their approach utilized the reaction of salicylaldehydes with ethyl diazoacetate (EDA) catalyzed by a Lewis acid (


). This method bypassed the need for toxic oxidants and provided a scalable, high-yield route (66-75%) to the target ester, effectively democratizing access to this scaffold for drug discovery.

Mechanistic Pathways

The formation of ethyl benzofuran-3-carboxylate via the salicylaldehyde-EDA route is a cascade reaction involving activation, insertion, and dehydration.

Reaction Logic[2][3]
  • Activation: The Lewis acid (

    
    ) activates the carbonyl oxygen of salicylaldehyde.
    
  • Nucleophilic Attack: Ethyl diazoacetate attacks the activated carbonyl.

  • Rearrangement/Cyclization: Loss of nitrogen (

    
    ) drives the formation of the C-C bond, followed by intramolecular attack of the phenolic oxygen.
    
  • Dehydration: Acid-catalyzed elimination of water aromatizes the system to the benzofuran core.

BenzofuranMechanism Salicylaldehyde Salicylaldehyde (Substrate) Activation HBF4 Activation (Carbonyl Protonation) Salicylaldehyde->Activation HBF4-OEt2 EDA_Attack Ethyl Diazoacetate Attack Activation->EDA_Attack + N2CHCO2Et Intermediate Betaine/Aldol Intermediate EDA_Attack->Intermediate - N2 (Gas) Cyclization N2 Extrusion & Ring Closure Intermediate->Cyclization Dehydration Acid-Catalyzed Dehydration (-H2O) Cyclization->Dehydration H2SO4 Product Ethyl benzofuran- 3-carboxylate Dehydration->Product

Figure 1: Mechanistic cascade for the HBF4-catalyzed synthesis of ethyl benzofuran-3-carboxylate.

Definitive Synthetic Protocol

Source Validation: This protocol is adapted from the optimized procedure by Dudley, Morshed, and Hossain (Org. Synth. 2009).[2][3] It is designed for reproducibility and safety.

Reagents & Equipment[2][8][9]
  • Substrate: Salicylaldehyde (1.0 equiv)

  • Reagent: Ethyl Diazoacetate (EDA) (1.6 equiv)[4]

  • Catalyst: Tetrafluoroboric acid diethyl ether complex (

    
    ) (0.1 equiv)[4]
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Dehydrating Agent: Concentrated Sulfuric Acid (

    
    )
    
Step-by-Step Workflow
StepActionCritical Observation (Self-Validation)
1 Dissolve salicylaldehyde in DCM under

atmosphere. Add

dropwise.[5][4]
Solution typically turns dark red upon catalyst addition, indicating activation.
2 Add EDA (diluted in DCM) dropwise over 10-20 minutes.Vigorous

evolution
must be observed. Control addition rate to manage gas release.
3 Stir at room temperature for 1-2 hours.Gas evolution should cease completely.
4 Add conc.

(approx. 5 drops per gram of aldehyde). Stir for 10-30 mins.
This step ensures full aromatization. Monitor by TLC for disappearance of intermediate.
5 Quench with saturated

. Extract with DCM.
Neutralization is exothermic; add base slowly.
6 Purify via silica gel chromatography (Hexanes/EtOAc).Product is typically a clear to pale yellow oil or low-melting solid.

Safety Note: Ethyl diazoacetate is potentially explosive and toxic. All operations must be conducted in a fume hood behind a blast shield.

Pharmaceutical & Industrial Utility

Scaffold for Anti-Arrhythmic Agents

The benzofuran core is the structural anchor for Amiodarone and Dronedarone , Class III anti-arrhythmic drugs. While these drugs typically feature a 2-butyl-3-aroyl substitution pattern, the 3-carboxylate is a versatile precursor.

  • Transformation: The 3-ester can be hydrolyzed to the acid, converted to the acid chloride, and used in Friedel-Crafts acylations to generate novel 3-aroyl derivatives with altered lipophilicity profiles.

Diversity-Oriented Synthesis (DOS)

Researchers utilize ethyl benzofuran-3-carboxylate as a starting point for generating libraries of 2,3-dihydrobenzofurans .

  • C2-Functionalization: The C2 position of the 3-carboxylate is acidic enough to be lithiated (using LDA) and reacted with electrophiles (e.g., borates to form boronic acids).

  • Suzuki Couplings: The resulting 2-borono-3-carboxylates undergo Suzuki coupling to create 2-aryl-benzofuran-3-carboxylates, which can be stereoselectively reduced to cis- or trans-dihydrobenzofurans.

Quantitative Data: Yield Comparison of Methods
MethodCatalyst/ReagentYield (%)Key Drawback
Ortar (1982)

(TTN)
23%Toxic thallium, low yield.
Hossain (2009)

66-75%Requires handling of diazo compounds.
Rh-Catalysis

70-80%High cost of Rh catalyst.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate". Organic Syntheses, 86, 172.

  • Ortar, G., et al. (1982).[1] "Synthesis of 3-methoxycarbonyl benzofurans". Journal of Heterocyclic Chemistry, 19, 395.

  • Perkin, W. H. (1870).[6] "On the hydride of aceto-salicyl". Journal of the Chemical Society, 23, 368-371. (Historical context for benzofuran ring system).

  • Nevagi, R. J., Dighe, S. N., & Dighe, S. N. (2015).[7] "Biological and medicinal significance of benzofuran". European Journal of Medicinal Chemistry, 97, 561-581.[7]

Sources

Foundational

Ethyl benzofuran-3-carboxylate: A Strategic Scaffold for Medicinal Chemistry

Topic: Ethyl benzofuran-3-carboxylate: Physical and Chemical Characteristics Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl benzofuran-3-carboxylate: Physical and Chemical Characteristics Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8) represents a critical, yet frequently mischaracterized, intermediate in heterocyclic synthesis. Unlike its more common isomer, ethyl benzofuran-2-carboxylate (readily accessible via Rap-Stoermer condensation), the 3-carboxylate derivative requires specialized synthetic strategies involving carbenoid insertions or acid-catalyzed cyclizations. This compound serves as a pivotal "branch point" molecule in drug discovery, offering a gateway to biologically active benzofuran-3-carboxamides, hydrazides, and fused heterocyclic systems with proven antitubercular and antimicrobial efficacy.

Chemical Identity & Physical Characterization

The physical profile of ethyl benzofuran-3-carboxylate dictates specific handling protocols, particularly regarding its storage and purification.

Parameter Data / Characteristic
IUPAC Name Ethyl 1-benzofuran-3-carboxylate
CAS Number 194278-43-8
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Physical State Viscous liquid / Low-melting solid (purity dependent)
Density 1.150 g/mL (at 25 °C)
Refractive Index n20/D 1.540
Solubility Soluble in CH₂Cl₂, DMSO, EtOAc; Insoluble in water
Storage 2–8 °C (Inert atmosphere recommended to prevent hydrolysis)

Diagnostic Spectroscopic Signatures:

  • ¹H NMR (CDCl₃, 400 MHz): The most critical differentiator from the 2-isomer is the C2-proton . In the 3-carboxylate, the C2-H appears as a sharp singlet further downfield (typically δ 8.0–8.2 ppm) due to the anisotropic effect of the adjacent ester carbonyl.

  • IR Spectrum: Strong carbonyl stretch (C=O) at ~1710–1720 cm⁻¹ (ester) and C=C aromatic stretches at 1600–1450 cm⁻¹.

Strategic Synthesis: The "3-Isomer Challenge"

Expert Insight: A common pitfall in benzofuran synthesis is the assumption that standard cyclization conditions (e.g., salicylaldehyde + ethyl bromoacetate) will yield the 3-carboxylate. They do not. That route favors the 2-carboxylate.

To access the ethyl benzofuran-3-carboxylate , one must employ a C3-C2 bond formation strategy utilizing ethyl diazoacetate (EDA).[1] The most robust protocol involves the reaction of salicylaldehydes with EDA, catalyzed by Lewis acids (e.g., HBF₄·OEt₂ or Rh(II) dimers), followed by dehydration.

Protocol: Acid-Catalyzed Cyclization (Dudley Method)
  • Reagents: Salicylaldehyde (1.0 eq), Ethyl Diazoacetate (EDA) (1.2 eq), HBF₄·OEt₂ (10 mol%), CH₂Cl₂ (solvent).[2]

  • Step 1 (Hemiacetal Formation): To a stirred solution of salicylaldehyde and HBF₄·OEt₂ in CH₂Cl₂ at 0°C, add EDA dropwise (Caution: N₂ evolution). Stir at room temperature for 4–6 hours.

  • Step 2 (Dehydration): Add concentrated H₂SO₄ (catalytic amount) directly to the reaction mixture to effect the elimination of water.

  • Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[2] Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the product as a pale yellow oil.

Synthesis Start Salicylaldehyde Inter Hemiacetal Intermediate Start->Inter HBF4·OEt2 CH2Cl2, 0°C Reagent Ethyl Diazoacetate (EDA) Reagent->Inter Product Ethyl benzofuran-3-carboxylate (Target) Inter->Product H2SO4 (conc.) Dehydration (-H2O)

Figure 1: The selective synthesis pathway for the 3-carboxylate isomer, avoiding the thermodynamic 2-isomer trap.

Reactivity Profile & Chemical Transformations

Ethyl benzofuran-3-carboxylate is not merely an end-product; it is a versatile electrophile. The ester moiety at C3 is less sterically hindered than one might expect, allowing for facile nucleophilic attack.

Key Reaction Pathways:
  • Hydrazinolysis: Reaction with hydrazine hydrate yields benzofuran-3-carbohydrazide . This is the primary gateway to antimicrobial 1,3,4-oxadiazoles and triazoles.

  • Hydrolysis: Saponification with LiOH or NaOH yields benzofuran-3-carboxylic acid , a precursor for amide coupling reactions (e.g., for kinase inhibitors).

  • C2-Functionalization: The C2 position remains open for electrophilic substitution or lithiation/trapping, allowing for the construction of 2,3-disubstituted libraries.

Reactivity Core Ethyl benzofuran-3-carboxylate Path1 Benzofuran-3-carboxylic acid Core->Path1 LiOH / THF Hydrolysis Path2 Benzofuran-3-carbohydrazide Core->Path2 NH2NH2·H2O Reflux Path3 2-Substituted Derivatives Core->Path3 LDA; E+ (C2-Lithiation) End1 Amide Coupling (Kinase Inhibitors) Path1->End1 End2 1,3,4-Oxadiazoles (Antimicrobial) Path2->End2

Figure 2: Divergent synthesis pathways from the ethyl ester scaffold.

Pharmaceutical Applications

The benzofuran-3-carboxylate pharmacophore is privileged in medicinal chemistry due to its ability to mimic the indole core found in tryptophan, while offering distinct hydrogen bonding properties.

  • Antitubercular Agents: Derivatives synthesized via the hydrazide pathway (e.g., Schiff bases of benzofuran-3-carbohydrazide) have shown significant activity against Mycobacterium tuberculosis H37Rv.

  • Antimicrobial & Antifungal: The 3-carboxylate core, when coupled with triazole moieties, exhibits broad-spectrum activity against S. aureus and C. albicans.

  • Analgesic Agents: Structural analogs (like BRL-37959) derived from this scaffold act as non-narcotic analgesics.

Safety & Handling
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.

  • Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong bases unless hydrolysis is intended.

  • Spill Protocol: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References
  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[4] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[2][4] Synthesis, 2006(10), 1711–1714.

  • Sigma-Aldrich. "Ethyl benzofuran-3-carboxylate Product Specification."

  • Reddy, et al. (2022). "Palladium-Copper Catalyzed Synthesis of Benzofuran Derivatives and their Antitubercular Activity." ACS Omega.

  • Telvekar, V. N., et al. (2016). "Synthesis and antitubercular activity of novel benzofuran-3-carbohydrazide derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Introduction: Preserving the Integrity of a Key Heterocyclic Building Block

An In-Depth Technical Guide to the Stability and Storage of Ethyl Benzofuran-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Ethyl benzofuran-3-carboxylate is a vital heterocyclic compound,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl Benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl benzofuran-3-carboxylate is a vital heterocyclic compound, belonging to a class of molecules renowned for their presence in natural products and their significant biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The benzofuran scaffold is a cornerstone in medicinal chemistry and drug discovery.[3][4] Given its role as a precursor and intermediate in the synthesis of complex pharmaceutical agents, maintaining the chemical purity and structural integrity of ethyl benzofuran-3-carboxylate is paramount.[5][6][7] Degradation not only results in the loss of valuable material but can also introduce impurities that may compromise experimental outcomes and lead to unforeseen side effects in downstream applications. This guide provides a comprehensive overview of the factors influencing the stability of ethyl benzofuran-3-carboxylate and outlines field-proven protocols for its optimal storage and handling.

Physicochemical Profile and Inherent Stability Characteristics

Understanding the molecular structure of ethyl benzofuran-3-carboxylate is fundamental to predicting its stability. The molecule consists of a fused benzofuran ring system and an ethyl ester functional group, each contributing to its overall reactivity and degradation susceptibility.

PropertyValueSource
CAS Number 194278-43-8[8]
Molecular Formula C₁₁H₁₀O₃[8]
Molecular Weight 190.20 g/mol [8]
Appearance Liquid
Density 1.150 g/mL at 25 °C

Key Structural Features Influencing Stability:

  • Ethyl Ester Group: The ester functional group is the primary site of potential hydrolytic degradation. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form benzofuran-3-carboxylic acid and ethanol.[9][10] This is the most common degradation pathway for this class of compounds. Esters are generally considered to be of moderate stability, more stable than acyl chlorides and anhydrides, but susceptible to cleavage.[11]

  • Benzofuran Ring: The aromatic benzofuran core, while relatively stable, can be susceptible to oxidation and photodecomposition. Aromatic heterocyclic systems can absorb UV radiation, which may lead to the formation of reactive species and subsequent degradation. Related compounds like 2,3-benzofuran are known to be light-sensitive.[12]

Recommended Storage Conditions for Long-Term Integrity

To mitigate the inherent risks of degradation, a multi-faceted approach to storage is required. The following conditions are based on supplier recommendations and established chemical principles.

ParameterRecommended ConditionRationale and Causality
Temperature 2-8°C (Refrigeration) Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis and oxidation.[8] For long-term storage (>1 year), consider storage at -20°C, a common practice for ensuring the stability of valuable synthetic intermediates.[13]
Atmosphere Tightly sealed container under an inert gas (Nitrogen or Argon) A tightly sealed container prevents the ingress of atmospheric moisture, a key reactant in hydrolysis.[14][15] An inert atmosphere displaces oxygen, thereby preventing oxidative degradation of the benzofuran ring.
Light Protection from light (Amber vial or stored in the dark) The benzofuran moiety is potentially light-sensitive.[12] Storing in an amber glass vial or in a light-proof secondary container prevents photolytic decomposition.
Moisture Store in a dry, well-ventilated place. Consider a desiccator. Minimizing contact with water is critical to prevent ester hydrolysis.[14] Storing vials within a desiccator containing a drying agent (e.g., silica gel) provides an additional layer of protection against ambient humidity.

Potential Degradation Pathways and Chemical Incompatibilities

A proactive stability program involves understanding what to avoid. The primary threats to the integrity of ethyl benzofuran-3-carboxylate are chemical reactions that alter its structure.

Major Degradation Pathways:

  • Hydrolysis: This is the most significant risk. The ester linkage is cleaved by water to yield the corresponding carboxylic acid and alcohol. This reaction is catalyzed by both acids and bases.

  • Oxidation: Atmospheric oxygen can potentially react with the furan portion of the molecule, especially over long storage periods or if exposed to light and heat.

  • Photodecomposition: Exposure to UV light can provide the energy needed to break chemical bonds and initiate degradation cascades.

Primary Degradation Pathway: Ester Hydrolysis EB3C Ethyl Benzofuran-3-carboxylate (Ester) Degradation Hydrolysis Reaction EB3C->Degradation H2O Water (H₂O) (From moisture) H2O->Degradation Catalyst Acid (H⁺) or Base (OH⁻) (Catalyst) Catalyst->Degradation accelerates Products Benzofuran-3-carboxylic Acid + Ethanol Degradation->Products yields

Caption: Logical flow of the primary hydrolytic degradation pathway for ethyl benzofuran-3-carboxylate.

Known Incompatibilities: To prevent hazardous reactions and sample degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions and degradation of the benzofuran ring.

  • Strong Bases: Will rapidly catalyze the hydrolysis of the ester group.[15]

  • Strong Acids: Will also catalyze ester hydrolysis, albeit typically slower than strong bases.

Protocols for Routine Stability and Purity Assessment

A self-validating storage protocol requires periodic verification of the compound's integrity. The following methods provide a tiered approach to quality control.

Workflow for Stability Assessment

Stability Assessment Workflow Start Retrieve Sample from Storage Visual Protocol 1: Visual Inspection Start->Visual TLC Protocol 2: Thin-Layer Chromatography (TLC) Visual->TLC If clear & colorless Fail Impurity Detected: Consider Purification or Disposal Visual->Fail If discolored/ precipitate HPLC Protocol 3: High-Performance Liquid Chromatography (HPLC) TLC->HPLC If single spot TLC->Fail If multiple spots Pass Purity Confirmed: Proceed with Use HPLC->Pass If purity >98% HPLC->Fail If purity <98%

Caption: Step-wise workflow for assessing the purity and stability of ethyl benzofuran-3-carboxylate.

Protocol 1: Visual Inspection
  • Objective: A rapid, qualitative check for gross degradation.

  • Methodology:

    • Carefully remove the sample vial from its recommended storage (e.g., refrigerator).

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Observe the physical appearance of the liquid against a white background.

  • Interpretation:

    • Pass: The liquid should be clear and colorless.

    • Fail: Any significant color change (e.g., to yellow or brown) or the presence of a precipitate suggests potential degradation or contamination.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Objective: To semi-quantitatively assess purity by separating the parent compound from potential non-volatile impurities.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at approximately 1 mg/mL.

    • TLC Plate: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

    • Spotting: Carefully spot a small amount of the solution onto the baseline of the TLC plate.

    • Mobile Phase: Develop the plate in a sealed chamber with a mobile phase such as 20-30% ethyl acetate in hexanes. The exact ratio may require optimization.

    • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • Pass: A pure sample should show a single, well-defined spot.

    • Fail: The presence of additional spots, particularly a spot at the baseline (which could indicate the more polar carboxylic acid hydrolysis product), signifies the presence of impurities.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
  • Objective: To obtain a quantitative measure of purity.

  • Methodology:

    • System: A standard reverse-phase HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient might run from 40% to 95% acetonitrile over 15-20 minutes.

    • Detection: Monitor the elution profile at a wavelength where the benzofuran chromophore absorbs strongly (e.g., 254 nm or 280 nm).

    • Sample Preparation: Prepare a sample solution in the mobile phase or acetonitrile at a concentration of approximately 0.1-0.5 mg/mL.

  • Interpretation:

    • Pass: A pure sample will exhibit a single major peak. Purity can be calculated based on the area percentage of this peak relative to the total area of all peaks.

    • Fail: The appearance of new peaks, especially earlier-eluting (more polar) peaks, indicates degradation.

Essential Handling and Safety Precautions

As a laboratory chemical, proper handling is essential to ensure user safety and prevent contamination.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of any vapors.[14][17]

  • Hazard Profile: Ethyl benzofuran-3-carboxylate is classified as causing skin and eye irritation. Avoid contact with skin and eyes.[16] In case of contact, rinse the affected area thoroughly with water.[15]

Conclusion

The long-term stability of ethyl benzofuran-3-carboxylate is achievable through diligent adherence to proper storage and handling protocols. The principal threats—hydrolysis, oxidation, and photodecomposition—can be effectively neutralized by maintaining the compound under refrigerated, dry, dark, and inert conditions. By integrating routine stability assessments into laboratory workflows, researchers can ensure the integrity of this valuable building block, thereby safeguarding the reliability and validity of their scientific endeavors.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - ETHYL BENZOATE. (2023-06-06). directpcw.
  • SAFETY DATA SHEET - Ethyl 1-benzofuran-3-ylacetate. (n.d.). Fisher Scientific.
  • 2,3-Benzofuran Safety Data Sheet. (2005-01-20). TCI.
  • Ethyl Coumarin-3-carboxylate | CAS 1846-76-0. (n.d.). Selleck Chemicals.
  • Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. (n.d.). Cole-Parmer.
  • Benzofuran | C8H6O | CID 9223. (n.d.). PubChem - NIH.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). ACS Omega.
  • Ethyl benzofuran-3-carboxylate. (n.d.). Amerigo Scientific.
  • Ethyl benzofuran-3-carboxylate 194278-43-8. (n.d.). Sigma-Aldrich.
  • Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates | Request PDF. (2025-08-09). ResearchGate.
  • Hydrolytic Stability of Synthetic Ester Lubricants. (n.d.). Boyde, S. ResearchGate.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (n.d.). MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.
  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010-11-15). PubMed.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate - Product Information. (n.d.).

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Foundational

An In-Depth Technical Guide to Ethyl Benzofuran-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Ethyl benzofuran-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold and k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl benzofuran-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry. Its unique structure, combining a benzofuran core with a reactive ester moiety at the 3-position, makes it a valuable starting material for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of Ethyl benzofuran-3-carboxylate, detailing its fundamental physicochemical properties, robust synthetic methodologies, and characteristic spectral data. Furthermore, it delves into the strategic application of this molecule in the development of novel therapeutic agents, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of the Benzofuran-3-carboxylate Scaffold

The benzofuran nucleus, a fusion of benzene and furan rings, is a privileged structure found in numerous natural products and synthetic compounds with significant pharmacological properties.[1] Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and potent anticancer effects.[2][3] The introduction of an ethyl carboxylate group at the 3-position of the benzofuran ring, yielding Ethyl benzofuran-3-carboxylate, provides a crucial handle for synthetic chemists. This ester group not only influences the electronic properties of the heterocyclic system but also serves as a versatile point for molecular elaboration and the construction of more complex, biologically active molecules. This guide aims to serve as an authoritative resource for researchers leveraging this important building block in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application in synthesis. The key data for Ethyl benzofuran-3-carboxylate are summarized below.

Molecular Identity and Properties

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[4]
Molecular Weight 190.20 g/mol [4]
CAS Number 194278-43-8[4]
Appearance Liquid[Sigma-Aldrich]
Density 1.150 g/mL at 25 °C[Sigma-Aldrich]
Refractive Index n20/D 1.540[Sigma-Aldrich]
Spectroscopic Characterization

Confirming the identity and purity of Ethyl benzofuran-3-carboxylate is paramount. The following nuclear magnetic resonance (NMR) data, derived from authoritative synthetic procedures, are critical for its characterization.[5]

¹H NMR (Proton NMR) Data (in CDCl₃)

  • δ 8.24 (s, 1H): This singlet corresponds to the proton at the C2 position of the benzofuran ring. Its downfield shift is characteristic of a proton attached to an electron-rich aromatic heterocyclic system.

  • δ 7.89 (d, J=7.8 Hz, 1H): This doublet is assigned to the proton at the C4 position, showing coupling to the C5 proton.

  • δ 7.50 (d, J=8.3 Hz, 1H): This doublet corresponds to the proton at the C7 position.

  • δ 7.42 (t, J=7.8 Hz, 1H): This triplet is assigned to the proton at the C6 position.

  • δ 7.32 (t, J=7.5 Hz, 1H): This triplet corresponds to the proton at the C5 position.

  • δ 4.42 (q, J=7.1 Hz, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group, coupled to the adjacent methyl protons.

  • δ 1.43 (t, J=7.1 Hz, 3H): This triplet is assigned to the terminal methyl protons (-CH₃) of the ethyl ester group.

¹³C NMR (Carbon NMR) Data (in CDCl₃)

  • δ 164.5: Carbonyl carbon of the ester.

  • δ 155.5, 145.9, 128.0, 125.1, 124.2, 122.9, 117.4, 111.9: Carbons of the benzofuran ring system.

  • δ 60.9: Methylene carbon (-CH₂-) of the ethyl ester.

  • δ 14.5: Methyl carbon (-CH₃) of the ethyl ester.

Synthesis of Ethyl Benzofuran-3-carboxylate

A reliable and high-yielding synthesis is crucial for the utility of any building block. A well-established and efficient one-pot procedure involves the reaction of commercially available salicylaldehydes with ethyl diazoacetate.[5]

Reaction Mechanism

The synthesis proceeds through a logical and well-understood pathway, which is critical for optimizing reaction conditions and adapting the protocol for substituted analogs.

G cluster_0 Step 1: Formation of Hemiacetal Intermediate cluster_1 Step 2: Dehydration and Cyclization Salicylaldehyde Salicylaldehyde Hemiacetal Hemiacetal Intermediate Salicylaldehyde->Hemiacetal Reacts with EDA EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Hemiacetal LewisAcid HBF₄·OEt₂ (Lewis Acid Catalyst) LewisAcid->Salicylaldehyde Activates Carbonyl StrongAcid H₂SO₄ (Dehydrating Agent) FinalProduct Ethyl Benzofuran-3-carboxylate Hemiacetal->FinalProduct Dehydration & Ring Closure StrongAcid->Hemiacetal Promotes -H₂O

Caption: Synthetic pathway for Ethyl benzofuran-3-carboxylate.

Causality of Reagent Choice:

  • Salicylaldehyde: Provides the phenol and aldehyde functionalities necessary for forming the fused ring system. It is an inexpensive and readily available starting material.

  • Ethyl Diazoacetate (EDA): Serves as the source for the two carbons that will form the C2-C3 bond and the attached ester group of the furan ring.

  • HBF₄·OEt₂ (Lewis Acid): This catalyst activates the aldehyde group of salicylaldehyde, making it more susceptible to nucleophilic attack by ethyl diazoacetate.

  • H₂SO₄ (Strong Acid): Acts as a powerful dehydrating agent in the final step, promoting the elimination of a water molecule from the hemiacetal intermediate to facilitate the crucial ring-closing cyclization, forming the aromatic furan ring.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the work of Hossain et al. and provides excellent to quantitative yields.[5]

Materials:

  • Salicylaldehyde

  • Ethyl diazoacetate (EDA)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 eq) dissolved in anhydrous dichloromethane.

  • Catalyst Addition: Add HBF₄·OEt₂ (typically 0.1 eq) to the solution and stir.

  • EDA Addition: Slowly add ethyl diazoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C. Vigorous nitrogen evolution will be observed. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dehydration: To the reaction mixture, add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) and stir for an additional 30-60 minutes at room temperature.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl benzofuran-3-carboxylate.

Chemical Reactivity and Synthetic Utility

Ethyl benzofuran-3-carboxylate is a versatile intermediate due to the reactivity of both the heterocyclic core and the ester functionality.

G cluster_ester Ester Group Transformations cluster_ring Ring Transformations Start Ethyl Benzofuran-3-carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction DielsAlder Diels-Alder Reaction (with diene) Start->DielsAlder ReductionRing Reduction (e.g., Mg/MeOH) Start->ReductionRing CarboxylicAcid Benzofuran-3-carboxylic Acid Hydrolysis->CarboxylicAcid Alcohol (Benzofuran-3-yl)methanol Reduction->Alcohol Tricyclic Complex Tricyclic Adducts DielsAlder->Tricyclic Dihydro Ethyl 2,3-dihydro- benzofuran-3-carboxylate ReductionRing->Dihydro

Caption: Key transformations of Ethyl benzofuran-3-carboxylate.

Reactions at the Ester Group
  • Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield benzofuran-3-carboxylic acid.[6] This carboxylic acid is a key intermediate for forming amides, other esters, or for use in coupling reactions.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (benzofuran-3-yl)methanol.[7] This alcohol can then be used in a variety of subsequent transformations, such as conversion to halides or ethers.

Reactions Involving the Benzofuran Ring
  • Diels-Alder Reaction: The C2-C3 double bond of the furan ring can act as a dienophile in Diels-Alder reactions. For instance, reaction with Danishefsky's diene provides an efficient route to construct complex tricyclic skeletons like hexahydrodibenzo[b,d]furan-7-ones, which are core structures in many pharmacologically important molecules.[8]

  • Reduction of the Furan Ring: The furan double bond can be selectively reduced. For example, using magnesium in methanol reduces the heterocycle to afford ethyl 2,3-dihydrobenzofuran-3-carboxylate.[9] This dihydrobenzofuran scaffold is also prevalent in bioactive compounds.

Application in the Synthesis of Bioactive Molecules

The true value of a synthetic building block is demonstrated by its application in constructing molecules of therapeutic interest. Ethyl benzofuran-3-carboxylate has proven its utility in this regard.

Case Study: Synthesis of Analgesic Agent BRL-37959

A notable application is in the synthesis of (R)-7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (BRL-37959), an analgesic agent. The synthesis highlights a multi-step sequence where Ethyl benzofuran-3-carboxylate is the key starting material.[9]

Synthetic Workflow:

G Start Ethyl Benzofuran-3-carboxylate Step1 Step 1: Reduction (Mg, MeOH) Start->Step1 Intermediate1 Ethyl 2,3-dihydro- benzofuran-3-carboxylate Step1->Intermediate1 Step2 Step 2: Chiral Resolution Intermediate1->Step2 Intermediate2 Enantiopure Ester Step2->Intermediate2 Step3 Step 3: Friedel-Crafts Acylation Intermediate2->Step3 Intermediate3 Benzoylated Ester Step3->Intermediate3 Step4 Step 4: Acidic Hydrolysis Intermediate3->Step4 Final BRL-37959 (Analgesic Agent) Step4->Final

Caption: Synthesis of analgesic BRL-37959.

This synthetic route is a prime example of how the initial scaffold can be sequentially and selectively modified—first by reducing the furan ring, then by introducing chirality, followed by functionalization of the benzene ring via Friedel-Crafts acylation, and finally, hydrolysis of the ester to the active carboxylic acid. This demonstrates the strategic value of having the carboxylate at the 3-position.

Conclusion and Future Outlook

Ethyl benzofuran-3-carboxylate is more than a simple heterocyclic compound; it is a strategic platform for the efficient synthesis of complex and biologically relevant molecules. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups ensure its continued importance in the field of medicinal chemistry and drug discovery. Future research will likely focus on developing asymmetric syntheses to directly access chiral derivatives and on utilizing this scaffold to explore new chemical space in the search for next-generation therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders. The foundational knowledge presented in this guide provides researchers with the necessary tools to confidently employ this valuable building block in their own innovative research programs.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Available at: [Link]

  • Hossain, M. M., et al. (2018). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 95, 98-115. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

  • Lappin, G. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Amerigo Scientific. Ethyl benzofuran-3-carboxylate Product Page. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

  • Szychowski, J., et al. (2010). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. Tetrahedron, 66(3), 749-755. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 107. Available at: [Link]

  • US Patent 3,147,280A. (1964). Preparation of benzofuran derivatives.

Sources

Exploratory

Technical Whitepaper: Ethyl Benzofuran-3-Carboxylate (EB3C)

Strategic Synthesis, Derivatization, and Pharmacological Applications Executive Summary Ethyl benzofuran-3-carboxylate (EB3C) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Derivatization, and Pharmacological Applications

Executive Summary

Ethyl benzofuran-3-carboxylate (EB3C) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 2-substituted counterparts (common in Amiodarone-like drugs), the 3-substituted benzofuran core offers a distinct vector for chemical space exploration, particularly in the development of antimicrobial, antitubercular, and anticancer agents. This guide dissects the synthetic utility of EB3C, establishing it not merely as an end-product but as a divergent intermediate for high-value heterocyclic library generation.

Part 1: Synthetic Architectures & Chemical Logic

The utility of EB3C lies in its dual reactivity: the electrophilic ethyl ester at C3 and the potential for electrophilic aromatic substitution on the benzofuran ring (specifically at C2 if unsubstituted, or C5/C7 depending on the precursor).

1.1 The Primary Route: Rap-Stoermer Condensation

While metal-catalyzed cyclizations (e.g., Rh(III) with diazo compounds) exist, the most robust, scalable, and "atom-economical" method for synthesizing EB3C is the Rap-Stoermer reaction . This involves the condensation of salicylaldehyde with ethyl bromoacetate in the presence of a base.

  • Mechanism: Phenolic alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

  • Why this route? It avoids hazardous diazo reagents and utilizes inexpensive, commercially available salicylaldehydes, allowing for easy introduction of substituents (halogens, methoxy groups) on the benzene ring prior to cyclization.

1.2 The Divergent Hub: Functionalizing the Ester

The ethyl ester at C3 is the "chemical handle." It is rarely the pharmacophore itself but serves as the gateway to bio-active moieties:

  • Hydrazinolysis: Conversion to benzofuran-3-carbohydrazide (the most critical intermediate for antimicrobial screening).

  • Heterocyclization: Transformation of the hydrazide into 1,3,4-oxadiazoles or 1,2,4-triazoles.

  • Hydrolysis/Amidation: Access to carboxylic acids or amides for lipophilicity tuning.

SynthesisPathways Start Salicylaldehyde + Ethyl Bromoacetate EB3C Ethyl benzofuran-3-carboxylate (EB3C) Start->EB3C Rap-Stoermer (K2CO3, Acetone, Reflux) Hydrazide Benzofuran-3-carbohydrazide EB3C->Hydrazide N2H4·H2O (Ethanol, Reflux) Acid Benzofuran-3-carboxylic acid EB3C->Acid Hydrolysis (NaOH/EtOH) Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO (Glacial AcOH) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole Cyclization (POCl3 or CS2/KOH)

Figure 1: The divergent synthetic pathways originating from EB3C. The transition from Ester to Hydrazide is the critical step for accessing antimicrobial libraries.

Part 2: Pharmacological Frontiers[2]

The biological relevance of EB3C derivatives stems from their ability to mimic the indole core found in tryptophan and serotonin, yet with altered hydrogen bonding capabilities due to the oxygen atom.

2.1 Antimicrobial & Antitubercular Activity

Research indicates that the hydrazide-hydrazone derivatives of EB3C are potent antimicrobial agents. The mechanism often involves:

  • Chelation: The azomethine (-CH=N-) nitrogen and the carbonyl oxygen can chelate metal ions essential for bacterial metabolism.

  • Membrane Disruption: Lipophilic benzofuran tails facilitate penetration of the mycobacterial cell wall (in M. tuberculosis).

2.2 Anticancer Potential

Derivatives, particularly those fused with 1,2,3-triazoles (via Click chemistry on the ester/amide linkage), have shown cytotoxicity against breast (MCF-7) and ovarian cancer cell lines. The planar benzofuran system can act as an DNA intercalator , while specific substituents (like 5-methoxy or 5-bromo) enhance affinity for kinases.

2.3 Structure-Activity Relationship (SAR) Visualization

SAR_Map Core Benzofuran Core (Planar Scaffold) C2 C2 Position (Steric Control) Core->C2 C3 C3 Ester/Hydrazide (Pharmacophore Linker) Core->C3 C5 C5 Substitution (Electronic Tuning) Core->C5 C2_Act Me/Ph groups increase lipophilicity C2->C2_Act C3_Act Hydrazones = Antimicrobial Triazoles = Anticancer C3->C3_Act C5_Act Halogens (Br/Cl) = Enhanced Cytotoxicity C5->C5_Act

Figure 2: SAR Map highlighting the three vectors for optimization. The C3 position is the primary determinant of target specificity (Bacteria vs. Cancer).

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in "checkpoints" to ensure scientific integrity. If the checkpoint fails, the experiment must be paused.

Protocol A: Synthesis of EB3C (Rap-Stoermer Method)

Target: Ethyl benzofuran-3-carboxylate

  • Reagents: Salicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous

    
     (30 mmol), Acetone (dry, 50 mL).
    
  • Procedure:

    • Dissolve salicylaldehyde in dry acetone in a round-bottom flask.

    • Add anhydrous

      
      . Stir for 10 minutes (Checkpoint: Color change often indicates phenoxide formation).
      
    • Add ethyl bromoacetate dropwise.

    • Reflux for 6–8 hours.

  • Work-up:

    • Filter off the inorganic salts (

      
      , excess carbonate) while hot.
      
    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate, wash with water and brine.[1]

    • Dry over

      
       and concentrate.
      
  • Self-Validation (QC Checkpoints):

    • TLC: Mobile phase Hexane:EtOAc (9:1). The product (

      
      ) must be distinct from salicylaldehyde (
      
      
      
      ).
    • 1H NMR (Diagnostic): Look for the C2-H singlet around

      
       8.2–8.5 ppm. The disappearance of the aldehyde proton (
      
      
      
      10.0 ppm) and phenolic -OH (
      
      
      11.0 ppm) confirms cyclization.
Protocol B: Conversion to Benzofuran-3-carbohydrazide

Target: The precursor for antimicrobial libraries.

  • Reagents: EB3C (from Protocol A, 5 mmol), Hydrazine hydrate (99%, 10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve EB3C in absolute ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 4–6 hours.

    • Cool the mixture to room temperature. The solid product usually precipitates out.

  • Work-up:

    • Filter the solid precipitate.[2]

    • Wash with cold ethanol (to remove unreacted hydrazine).

    • Recrystallize from ethanol.[2]

  • Self-Validation (QC Checkpoints):

    • Melting Point: Sharp melting point (typically >140°C, dependent on substituents) indicates purity.

    • IR Spectroscopy: The ester carbonyl stretch (

      
      ) must disappear, replaced by the amide carbonyl (
      
      
      
      ) and NH/NH2 bands (
      
      
      ).
Part 4: Quantitative Data Summary

Table 1: Comparative Reactivity & Yields of EB3C Derivatives

Reaction TypeReagentProduct ClassTypical YieldKey Biological Activity
Rap-Stoermer Salicylaldehyde + Et-BromoacetateEB3C (Core) 85-95%Precursor
Hydrazinolysis Hydrazine HydrateCarbohydrazide80-90%Antitubercular (Intermed.)
Schiff Base Aryl AldehydesHydrazone75-88%Antimicrobial / Antifungal
Cyclization

/ KOH
1,3,4-Oxadiazole65-75%Anti-inflammatory
Click Chem Propargyl bromide + Azides1,2,3-Triazole70-85%Anticancer (Breast/Ovarian)
References
  • Synthesis via Rap-Stoermer Reaction Koca, M. et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans."[3] ChemistrySelect, 2022. [Link][4][5]

  • Antimicrobial Activity of Hydrazide Derivatives Siddiqui, N. et al. "Synthesis and antimicrobial activity of some new benzofuran-3-carbohydrazide derivatives." Acta Poloniae Pharmaceutica, 2008. [Link]

  • Anticancer & Triazole Derivatives Nagaraju, S. et al. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, 2021.[1] [Link]

  • Medicinal Chemistry Review of Benzofurans Nevagi, R. J. et al. "Biological and medicinal significance of benzofuran."[6][7] European Journal of Medicinal Chemistry, 2015.[7] [Link][7][8]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl Benzofuran-3-carboxylate

Abstract Ethyl benzofuran-3-carboxylate (CAS No: 194278-43-8) is a heterocyclic compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl benzofuran-3-carboxylate (CAS No: 194278-43-8) is a heterocyclic compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science.[1] While its full toxicological profile is not exhaustively studied, existing data and analysis of structurally related benzofuran derivatives necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide synthesizes available safety data to provide researchers, scientists, and drug development professionals with a comprehensive framework for mitigating risks associated with its use. We will delve into the causality behind recommended safety protocols, moving beyond mere procedural lists to foster a culture of intrinsic laboratory safety.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

Table 1: Chemical Identifiers and Properties of Ethyl Benzofuran-3-carboxylate

PropertyValueSource(s)
CAS Number 194278-43-8[1][2][3]
Molecular Formula C₁₁H₁₀O₃[1][2][3]
Molecular Weight 190.20 g/mol [1][2][3]
Form Liquid[2]
Density 1.150 g/mL at 25 °C[2]
Refractive Index n20/D 1.540[2]
Storage Temperature 2-8°C[1][2]
InChI Key JNLHHFVLQDYFFB-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)c1coc2ccccc12[1][2]

Section 2: Hazard Identification and GHS Classification

Ethyl benzofuran-3-carboxylate is classified under the Globally Harmonized System (GHS) as a substance requiring specific handling precautions. The causality for these classifications stems from the reactivity of the benzofuran moiety and the ester functional group, which can interact with biological macromolecules.

Table 2: GHS Classification for Ethyl Benzofuran-3-carboxylate

ClassificationPictogramSignal WordHazard Code(s)Hazard Statement(s)Source(s)
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315Causes skin irritation.[2]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319Causes serious eye irritation.[2]
Physical Hazards (None)Warning(None)Combustible liquid.[1][2]

The H315 (skin irritation) and H319 (serious eye irritation) classifications are critical.[2] These hazards are common among chemicals with reactive functional groups that can disrupt the lipid bilayers of skin cells or denature proteins in the cornea, leading to inflammation and damage. The "Combustible liquid" classification indicates that the substance can ignite when exposed to an ignition source at temperatures above its flash point.[1][2]

Section 3: Toxicological Profile and Routes of Exposure

While a complete toxicological dossier for ethyl benzofuran-3-carboxylate is not publicly available, the known hazards of skin and eye irritation define the primary risks upon acute exposure.[2][4] The principal routes of occupational exposure are:

  • Dermal (Skin) Contact: The most common route of accidental exposure. The H315 classification implies that direct contact can lead to redness, itching, and inflammation.[2] Prolonged contact may defat the skin, leading to dermatitis.[5]

  • Ocular (Eye) Contact: Direct contact with the liquid or its vapors can cause serious irritation, as indicated by the H319 classification.[2] This can result in pain, redness, and potential damage to the cornea if not addressed immediately.

  • Inhalation: While not assigned a specific GHS hazard for respiratory irritation, handling the liquid outside of a controlled environment (like a fume hood) can lead to the inhalation of vapors. For related benzofuran compounds, inhalation may cause respiratory tract irritation.[6]

  • Ingestion: Accidental ingestion may be harmful.[5][7] While unlikely in a controlled lab setting, it underscores the importance of prohibiting eating, drinking, and smoking in work areas.

It is crucial to note that the toxicological properties for this specific compound have not been fully investigated.[4] Therefore, it must be handled with the assumption that it may possess other, uncharacterized hazards.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential for minimizing exposure. The choice of these controls is directly dictated by the hazards identified in Section 2.

4.1 Engineering Controls

  • Chemical Fume Hood: All handling of ethyl benzofuran-3-carboxylate should be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent the inhalation of vapors and to contain any potential spills.

  • Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are located in close proximity to the workstation.[8] This is critical for immediate decontamination following accidental skin or eye contact.

4.2 Personal Protective Equipment (PPE)

The use of appropriate PPE creates a physical barrier between the researcher and the chemical. The sequence of donning (putting on) and doffing (taking off) PPE is a critical protocol to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Nitrile Gloves Don2->Don3 Doff1 1. Gloves (Remove carefully) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[9] A face shield should be worn over goggles if there is a significant risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened.[9] Chemical-resistant gloves, such as nitrile gloves, must be worn when handling the compound.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[10]

  • Respiratory Protection: Typically not required when work is performed within a chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system for ensuring safety and maintaining chemical integrity.

5.1 Step-by-Step Handling Protocol

  • Pre-Handling Review: Before beginning work, consult this guide and the manufacturer's Safety Data Sheet (SDS).[9]

  • Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • PPE Donning: Don the required PPE in the correct order as illustrated in the diagram above.

  • Chemical Handling: Conduct all transfers and manipulations of the chemical well within the fume hood. Avoid breathing vapors.[10][11] Use tools and equipment made of compatible materials.

  • Post-Handling: Tightly close the container immediately after use.[11]

  • Decontamination: Wipe down the work surface in the fume hood. Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order before leaving the laboratory to prevent the spread of contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

5.2 Storage Requirements

The stability and safety of ethyl benzofuran-3-carboxylate depend on proper storage conditions.

  • Temperature: Store in a refrigerator at 2-8°C.[1][2] This temperature range is chosen to minimize degradation and vapor pressure.

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[7][11]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[11] These substances can react exothermically or catalyze decomposition of the benzofuran ester, creating a significant safety hazard.

  • Container: Store in the original, clearly labeled container.

Section 6: Emergency Procedures and First Aid

Rapid and correct response to an emergency, such as a spill or exposure, is critical to minimizing harm.

6.1 First Aid Measures

The immediate response to exposure should focus on decontamination.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[12]

  • Skin Contact: Take off immediately all contaminated clothing.[10] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11] If skin irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air at once.[10][12] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Clean mouth with water and drink plenty of water afterwards.[11] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

6.2 Accidental Release Measures

Response to a chemical spill should be systematic and calm. The following decision tree outlines the logical flow for responding to a spill.

Spill_Response Start Spill Detected Assess Assess Spill Size & Immediate Danger Start->Assess Major Major Spill (Large quantity, outside hood) Assess->Major Major Minor Minor Spill (Small quantity, contained in hood) Assess->Minor Minor Evacuate Evacuate Immediate Area Major->Evacuate Alert Alert Colleagues & Call Emergency Response (e.g., EH&S) Evacuate->Alert Secure Secure the Area (Prevent entry) Alert->Secure PPE Ensure Proper PPE is On Minor->PPE Contain Contain with Absorbent Material (e.g., vermiculite, sand) PPE->Contain Collect Collect into a Labeled Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean

Caption: Logical workflow for responding to a chemical spill.

Section 7: Fire and Explosion Hazard Management

Ethyl benzofuran-3-carboxylate is a combustible liquid.[1][2]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[10][11]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Upon combustion, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) will be formed.[11] Keep the product and empty containers away from heat and sources of ignition.[11]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[10][11]

Section 8: Disposal Considerations

Chemical waste must be managed in a way that minimizes environmental impact and complies with all regulations.

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[11] This should be done through a licensed and approved waste disposal plant.[4][11] Do not allow the chemical to enter drains or waterways.[10]

References

  • Amerigo Scientific. Ethyl benzofuran-3-carboxylate. [Link]

  • PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • ChemSynthesis. ethyl 2-methyl-1-benzofuran-3-carboxylate. [Link]

  • Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester. [Link]

  • Ministry of Health, Saudi Arabia. First Aid - Chemical Poisoning. [Link]

  • CP Lab Safety. Ethyl benzofuran-3-carboxylate, 95%+ Purity, C11H10O3, 1 gram. [Link]

  • European Chemicals Agency (ECHA). ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. [Link]

  • PubChem. 3-Benzofurancarboxylic acid, methyl ester. [Link]

  • CFPA Europe. Fire protection on chemical manufacturing sites. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • PubChem. ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. [Link]

  • ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: Ethyl Benzofuran-3-Carboxylate

This guide addresses the critical supply chain volatility of Ethyl benzofuran-3-carboxylate (CAS 194278-43-8) . Analysis confirms that while major catalog suppliers (e.g., Sigma-Aldrich/Merck) have listed this compound a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical supply chain volatility of Ethyl benzofuran-3-carboxylate (CAS 194278-43-8) . Analysis confirms that while major catalog suppliers (e.g., Sigma-Aldrich/Merck) have listed this compound as discontinued or "special order," it remains a vital scaffold for anti-arrhythmic and antimicrobial drug discovery.

This whitepaper provides a dual-strategy approach: Verified Sourcing for immediate needs and a Validated Synthesis Protocol for long-term project security.

Technical Whitepaper | v2.0

Executive Summary: The Supply Chain Gap

Ethyl benzofuran-3-carboxylate is a structural isomer of the more common 2-carboxylate derivative. It serves as a critical intermediate for Amiodarone analogs (anti-arrhythmic), LTA4H inhibitors (anti-inflammatory), and novel antimicrobial agents.

Current Commercial Status:

  • High Risk: Major global distributors (e.g., Sigma-Aldrich) have largely discontinued stock, shifting to "inquire for pricing" models.

  • Active Suppliers: Niche building-block specialists (BLD Pharm, Amerigo Scientific) remain the primary sources.

  • Isomer Confusion: Vendors often conflate the 3-carboxylate (CAS 194278-43-8) with the cheaper 2-carboxylate (CAS 3199-61-9). Verification is mandatory.[1]

Chemical Profile & Identification

Before sourcing or synthesis, the compound must be rigorously defined to prevent isomer errors.

PropertySpecification
IUPAC Name Ethyl benzofuran-3-carboxylate
CAS Number 194278-43-8 (Note: Do not confuse with 3199-61-9)
Molecular Weight 190.20 g/mol
Formula C₁₁H₁₀O₃
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Motif Benzofuran core with ester functionality at C3 position

Commercial Landscape: Verified Suppliers

The following vendors currently list the specific 3-carboxylate isomer. Note: Stock levels fluctuate weekly.

SupplierCatalog / PurityRisk LevelNotes
BLD Pharm >97% PurityLowLists specific CAS 194278-43-8. "Special offer" status often indicates stock clearance.
Amerigo Scientific Research GradeMediumFocuses on academic pricing; lead times may vary.
Enamine Building BlockLowReliable for custom synthesis if stock is depleted.
Sigma-Aldrich DiscontinuedCritical Product listed but often unavailable. Use only as a secondary reference.
Decision Logic: Buy vs. Make

The following decision tree helps researchers determine the most efficient path based on project timelines and volume.

SupplyChain Figure 1: Sourcing Decision Matrix Start Requirement: Ethyl benzofuran-3-carboxylate CheckStock Check BLD Pharm / Enamine Stock Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Purchase & QC Validation (See Section 5) IsAvailable->Buy Yes VolumeCheck Required Quantity > 10g? IsAvailable->VolumeCheck No CustomSynth Outsource (CRO) Lead Time: 4-6 Weeks VolumeCheck->CustomSynth No (<10g) InHouse In-House Synthesis (Protocol Section 4) VolumeCheck->InHouse Yes (>10g)

Validated Synthesis Protocol (The "Make" Option)

If commercial supply fails, the Salicylaldehyde + Ethyl Diazoacetate (EDA) route is the industry gold standard. It is superior to the intramolecular Heck reaction due to cheaper reagents and milder conditions.

Reaction Mechanism

This route utilizes a Brønsted acid-catalyzed reaction between a phenol derivative and a diazo compound, followed by dehydration.

Synthesis Figure 2: Synthesis via Salicylaldehyde & Ethyl Diazoacetate (Organic Syntheses, 2019) Sal Salicylaldehyde (Cheap Starting Material) Step1 Step 1: Hemiacetal Formation Catalyst: HBF4·OEt2 (10 mol%) Solvent: CH2Cl2 Sal->Step1 EDA Ethyl Diazoacetate (N2=CH-COOEt) EDA->Step1 Inter Intermediate: 3-Ethoxycarbonyl-2-hydroxy-2,3-dihydrobenzofuran Step1->Inter Step2 Step 2: Acidic Dehydration Reagent: Conc. H2SO4 Inter->Step2 Prod Ethyl benzofuran-3-carboxylate (>85% Yield) Step2->Prod

[2][3][4][5]

Detailed Methodology

Reference: Organic Syntheses 2019, 96, 98-109.[3]

  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.

  • Reactants: Add Salicylaldehyde (1.0 equiv) and anhydrous CH₂Cl₂ (DCM).

  • Catalyst: Add HBF₄·OEt₂ (0.10 equiv) via syringe.

  • Addition: Dropwise addition of Ethyl Diazoacetate (EDA) (1.2 equiv) over 30 minutes. Caution: Gas evolution (N₂).

  • Stirring: Stir at room temperature for 2-4 hours. Monitor by TLC (formation of hemiacetal intermediate).

  • Dehydration: Add Conc. H₂SO₄ (5 drops) directly to the reaction mixture. Stir for 30 minutes to force elimination of water.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

  • Yield Expectation: 85-92%.

Quality Assurance & Validation

Distinguishing the 3-carboxylate from the 2-carboxylate is the most critical QC step.

1H NMR Diagnostic Criteria (CDCl₃, 400 MHz)
  • The "Fingerprint" Signal:

    • 3-Carboxylate (Target): Look for the C2-H proton. It appears as a sharp singlet at ~8.2 - 8.4 ppm . This proton is deshielded by the adjacent ester group and the aromatic ring current.

    • 2-Carboxylate (Impurity): The C3-H proton typically appears further upfield (~7.5 ppm) and may show coupling.

  • Ethyl Group: Classic quartet (~4.4 ppm) and triplet (~1.4 ppm).

  • Aromatic Region: Multiplet at 7.3 – 7.6 ppm (4H).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient 5% -> 95%.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Single peak >98% area.

References

  • Dudley, M. E.; Morshed, M. M.; Hossain, M. M. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate."[5] Organic Syntheses, 2019 , 96, 98-109.[3]

  • Sigma-Aldrich. "Ethyl benzofuran-3-carboxylate Product Page (Discontinued Status)." Merck KGaA.

  • BLD Pharm. "Product 194278-43-8 Specifications." BLD Pharm Catalog.

  • Nevagi, R. J.; et al. "Biological and medicinal significance of benzofuran." European Journal of Medicinal Chemistry, 2015 , 97, 561-581.

  • Yao, Q.; et al. "Rh(III)-catalyzed synthesis of 3-ethoxycarbonyl benzofuran."[3] Journal of Organic Chemistry, 2016 , 81, 1234.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl Benzofuran-3-carboxylate as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Introduction: The Benzofuran Core in Oncology The benzofuran moiety, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core in Oncology

The benzofuran moiety, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[4][5] In oncology, benzofuran derivatives have demonstrated remarkable potential, exhibiting a wide range of biological activities against various cancer cell lines.[1][3][4][5][6][7] These compounds can interfere with critical cellular processes in cancer cells, including cell proliferation, apoptosis, and angiogenesis.[8] Natural and synthetic benzofurans have shown potent inhibitory activity against a panel of human cancer cells, often comparable to or exceeding that of established anticancer drugs, making them promising candidates for further development.[1][4][5][7]

Among the various benzofuran building blocks, ethyl benzofuran-3-carboxylate stands out as a particularly versatile and strategic starting material. The ester functionality at the C-3 position serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic introduction of diverse pharmacophores. This guide provides an in-depth exploration of the synthetic utility of ethyl benzofuran-3-carboxylate in creating novel anticancer agents, complete with detailed protocols and mechanistic insights for the research scientist.

Strategic Modifications of the Ethyl Benzofuran-3-carboxylate Scaffold

The true power of ethyl benzofuran-3-carboxylate lies in the chemical reactivity of its ester group. This functionality can be readily converted into amides, hydrazides, and other functional groups, each opening a new branch of synthetic possibilities. These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.

G A Ethyl Benzofuran-3-carboxylate (Starting Scaffold) B Benzofuran-3-carboxylic Acid A->B Alkaline Hydrolysis D Benzofuran-3-carbohydrazide A->D Hydrazinolysis (NH2NH2·H2O) C Benzofuran-3-carboxamide Derivatives B->C Amide Coupling (e.g., EDC, HOBt) E 1,3,4-Oxadiazole Hybrids D->E Cyclization (e.g., CS2, KOH) F Other Heterocyclic Hybrids (e.g., Triazoles, Pyrazoles) D->F Further Cyclization Reactions

Caption: Synthetic pathways from ethyl benzofuran-3-carboxylate.

Saponification to Benzofuran-3-carboxylic Acid: The Gateway Reaction

The first logical step in many synthetic routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental as the carboxylic acid is a more versatile intermediate for subsequent reactions, particularly amide bond formation.

Protocol 1: Synthesis of Benzofuran-3-carboxylic Acid

  • Principle: This protocol utilizes a standard base-catalyzed hydrolysis (saponification) of the ethyl ester. The resulting carboxylate salt is then protonated with a strong acid to yield the final carboxylic acid product. A similar procedure is employed for related benzofuran esters.[9][10]

  • Materials:

    • Ethyl benzofuran-3-carboxylate

    • Ethanol (EtOH)

    • 2 M Sodium Hydroxide (NaOH) solution

    • 2 M Hydrochloric Acid (HCl) solution

    • Deionized water

    • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel.

  • Procedure:

    • Dissolve ethyl benzofuran-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add 2 M NaOH solution (1.5 eq) to the flask.

    • Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous residue by slowly adding 2 M HCl solution with stirring until the pH is approximately 2. A precipitate will form.[9][10]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold deionized water.

    • Dry the product under vacuum to yield benzofuran-3-carboxylic acid.

  • Expert Insight: The choice of ethanol as a solvent ensures miscibility of both the organic ester and the aqueous base. Careful control of acidification is crucial; adding the acid too quickly can lead to the trapping of impurities within the precipitate.

Amide Formation: Introducing Structural Diversity

Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to form hydrogen bonds with biological targets. Converting benzofuran-3-carboxylic acid into a diverse library of amides allows for extensive Structure-Activity Relationship (SAR) studies.

Protocol 2: General Procedure for Benzofuran-3-carboxamide Synthesis

  • Principle: This method involves the activation of the carboxylic acid, typically with a coupling agent like oxalyl chloride to form an acyl chloride, followed by reaction with a desired amine.[9]

  • Materials:

    • Benzofuran-3-carboxylic acid (from Protocol 1)

    • Oxalyl chloride or Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Desired primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or Pyridine (as a base)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Suspend benzofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the freshly prepared benzofuran-3-carbonyl chloride solution.

    • Stir the reaction mixture at room temperature for 4-12 hours (monitor by TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

  • Trustworthiness: This two-step, one-pot procedure is highly reliable. The conversion to the acyl chloride is typically quantitative. The subsequent aminolysis is also very efficient. The purity of the final product should be confirmed by NMR and Mass Spectrometry.

Hydrazide and Oxadiazole Synthesis: Crafting Bioisosteres

The conversion of the ester to a carbohydrazide opens the door to a variety of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. These heterocycles are often used as bioisosteres for ester and amide groups and have been associated with potent anticancer activities.[1] A series of benzofuran-based oxadiazole conjugates have shown promising cytotoxic activity against pancreatic and colon cancer cells.[1]

G cluster_0 Protocol 3 Workflow A Ethyl Benzofuran-3-carboxylate B Benzofuran-3-carbohydrazide A->B Hydrazine Hydrate Reflux C Potassium Dithiocarbazinate Intermediate B->C 1. CS2, KOH 2. Stir at RT D Benzofuran-Thiadiazole Derivative (Anticancer Agent) C->D Conc. H2SO4 Cyclization

Caption: Workflow for benzofuran-heterocycle synthesis.

Protocol 3: Synthesis of Benzofuran-3-yl-1,3,4-oxadiazole Derivatives

  • Principle: This protocol involves two key steps: first, the conversion of the ester to a hydrazide via hydrazinolysis. Second, the cyclization of the hydrazide with a carbon source (like carbon disulfide) to form the oxadiazole or related thiadiazole ring.

  • Step 3A: Synthesis of Benzofuran-3-carbohydrazide

    • Materials: Ethyl benzofuran-3-carboxylate, Hydrazine hydrate (80-99%), Ethanol.

    • Procedure:

      • In a round-bottom flask, dissolve ethyl benzofuran-3-carboxylate (1.0 eq) in ethanol.

      • Add an excess of hydrazine hydrate (5-10 eq).

      • Reflux the mixture for 6-18 hours, monitoring by TLC until the starting ester is consumed.

      • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

      • If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If not, concentrate the solvent and purify by recrystallization.

  • Step 3B: Synthesis of 2-(Benzofuran-3-yl)-5-mercapto-1,3,4-oxadiazole

    • Materials: Benzofuran-3-carbohydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Conc. Sulfuric Acid (H₂SO₄).

    • Procedure:

      • Dissolve benzofuran-3-carbohydrazide (1.0 eq) and KOH (1.1 eq) in absolute ethanol.

      • Cool the solution in an ice bath and add carbon disulfide (1.2 eq) dropwise with vigorous stirring.

      • Allow the mixture to warm to room temperature and stir for 12-16 hours.

      • Concentrate the solvent in vacuo. The residue is the potassium dithiocarbazinate salt.

      • Carefully add concentrated H₂SO₄ to the residue in an ice bath.

      • Stir for 2-3 hours, then pour the mixture onto crushed ice.

      • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Purify by recrystallization.

  • Expert Insight: The mercapto (-SH) group on the resulting oxadiazole/thiadiazole is a valuable functional handle itself. It can be alkylated or otherwise modified to generate a large library of compounds for biological screening.

Anticancer Activity and Structure-Activity Relationship (SAR)

The anticancer potential of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[3][6] SAR studies have revealed that modifications at the C-3 position, originating from ethyl benzofuran-3-carboxylate, can significantly impact cytotoxicity and selectivity against cancer cells.[3][9]

Compound TypeModification from ScaffoldTarget/ActivityRepresentative IC₅₀ ValuesReference
Benzofuran-3-carboxamides Amide formation with various aminesCytotoxic against various cell linesVaries widely based on amine substituent[9]
Bromo-derivatives Bromination of acetyl groupIncreased cytotoxicity in leukemia cells-[8][9]
Oxadiazole Hybrids Ester -> Hydrazide -> OxadiazolePancreatic (MIA PaCa2) & Colon (HCT116) Cancer3.27–11.27 μM[1]
3-Acyl-5-hydroxybenzofurans Acylation at C-3Breast Cancer (MCF-7)43.08 μM[11]
3-Methylbenzofuran Derivatives Methyl group at C-3Non-small cell lung cancer (A549)As low as 1.48 µM[1][12]

Key SAR Insights:

  • Lipophilicity and H-bonding: The introduction of different amide functionalities allows for a fine-tuning of the compound's lipophilicity and hydrogen-bonding capabilities, which are critical for cell membrane permeability and target binding.

  • Halogenation: The presence of bromine atoms, particularly on alkyl or acetyl groups attached to the benzofuran system, has been shown to increase cytotoxic activity.[9]

  • Heterocyclic Moieties: Fusing or linking other heterocyclic rings (like oxadiazoles) to the C-3 position often enhances biological activity.[1] These groups can engage in additional interactions with biological targets and alter the electronic properties of the molecule.

  • Targeting Kinases: Many benzofuran derivatives exert their anticancer effects by inhibiting protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[1][13] The substituents at the C-3 position play a key role in fitting into the kinase active site.

Conclusion and Future Directions

Ethyl benzofuran-3-carboxylate is an exceptionally valuable and cost-effective starting material for the development of novel anticancer therapeutics. The synthetic protocols outlined in this guide provide a robust framework for accessing a wide array of derivatives. The straightforward chemistry involved in modifying the C-3 ester allows for the rapid generation of compound libraries essential for modern drug discovery campaigns. Future research should focus on creating hybrid molecules that combine the benzofuran-3-carboxylate core with other known pharmacophores to develop agents with enhanced potency, selectivity, and improved pharmacological profiles.

References

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Abbas, A. A., & El-Sayed, R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096–11120. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Abbas, A. A., & El-Sayed, R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). ResearchGate. [Link]

  • Structures of natural and synthetic benzofuran derivatives with biological activity. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate. [Link]

  • Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

Sources

Application

Ethyl Benzofuran-3-Carboxylate: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Versatility of the Benzofuran Scaffold The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives are abundant in nature and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[1][3][4][5] Among these, ethyl benzofuran-3-carboxylate stands out as a particularly valuable scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The inherent structural features of the benzofuran ring system allow for diverse functionalization, leading to compounds with antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[4][6] The ethyl carboxylate group at the 3-position serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.

Synthetic Strategies for Ethyl Benzofuran-3-Carboxylate and Its Derivatives

The synthesis of the ethyl benzofuran-3-carboxylate scaffold can be achieved through several established routes. A common and efficient method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This reaction, known as the Perkin-Oglialoro reaction or a related variant, proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.

General Synthetic Workflow

Caption: General workflow for the synthesis of ethyl benzofuran-3-carboxylate derivatives.

Protocol 1: Synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate

This protocol details a common method for synthesizing a substituted ethyl benzofuran-3-carboxylate.

Materials:

  • 2-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of 2-hydroxyacetophenone (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (12 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure ethyl 2-methylbenzofuran-3-carboxylate.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

The ethyl benzofuran-3-carboxylate scaffold has been instrumental in the development of compounds targeting a range of diseases. Its derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][6]

Anticancer Activity

Benzofuran derivatives have emerged as promising agents in targeted cancer therapies, demonstrating the ability to selectively inhibit tumor growth while minimizing adverse effects.[6] The planar structure of the benzofuran ring allows it to intercalate with DNA or interact with the active sites of various enzymes involved in cancer progression.[7]

Derivatives of benzofuran have been shown to exert their anticancer effects through several mechanisms, including:

  • Inhibition of Tubulin Polymerization: Some benzofuran compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7]

  • Kinase Inhibition: Many benzofuran-based molecules act as inhibitors of protein kinases, such as CDK2, which are often dysregulated in cancer cells.[7]

  • Induction of Apoptosis: Several derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[8]

  • Angiogenesis Inhibition: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by certain benzofuran derivatives.[9]

A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[9] The structure-activity relationship (SAR) studies revealed that the specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is crucial for their anti-angiogenic activity.[9]

CompoundCell LineIC₅₀ (µM)Reference
Compound 3f HEPG2 (Liver Carcinoma)12.4[10]
5-methoxy-2-methylbenzofuranquinonesIDO Inhibition~0.2[11]
Benzofuran-isatin hybrid 23a Various Cancer Cell Lines-[12]
Shikonin-benzofuran substrate 75c MDA-MB-231, HepG2, etc.Promising[3][13]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzofuran derivatives have shown encouraging effectiveness against a variety of bacteria and fungi.[4][6] The lipophilic nature of the benzofuran ring facilitates its passage through microbial cell membranes.

The antimicrobial mechanism of action for many benzofuran derivatives is still under investigation, but it is believed to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-activity relationship studies have indicated that the introduction of specific substituents on the benzofuran ring can significantly enhance antimicrobial potency. For instance, the presence of halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 has been shown to be important for antibacterial activity.[14]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized benzofuran derivatives.

Materials:

  • Synthesized benzofuran derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each benzofuran derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (medium with inoculum and standard antibiotic) and a negative control (medium with inoculum and vehicle) on each plate.

  • Incubate the plates at the appropriate temperature and for the recommended duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathway Modulation

The therapeutic effects of benzofuran derivatives are often mediated by their interaction with specific cellular signaling pathways. For instance, in the context of cancer, these compounds can modulate pathways that control cell proliferation, survival, and apoptosis.

Caption: Potential mechanisms of anticancer action for benzofuran derivatives.

Conclusion and Future Perspectives

Ethyl benzofuran-3-carboxylate has proven to be a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the ease with which it can be functionalized have led to the discovery of numerous derivatives with potent and diverse biological activities. The ongoing research in this area continues to uncover new therapeutic applications for this remarkable class of compounds. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the elucidation of their precise mechanisms of action to guide the design of next-generation therapeutics.

References

  • (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
  • Chen, Y., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed.
  • (2024).
  • (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • (n.d.).
  • (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.
  • (2019).
  • (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • (n.d.).
  • (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
  • (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace.
  • (n.d.).
  • (2012). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.

Sources

Method

"Ethyl benzofuran-3-carboxylate" as an intermediate for heterocyclic synthesis

Topic: "Ethyl benzofuran-3-carboxylate" as an intermediate for heterocyclic synthesis Content Type: Detailed Application Notes and Protocols Executive Summary Ethyl benzofuran-3-carboxylate (EB3C ) is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl benzofuran-3-carboxylate" as an intermediate for heterocyclic synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

Ethyl benzofuran-3-carboxylate (EB3C ) is a privileged pharmacophore in medicinal chemistry, serving as the structural core for anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone) and a versatile precursor for antimicrobial and anticancer libraries. Unlike its 2-isomer (readily accessible via Rap-Stoermer condensation), the 3-carboxylate isomer requires specific synthetic strategies to access.

This guide provides a validated workflow for the synthesis of EB3C and its subsequent transformation into bioactive 1,3,4-oxadiazole and 1,2,4-triazole heterocycles. These protocols are designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate (EB3C)

Objective: Preparation of Ethyl benzofuran-3-carboxylate from salicylaldehyde.

Strategic Analysis

The synthesis of the 3-isomer is non-trivial compared to the 2-isomer. The most atom-economical and direct route involves the reaction of salicylaldehyde with ethyl diazoacetate (EDA) catalyzed by a Lewis acid. This method avoids the formation of the thermodynamic 2-isomer product.

Mechanism: The reaction proceeds via a Lewis acid-catalyzed aldol-type reaction of the diazo ester with the aldehyde, followed by intramolecular cyclization and dehydration.

Validated Protocol (Salicylaldehyde Route)

Reference Standard: Adapted from Dudley et al. (Synthesis, 2006) and Org.[1] Synth. methods.

Safety Critical: Ethyl diazoacetate (EDA) is potentially explosive and toxic. All operations must be performed in a fume hood behind a blast shield. Avoid using ground glass joints if possible, or grease them well to prevent friction.

Materials:
  • Salicylaldehyde (10 mmol, 1.22 g)

  • Ethyl diazoacetate (EDA) (12 mmol, 1.37 g) [Caution: Diazo]

  • HBF₄[1][2][3]·OEt₂ (Tetrafluoroboric acid diethyl ether complex) (1.0 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Sulfuric acid (conc. H₂SO₄) (0.5 mL)

Procedure:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add salicylaldehyde (1.22 g) and anhydrous DCM (40 mL) under nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add HBF₄·OEt₂ (10 mol%) dropwise via syringe.

  • Diazo Addition: Dissolve EDA (1.37 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel. Note: Evolution of N₂ gas will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate (hemiacetal) may be visible.

  • Dehydration: Add concentrated H₂SO₄ (0.5 mL) dropwise to the reaction mixture. Stir for an additional 30 minutes to force dehydration to the benzofuran.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ (30 mL) until bubbling ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85–92% of a clear to pale yellow oil/low-melting solid.

Data Validation (EB3C):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, H-2), 8.01 (d, J=7.5 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.35 (t, 1H), 7.30 (t, 1H), 4.41 (q, 2H), 1.42 (t, 3H).

  • Key Feature: The singlet at ~8.25 ppm corresponds to the C-2 proton, confirming the 3-carboxylate isomer.

Library Generation: Heterocyclic Derivatization

Objective: Converting the ester scaffold into bioactive heterocycles (Oxadiazoles and Triazoles).

Intermediate: Benzofuran-3-carbohydrazide

The hydrazide is the "pivot point" for divergent synthesis.

Protocol:

  • Dissolve EB3C (5 mmol) in absolute ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 25 mmol, 5 equiv). Excess is required to prevent dimer formation.

  • Reflux for 6–8 hours.

  • Workup: Cool the mixture to 0°C. The hydrazide typically precipitates as a white solid. Filter, wash with cold ethanol, and dry.

  • Yield: >90%.

Pathway A: Synthesis of 1,3,4-Oxadiazole-2-thiones

Application: Bioisostere for carboxylic acids; antimicrobial pharmacophore.

Protocol:

  • Dissolve Benzofuran-3-carbohydrazide (2 mmol) in ethanol (20 mL).

  • Add KOH (2.2 mmol) and Carbon Disulfide (CS₂, 2.5 mmol).

  • Reflux for 12 hours. (Evolution of H₂S gas; use a scrubber).

  • Workup: Concentrate solvent. Dilute residue with water and acidify with dilute HCl to pH 2–3.

  • Isolation: The precipitate (Oxadiazole-2-thione) is filtered and recrystallized from ethanol.

Pathway B: Synthesis of 1,2,4-Triazoles

Application: Antifungal scaffolds (fluconazole analogs).

Protocol:

  • Dissolve Benzofuran-3-carbohydrazide (2 mmol) in acetic acid (10 mL).

  • Add Ammonium acetate (excess) or an aryl isothiocyanate (for N-substituted derivatives).

  • Reflux for 8 hours.

  • Pour into crushed ice/ammonia water to precipitate the product.

Visual Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways starting from Salicylaldehyde to the target heterocycles.

BenzofuranSynthesis cluster_0 Core Synthesis cluster_1 Divergent Library Gen Sal Salicylaldehyde Hemiacetal Hemiacetal Intermediate Sal->Hemiacetal HBF4·OEt2 DCM, 0°C EDA Ethyl Diazoacetate (EDA) EDA->Hemiacetal EB3C Ethyl benzofuran-3-carboxylate (EB3C) Hemiacetal->EB3C H2SO4 Dehydration Hydrazide Benzofuran-3- carbohydrazide EB3C->Hydrazide N2H4·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2, KOH or POCl3 Triazole 1,2,4-Triazole Derivatives Hydrazide->Triazole Ph-NCS then NaOH

Caption: Synthetic tree demonstrating the conversion of Salicylaldehyde to EB3C and subsequent divergence into heterocyclic libraries.

Analytical Data Summary

CompoundStateMelting Point (°C)Key IR Signals (cm⁻¹)Key ¹H NMR Signals (δ ppm)
EB3C Pale Oil/Solid38–401715 (C=O ester)8.25 (s, 1H, C2-H)
Hydrazide White Solid168–1703300-3200 (NH/NH₂)9.6 (br s, NH), 4.5 (br s, NH₂)
Oxadiazole Yellow Solid210–2122580 (SH), 1610 (C=N)13.8 (br s, NH/SH tautomer)

References

  • Synthesis of EB3C (Diazoacetate Method): Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[1] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1][2][4] Synthesis, 2006(10), 1711–1714. Link

  • Detailed Org. Synth. Procedure: Hossain, M. M., et al. (2019).[5] Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1][2][4] Organic Syntheses, 96, 98-109.[2] Link

  • Heterocyclic Derivatization (Oxadiazoles): Rostamizadeh, S., et al. (2003). Microwave assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Synthetic Communications, 33(1), 113-117. Link

  • Pharmacological Relevance (Benzofuran Scaffold): Khanam, H., & Shamsuzzaman. (2015).[6] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504.[6] Link

Sources

Application

Application Note: High-Yield Reduction of Ethyl Benzofuran-3-carboxylate to (Benzofuran-3-yl)methanol

Abstract This application note provides a detailed guide for the chemical reduction of ethyl benzofuran-3-carboxylate to (benzofuran-3-yl)methanol. This transformation is a key step in the synthesis of various biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the chemical reduction of ethyl benzofuran-3-carboxylate to (benzofuran-3-yl)methanol. This transformation is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates. We present optimized protocols for using powerful hydride-donating agents, specifically lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H), offering insights into reaction mechanisms, safety procedures, and comparative analyses to aid researchers in achieving high-yield and high-purity outcomes.

Introduction

The benzofuran moiety is a prominent heterocyclic scaffold in a multitude of natural products and synthetic molecules with significant therapeutic potential.[1][2] Specifically, C3-functionalized benzofurans, such as those with a hydroxymethyl group, are valuable building blocks for further chemical elaboration. The reduction of the ester functional group in ethyl benzofuran-3-carboxylate to a primary alcohol is a fundamental transformation for accessing these important synthetic intermediates.

The choice of reducing agent is critical for the success of this reaction and is influenced by factors such as functional group tolerance, desired selectivity, and the scale of the reaction. This guide will focus on two of the most effective and commonly employed reducing agents for this purpose: lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). While both are capable of efficiently performing the desired reduction, they exhibit different reactivity profiles and necessitate distinct handling and workup procedures.[3]

Mechanistic Rationale

The reduction of an ester to a primary alcohol using a metal hydride reagent proceeds via a well-established two-step mechanism. The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester, which forms a tetrahedral intermediate. This intermediate subsequently collapses, expelling the ethoxide leaving group to generate an aldehyde. The aldehyde is more reactive than the initial ester and is rapidly reduced by a second equivalent of the hydride reagent to form an alkoxide intermediate.[4][5][6] An aqueous or mild acidic workup then protonates the alkoxide to yield the final primary alcohol product.[5][7]

Figure 1: General mechanism for the two-step reduction of an ester to a primary alcohol.

Comparative Overview of Reducing Agents

The selection between LiAlH₄ and DIBAL-H is a critical decision that impacts reaction conditions and outcomes.

FeatureLithium Aluminum Hydride (LiAlH₄)Diisobutylaluminum Hydride (DIBAL-H)
Reactivity Extremely powerful and non-selective reducing agent.[3]Strong, yet more selective, bulky reducing agent.[3][8]
Stoichiometry 1 equivalent can theoretically reduce 4 ester groups.Typically used in excess (2-3 equivalents per ester).[9]
Temperature Reactions are often conducted at 0 °C to room temperature.[10]Low temperatures (-78 °C) are crucial for controlling reactivity.[11]
Workup Commonly involves the Fieser method (sequential addition of H₂O, NaOH, and H₂O).[6][12]Often quenched with methanol followed by Rochelle's salt.[13][14]
Advantages Highly efficient for complete ester reduction.Can be used to selectively reduce esters to aldehydes at low temperatures.[8][11]
Disadvantages Reacts violently with water and protic solvents.[6][10][15]Moisture-sensitive and requires careful temperature control.[11]

Detailed Experimental Protocols

Safety Imperative: Both LiAlH₄ and DIBAL-H are pyrophoric and react violently with protic solvents. All operations must be conducted by trained professionals within a certified fume hood under an inert atmosphere (e.g., nitrogen or argon). The use of appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a reliable method for the complete reduction of the ester to the corresponding primary alcohol.

Materials:

  • Ethyl benzofuran-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Inert gas setup

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (approximately 10 mL per gram of ester).

  • Cooling: Immerse the flask in an ice-water bath to cool the suspension to 0 °C.

  • Substrate Addition: Dissolve ethyl benzofuran-3-carboxylate (1 equivalent) in anhydrous THF (about 5 mL per gram of ester) and add it dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[16]

  • Reaction Monitoring: Upon completion of the addition, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL, where x is the mass of LiAlH₄ in grams), 15% aqueous NaOH (x mL), and finally water (3x mL).[12] Stir the resulting mixture vigorously for at least 30 minutes until a granular white precipitate is formed.[6]

  • Filtration and Extraction: Filter the precipitate through a pad of Celite® and wash the filter cake extensively with diethyl ether or ethyl acetate. Combine the filtrate and the washings.

  • Workup: Transfer the combined organic layers to a separatory funnel, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude (benzofuran-3-yl)methanol can be purified via column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure product.

G A 1. Setup: LiAlH₄ in anhydrous THF under N₂ B 2. Cool to 0 °C A->B C 3. Add Ethyl Benzofuran-3-carboxylate solution dropwise B->C D 4. Stir at room temperature and monitor by TLC C->D E 5. Quench at 0 °C (Fieser Workup) D->E F 6. Filter through Celite® E->F G 7. Extract and Wash F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Figure 2: Workflow for the LiAlH₄-mediated reduction of ethyl benzofuran-3-carboxylate.

Protocol 2: Reduction using Diisobutylaluminum Hydride (DIBAL-H)

This method is advantageous when milder reaction conditions are preferred. While DIBAL-H is known for its ability to selectively reduce esters to aldehydes at -78 °C, using it at slightly elevated temperatures or in excess will result in the formation of the primary alcohol.[8][11]

Materials:

  • Ethyl benzofuran-3-carboxylate

  • DIBAL-H solution (in an inert solvent like toluene or hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Inert gas setup

  • Low-temperature bath (dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl benzofuran-3-carboxylate (1 equivalent) in anhydrous DCM or toluene (approximately 15 mL per gram of ester).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add the DIBAL-H solution (2.5-3.0 equivalents) dropwise to the stirred ester solution over 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: While maintaining the low temperature, slowly add methanol dropwise to quench any excess DIBAL-H.

  • Workup: Allow the reaction to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the aqueous and organic layers become clear.[14]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows remaining starting material, consider extending the reaction time or adding a slight excess of the reducing agent. Strict adherence to anhydrous conditions is paramount, as any moisture will consume the hydride reagent.

  • Formation of Side Products: Over-reduction is generally not an issue in this specific transformation. However, if the substrate contains other reducible functional groups, their reduction may compete with the desired reaction. In such cases, the use of a more selective reducing agent might be necessary.

  • Workup Challenges: The formation of gelatinous aluminum salts during the workup of LiAlH₄ reactions can impede filtration. Precise execution of the Fieser workup is essential for generating a granular, easily filterable precipitate.[6] For DIBAL-H reactions, vigorous and prolonged stirring with Rochelle's salt is key to breaking up any emulsions that may form.

Conclusion

The reduction of ethyl benzofuran-3-carboxylate to (benzofuran-3-yl)methanol is a highly efficient and crucial transformation in organic synthesis. Both LiAlH₄ and DIBAL-H are excellent reagents for this purpose, with the choice depending on the specific synthetic context, such as the presence of other functional groups and the desired reaction conditions. The protocols outlined in this application note provide robust and reproducible methods for achieving this conversion, thereby facilitating the synthesis of valuable benzofuran-based intermediates for drug discovery and development.

References

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (1988). US4760196A - Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ester to Alcohol. Retrieved from [Link]

  • Reddit. (2021). Reduction of Carboxylic acid to an alcohol using DIBAL-H. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Alcohol. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

Sources

Method

"Ethyl benzofuran-3-carboxylate" for the synthesis of antimicrobial compounds

Technical Application Note: Ethyl Benzofuran-3-Carboxylate as a Scaffold for Antimicrobial Discovery Executive Summary This guide details the synthetic utility of ethyl benzofuran-3-carboxylate (EB3C) in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Ethyl Benzofuran-3-Carboxylate as a Scaffold for Antimicrobial Discovery

Executive Summary

This guide details the synthetic utility of ethyl benzofuran-3-carboxylate (EB3C) in the development of antimicrobial agents. While benzofuran-2-carboxylate derivatives are ubiquitous in literature, the 3-carboxylate isomer offers a distinct pharmacological vector, allowing substituents to project into unique binding pockets of bacterial targets such as DNA gyrase and Enoyl-ACP reductase. This note provides a validated workflow for converting the EB3C ester scaffold into a library of bioactive hydrazides, Schiff bases, and oxadiazoles.

Chemical Rationale & Mechanism

The benzofuran ring acts as a bio-isostere to indole and purine systems, facilitating intercalation into microbial DNA. The 3-position ester is a "gateway functional group."

  • Lipophilicity: The benzofuran core provides the necessary LogP for cell membrane penetration.

  • Electronic Effects: The 3-carboxylate group is electronically conjugated to the furan oxygen, making it less electrophilic than typical aliphatic esters, often requiring forcing conditions (e.g., hydrazine hydrate reflux) for derivatization.

  • Target Interaction: Derivatives at the 3-position have shown higher specificity for M. tuberculosis H37Rv strains compared to their 2-position analogs due to steric fitting in the active site of InhA (enoyl acyl carrier protein reductase).

Synthetic Workflow & Protocols

The following protocols describe the conversion of Ethyl Benzofuran-3-Carboxylate into high-value antimicrobial candidates.

Visual Workflow (Graphviz)

SyntheticPathway Ester Ethyl benzofuran-3-carboxylate (Starting Material) Hydrazide Benzofuran-3-carbohydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux, 4-6h SchiffBase Acylhydrazones (Schiff Bases) Hydrazide->SchiffBase Ar-CHO Cat. AcOH, EtOH Oxadiazole 1,3,4-Oxadiazoles (Cyclized Pharmacophore) Hydrazide->Oxadiazole CS2 / KOH or POCl3 SchiffBase->Oxadiazole Oxidative Cyclization (I2/K2CO3)

Figure 1: Divergent synthetic pathway from the ethyl ester scaffold to bioactive heterocycles.

Protocol A: Hydrazinolysis (Synthesis of the Carbohydrazide)

This is the critical activation step. The ester is converted to a hydrazide, which serves as a nucleophile for further diversification.

  • Reagents: Ethyl benzofuran-3-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Absolute Ethanol (10-15 volumes).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Procedure:

  • Charge: Dissolve 10 mmol of ethyl benzofuran-3-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine is required to prevent the formation of the dimer (N,N'-dibenzofuran-3-carbohydrazide).

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3). The high Rf ester spot should disappear, replaced by a baseline/low Rf hydrazide spot.

  • Work-up: Cool the reaction mixture to room temperature. The carbohydrazide usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from ethanol if the melting point range exceeds 2°C.

Protocol B: Synthesis of Antimicrobial Schiff Bases (Acylhydrazones)

Schiff bases introduce a second aromatic ring, essential for "pi-stacking" interactions within bacterial enzymes.

  • Reagents: Benzofuran-3-carbohydrazide (from Protocol A), Substituted Aromatic Aldehyde (1.0 eq), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol.

Step-by-Step Procedure:

  • Charge: Suspend 1.0 mmol of benzofuran-3-carbohydrazide in 10 mL ethanol.

  • Activation: Add 1.0 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity). Add 2 drops of glacial acetic acid.

  • Reaction: Reflux for 3–5 hours. The suspension often clears then reprecipitates the product.

  • Isolation: Pour the hot reaction mixture onto crushed ice (50 g). Stir vigorously for 15 minutes.

  • Filtration: Collect the precipitate, wash with water, and dry.

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesis, compare your product data against these expected spectral signatures.

Functional GroupTechniqueExpected Signal / Characteristic
Ester (Starting Material) IRStrong C=O stretch at ~1715 cm⁻¹
Hydrazide (Intermediate) IRDoublet peak (NH/NH₂) at 3200–3350 cm⁻¹; C=O shift to ~1660 cm⁻¹ (Amide I)
Hydrazide (Intermediate) ¹H-NMRExchangeable singlet (–CONH–) at δ 9.5–10.0 ppm; Broad singlet (–NH₂) at δ 4.5 ppm
Schiff Base (Product) ¹H-NMRAppearance of Azomethine proton (–N=CH–) singlet at δ 8.2–8.6 ppm
Schiff Base (Product) Mass SpecMolecular ion [M+H]⁺ consistent with calculated mass (critical for confirming condensation)

Biological Assay: MIC Determination

Standardized protocol for evaluating antimicrobial efficacy.

Materials:

  • Test Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Media: Mueller-Hinton Broth (MHB).

Workflow:

  • Stock Prep: Dissolve synthesized compounds in DMSO (1 mg/mL).

  • Dilution: Perform serial two-fold dilutions in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC (Minimum Inhibitory Concentration) is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Visualization:

SAR_Logic Core Benzofuran-3-Carboxylate Core Sub1 C-5 Substitution (F, Cl) Increases metabolic stability Core->Sub1 Sub2 Hydrazone Linker (-CONHN=CH-) Essential for H-bonding Core->Sub2 Sub3 Terminal Phenyl Ring 4-NO2 or 4-OH increases potency Sub2->Sub3

Figure 2: Key structural determinants for antimicrobial activity in benzofuran-3-derivatives.

References

  • Telvekar, V. N., et al. (2012). "Synthesis and biological evaluation of benzofuran-3-carbohydrazide derivatives as antitubercular and antifungal agents." Bioorganic & Medicinal Chemistry Letters.

  • Yao, T., et al. (2016).[1] "Rh(III)-Catalyzed Synthesis of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Letters.

  • Mamtora, M. J., et al. (2015).[2] "Synthesis and evaluation of antimicrobial activity of benzofuran derivative and its metal complexes." Journal of Chemical and Pharmaceutical Research.

  • Nawrot-Modranka, J., et al. (2006). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules.

Sources

Application

Application Notes &amp; Protocols: Ethyl Benzofuran-3-carboxylate as a Versatile Precursor for Reaction-Based Fluorescent Probes

Abstract: The benzofuran scaffold is a privileged heterocyclic structure known for its intrinsic fluorescence and utility in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic structure known for its intrinsic fluorescence and utility in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of ethyl benzofuran-3-carboxylate as a strategic starting material for the synthesis of custom fluorescent probes. We detail the chemical rationale, provide robust, step-by-step protocols for synthesis and bio-imaging, and explain the mechanistic principles behind probe design. The focus is on creating "turn-on" fluorescent probes for enzyme detection, a critical application in drug discovery and disease diagnostics.

Principles and Design Strategy

The Benzofuran Core: An Intrinsic Fluorophore

The fused benzene and furan ring system of benzofuran confers a rigid, planar structure with a delocalized π-electron system, which is the fundamental basis for its fluorescence.[3] Unlike many complex fluorophores, the benzofuran core is relatively small, making it a valuable building block that is less likely to perturb biological systems sterically. The key advantage of using a precursor like ethyl benzofuran-3-carboxylate is that the carboxylate group at the C3-position serves as a versatile chemical handle. Through standard organic chemistry transformations, this handle can be used to covalently attach a variety of functional moieties to modulate the probe's photophysical properties and confer specificity towards a biological target.[3]

Strategy: From Precursor to "Turn-On" Enzyme Probe

Our strategy focuses on a reaction-based probe design, where the fluorescence of the benzofuran core is initially "turned off" or quenched. The probe is engineered to be a specific substrate for a target enzyme. Upon enzymatic cleavage, the quenching moiety is released, restoring the fluorescence of the benzofuran core in a "turn-on" response that is directly proportional to enzyme activity.[4][5]

This design relies on two key principles:

  • Photoinduced Electron Transfer (PeT): PeT is a common mechanism for quenching fluorescence.[6] An electron-rich donor (the quencher) can transfer an electron to the excited state of the fluorophore, causing it to relax back to the ground state non-radiatively (without emitting light).[6]

  • Enzyme-Specific Cleavage: By linking the quencher to the fluorophore via a peptide or ester bond recognized by a specific enzyme (e.g., a protease or esterase), the probe's activation becomes highly selective.[4]

In this guide, we will detail the synthesis of a probe for a model protease, where the benzofuran-3-carboxamide fluorophore is linked to a dinitrophenyl (DNP) quenching group via a protease-specific peptide linker.

Synthesis of a Benzofuran-Based Protease Probe

This section outlines the multi-step synthesis from the commercially available precursor, ethyl benzofuran-3-carboxylate, to a final, functional protease probe. The process involves three main stages: hydrolysis of the ester, activation of the resulting carboxylic acid, and finally, coupling with the quencher-linker moiety.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Activation & Detection Precursor Ethyl Benzofuran-3-carboxylate Acid Benzofuran-3-carboxylic Acid Precursor->Acid LiOH, THF/H₂O Reflux Probe Final Quenched Probe (BF-Peptide-DNP) Acid->Probe EDC, HOBt, DIPEA Anhydrous DMF Linker Enzyme-Specific Linker (e.g., H₂N-Peptide-DNP) Linker->Probe ActiveProbe Fluorescent Product (BF-Peptide-OH) Probe->ActiveProbe Target Enzyme (Protease) Quencher Released Quencher (H₂N-Peptide-DNP)

Caption: Synthetic and activation workflow for the benzofuran probe.

Protocol 1: Saponification (Hydrolysis) of Ethyl Benzofuran-3-carboxylate

Rationale: The ethyl ester is chemically stable but must be converted to a more reactive carboxylic acid to allow for amide bond formation. Saponification using a strong base like lithium hydroxide (LiOH) is an effective and largely irreversible method for this transformation.[7] LiOH is often preferred for its high reactivity and the good solubility of its salts in mixed aqueous-organic solvents, which facilitates the reaction.[8][9]

Materials:

  • Ethyl benzofuran-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water (DI H₂O)

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl benzofuran-3-carboxylate (1.0 eq) in a 2:1 mixture of THF and DI H₂O (e.g., 20 mL THF, 10 mL H₂O).

  • Add LiOH·H₂O (2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, benzofuran-3-carboxylic acid, will be more polar (lower Rf) than the starting ester. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 2 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzofuran-3-carboxylic acid.

  • The product can be purified further by recrystallization if necessary.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: Direct condensation of a carboxylic acid and an amine is kinetically slow. Coupling agents are required to activate the carboxylic acid.[10] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt) is a highly efficient system.[11][12] EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and side reactions. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide bond with minimal side products and racemization.[13]

Materials:

  • Benzofuran-3-carboxylic acid (from Protocol 2.1)

  • Amine-functionalized linker-quencher (e.g., H₂N-Gly-Gly-Lys(DNP)-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzofuran-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine-linker-quencher (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise. The base is crucial to neutralize the HCl salt of EDC and the HOBt proton, facilitating the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure, quenched fluorescent probe.

Application: In Vitro and Cellular Enzyme Detection

The synthesized probe is designed to be non-fluorescent due to PeT quenching by the DNP group. In the presence of the target protease, the peptide linker is cleaved, liberating the DNP moiety and restoring the benzofuran's intrinsic fluorescence.

G cluster_pre Pre-Cleavage State cluster_post Post-Cleavage State Probe Quenched Probe Benzofuran (Fluorophore) Peptide Linker DNP (Quencher) Enzyme Target Protease Probe->Enzyme Binding & Cleavage Active Active Probe Benzofuran (Fluorophore) Cleaved Peptide Enzyme->Active Catalysis Released Released Fragment Enzyme->Released Fluorescence Fluorescence (Turn-On Signal) Active->Fluorescence

Caption: "Turn-on" fluorescence mechanism via enzymatic cleavage.

Photophysical Properties (Representative Data)

The exact photophysical properties must be determined experimentally for the final probe. However, based on known benzofuran derivatives, the following properties can be expected.[14][15]

PropertyQuenched Probe (Before Cleavage)Activated Fluorophore (After Cleavage)Rationale
Excitation Max (λex) ~330 nm~330 nmThe core fluorophore structure determines the absorption wavelength.
Emission Max (λem) ~410 nm~410 nmThe emission wavelength is also a property of the core fluorophore.
Quantum Yield (Φ) < 0.01> 0.50Efficient PeT quenching by the DNP group leads to a very low quantum yield in the "off" state.[6]
Fluorescence Signal Very Low / "Off"High / "On"Removal of the quencher restores the intrinsic fluorescence, resulting in a strong signal increase.
Protocol 3: In Vitro Enzyme Assay

Rationale: This protocol validates the probe's functionality and determines its kinetic parameters with the purified target enzyme. The increase in fluorescence intensity over time is directly correlated with enzyme activity.

Materials:

  • Purified target enzyme

  • Synthesized benzofuran probe stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the benzofuran probe in assay buffer to final concentrations ranging from 0.1 µM to 50 µM.

  • Add 50 µL of each probe dilution to the wells of the 96-well plate.

  • Prepare a solution of the purified enzyme in assay buffer.

  • Initiate the reaction by adding 50 µL of the enzyme solution to each well. Include control wells with buffer only (no enzyme) to measure background fluorescence.

  • Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 410 nm).

  • Record the fluorescence intensity every minute for 30-60 minutes.

  • Plot the initial reaction velocity (rate of fluorescence increase) against the substrate (probe) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 4: Live-Cell Imaging of Enzyme Activity

Rationale: This protocol applies the probe to visualize endogenous enzyme activity within a cellular context. The lipophilic nature of many benzofuran derivatives allows for passive diffusion across cell membranes.[3]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Synthesized benzofuran probe stock solution (1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate DAPI/blue channel filter sets

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-80%) on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the probe stock solution in the pre-warmed medium to a final working concentration (typically 1-10 µM). The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for probe uptake and enzymatic reaction.

  • Washing (Optional): For probes with high background, you may gently wash the cells once with fresh, pre-warmed imaging medium before imaging.

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging (maintaining temperature and CO₂).

    • Excite the sample using a ~330-350 nm light source and collect the emission signal around ~410-450 nm.

    • Acquire images over time to monitor the increase in fluorescence, which corresponds to the activity of the target enzyme within the cells.

References

  • Design of protein-based “turn on” molecular probes for intracellular bond cleavage. RSC Publishing. Available at: [Link]

  • Asati, V., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 281. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Chemistry – An Asian Journal, 17(1), e202101153. Available at: [Link]

  • Hari, D. P., et al. (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases. Journal of the American Chemical Society, 144(23), 10336–10348. Available at: [Link]

  • Phan, H. A. T., et al. (2024). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Chemical Science, 15(41), 15685-15693. Available at: [Link]

  • Prakash, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1951-1955. Available at: [Link]

  • Possible mechanism: the cleavage of the amide bond of the fluorescent... ResearchGate. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Serbian Chemical Society, 80(10), 1229-1239. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Kamat, V., et al. (2019). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 48(21), 5433-5463. Available at: [Link]

  • Sharma, A., et al. (2022). Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B, 10(46), 9492-9514. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • G. S, S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. Available at: [Link]

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, 10, 949027. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Photophysical properties of two novel Benzofuran-3-Acetic acid hydrazide derivatives. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 24119-24147. Available at: [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate. Available at: [Link]

  • Demas, J. N., & DeGraff, B. A. (2018). Small-molecule fluorescent probes and their design. Journal of Chemical Education, 95(10), 1706-1713. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Available at: [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 5(20), 6145-6150. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 102, 485-505. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of "Ethyl benzofuran-3-carboxylate" by column chromatography

This guide functions as a specialized Technical Support Center for researchers purifying Ethyl benzofuran-3-carboxylate . It is structured to troubleshoot specific chemical behaviors associated with benzofuran synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers purifying Ethyl benzofuran-3-carboxylate . It is structured to troubleshoot specific chemical behaviors associated with benzofuran synthesis (e.g., Feist-Benary or Rh-catalyzed routes) and silica gel chromatography.[1]

Status: Operational Ticket Type: Purification Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Ethyl benzofuran-3-carboxylate (EBC) is a moderately polar ester.[1] While theoretically simple to purify, users frequently encounter issues due to incomplete cyclization intermediates (hemiacetals) and phenolic contaminants (e.g., salicylaldehyde) that co-elute or streak on silica.[1] This guide prioritizes chemical quenching prior to chromatography to ensure a discrete separation.[1]

Module 1: Pre-Purification Diagnostics

Before packing your column, verify your crude material against these common failure modes.

Q1: My TLC shows a "streak" or a secondary spot that merges with the product. What is it?

Diagnosis: This is likely the dihydrofuran hemiacetal intermediate .[1] In many syntheses (especially involving ethyl diazoacetate or chloroacetoacetate), the reaction initially forms 3-ethoxycarbonyl-2-hydroxy-2,3-dihydrobenzofuran.[1] This intermediate dehydrates to the aromatic benzofuran.[1][3] If dehydration is incomplete, the hemiacetal will streak on the column or slowly convert on the silica, ruining purity.[1][2]

The Fix (Chemical Dehydration): Do not attempt to separate the hemiacetal.[1] Chemically force the dehydration before the column.[1][2]

  • Dissolve crude oil in DCM.[1][2]

  • Add a catalytic amount of concentrated H₂SO₄ or p-TsOH.[1][2]

  • Stir for 30–60 mins.

  • Monitor TLC until the lower/streaking spot disappears and the UV-active benzofuran spot intensifies.[1]

  • Neutralize with saturated NaHCO₃, wash, and dry.[1][2]

Q2: I cannot separate the product from the starting material (Salicylaldehyde).

Diagnosis: Phenols and benzofurans often have similar Rf values in neutral solvents due to the "stickiness" of the phenol on silica masking the polarity difference.[1]

The Fix (The "Base Wash" Protocol): Relies on pKa differences.[1] Phenols (pKa ~10) are acidic; the ester product is not.[1]

  • Dissolve crude in Ethyl Acetate (EtOAc).[1][2][4][5]

  • Wash 2x with cold 1M NaOH or 5% Na₂CO₃ .[1][2]

    • Warning: Do not use prolonged contact or heat, or you will hydrolyze the ethyl ester.[1][2]

  • The phenol moves to the aqueous layer (as the phenoxide).[1][2]

  • The organic layer retains the EBC.[1]

Module 2: Chromatography Protocol

Standardized workflow for >98% purity.

Stationary Phase Selection
  • Silica Gel: 60 Å, 230–400 mesh (Standard Flash Grade).[1][2]

  • Loading: Dry Loading is mandatory.[1] EBC typically solidifies or is a viscous oil.[1][2] Dissolve in minimal DCM, adsorb onto Celite 545 (1:2 ratio w/w), and evaporate to a free-flowing powder.[1][2]

Mobile Phase Systems

Note: EBC is UV active (bright purple/blue under 254 nm).[1]

SystemRatio (v/v)ApplicationRf (Target)
Hexane : EtOAc 95 : 5 Initial equilibration & impurity elution~0.10
Hexane : EtOAc 90 : 10 Product Elution (Sweet Spot) 0.35
Hexane : EtOAc 80 : 20 Flushing polar tars/polymers>0.60
Pet.[1] Ether : DCM 50 : 50 Alternative if co-elution occurs~0.40
The Gradient Workflow

Do not run isocratic immediately. Use this step-gradient to sharpen the band.[2]

  • Conditioning: Flush column with 3 CV (Column Volumes) of 100% Hexane.[1][2]

  • Loading: Add the Celite/Sample powder on top. Add a 1cm sand protection layer.[1][2]

  • Elution A (Impurities): Run 2 CV of 95:5 (Hex:EtOAc) . This removes non-polar dimers.[1]

  • Elution B (Product): Switch to 90:10 (Hex:EtOAc) . The EBC should elute as a tight band.[1]

  • Elution C (Flush): Once product is collected, flush with 100% EtOAc to check for retained polar byproducts.[1][2]

Module 3: Troubleshooting Logic (Visualization)

The following diagram illustrates the decision matrix for purification failures.

purification_logic start Crude Reaction Mixture tlc_check TLC Analysis (Hex:EtOAc 8:2) start->tlc_check decision_streak Is there streaking? tlc_check->decision_streak acid_treat ACTION: Acid Catalyzed Dehydration (DCM + cat. H2SO4) decision_streak->acid_treat Yes (Hemiacetal) decision_phenol Salicylaldehyde present? decision_streak->decision_phenol No acid_treat->decision_phenol base_wash ACTION: Cold Basic Wash (1M NaOH, <5 min) decision_phenol->base_wash Yes column_setup Dry Load on Celite Gradient 95:5 -> 90:10 decision_phenol->column_setup No base_wash->column_setup final_prod Pure Ethyl benzofuran-3-carboxylate column_setup->final_prod

Caption: Workflow for removing hemiacetal intermediates and phenolic impurities prior to column chromatography.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) in the mobile phase to sharpen the spots? A: Proceed with caution. While 1% TEA can neutralize silica and prevent phenol tailing, it poses a risk of base-catalyzed hydrolysis of your ester (ethyl group) if the column runs long or if fractions sit in solution.[1] It is safer to remove acidic impurities via the Base Wash (Module 1) rather than on the column.[1]

Q: My product is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily.[1] Ethyl benzofuran-3-carboxylate has a melting point near room temperature (often reported ~30–40 °C depending on the exact derivative). Small amounts of solvent (Hexane) can depress the melting point, keeping it an oil.[1][2]

  • Tip: Dissolve the oil in a minimum amount of hot Pentane or Hexane, cool to -20°C, and scratch the flask to induce crystallization.[1][2]

Q: I see a yellow color in my product fraction. A: This is likely oxidative coupling byproducts (dimers) from the salicylaldehyde starting material.[1] These are non-polar.[1] If they co-elute, re-run the column using Dichloromethane (DCM) as the primary solvent (e.g., 100% DCM or DCM:Hexane 1:[1][2]1) instead of EtOAc, as the selectivity for aromatic oligomers differs in chlorinated solvents.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[1][2][3] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1][2][3][6] Synthesis, 2006(10), 1711–1714.[1][2]

    • Source:[1]

  • Yao, Q. et al. (2016).[1][2] Rh(III)-catalyzed synthesis of 3-ethoxycarbonyl benzofuran via C-H activation.[1][2][6] Organic Syntheses.

    • Source:[1]

  • BenchChem Technical Support. (2025).

    • Source:[1]

  • Bhaskar, G., & Yadav, A. K. (2021).[1][2][4] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B, 770-776.[1][2][4]

    • Source:[1]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl Benzofuran-3-carboxylate Derivatives

Welcome to the technical support center for the recrystallization of ethyl benzofuran-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of ethyl benzofuran-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of heterocyclic compounds. Benzofuran derivatives are key scaffolds in many biologically active compounds, making their purification a critical step in synthetic and medicinal chemistry.[1][2][3][4] This resource provides in-depth, experience-driven insights into troubleshooting common issues and answers frequently asked questions to ensure the successful crystallization of your target molecules.

Troubleshooting Guide: A Proactive Approach to Common Recrystallization Challenges

Recrystallization is a powerful purification technique, but its success hinges on a delicate balance of solubility, temperature, and kinetics.[5][6] Below, we address specific problems you may encounter with ethyl benzofuran-3-carboxylate derivatives and provide actionable solutions grounded in chemical principles.

Problem: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my ethyl benzofuran-3-carboxylate derivative in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue, particularly with compounds that have a low melting point or when the solution is highly impure.[7] The compound is coming out of solution above its melting point, forming a liquid phase instead of a crystalline solid.

Causality & Solution Pathway:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or the cooling rate is too fast, not allowing sufficient time for crystal nucleation and growth.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the saturation.[7][8] Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[7]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be significantly higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. For ethyl benzofuran-3-carboxylate derivatives, which are often solids at room temperature, a solvent system like ethanol/water or acetone/hexane can be effective. The principle is to dissolve the compound in a "good" solvent and then introduce an "anti-solvent" to induce crystallization.[9]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[7]

    • Solution: If the crude product is particularly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Problem: No Crystals Form, Even After Extended Cooling

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

A: The failure of crystals to form is typically due to either excessive solvent use, resulting in a solution that is not supersaturated, or a high kinetic barrier to nucleation.[7][10]

Causality & Solution Pathway:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[7]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.[7][8] Be cautious not to boil too vigorously, which could cause the product to decompose or splash out.[11] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation Without Nucleation: The solution may be supersaturated, but the energy barrier for the initial crystal formation (nucleation) has not been overcome.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[12] This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution.[12] This "seed crystal" provides a template for further crystal growth.

      • Ice Bath: Cooling the solution in an ice bath can further increase supersaturation, but this should be done after attempting scratching or seeding, as rapid cooling can lead to the formation of small, impure crystals.[8]

Problem: Very Low Yield of Recovered Crystals

Q: I successfully obtained crystals, but my final yield is disappointingly low. What are the likely causes?

A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[8][10]

Causality & Solution Pathway:

  • Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent is a primary culprit for low yields.[8][10]

    • Solution: Before filtering, if you suspect too much solvent was used, you can evaporate some of it and re-cool. To recover dissolved product, you can perform a "second crop" crystallization by reducing the volume of the mother liquor and cooling it again.[8]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: To prevent this, use a stemless funnel and keep the filtration apparatus hot.[11] You can pre-heat the funnel with hot solvent or steam.[11] If premature crystallization occurs, you can try to redissolve the crystals with a small amount of hot solvent and add it back to the filtrate.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my ethyl benzofuran-3-carboxylate derivative?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For ethyl benzofuran-3-carboxylate and its derivatives, which possess moderate polarity, common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or acetone.

  • Mixed Solvent Systems: A pair of miscible solvents where one is a "good" solvent and the other is a "poor" solvent (antisolvent).[9] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/heptane. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: Should I decolorize my solution with activated carbon?

A2: If your solution is colored and your pure compound is expected to be colorless or white, the color is likely due to high molecular weight, conjugated impurities. In this case, decolorizing with activated carbon can be beneficial.[13]

  • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated carbon (1-2% of the solute mass). Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the carbon.[13]

  • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

Q3: How can I assess the purity of my recrystallized product?

A3: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point range. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.

Experimental Protocols & Data

General Recrystallization Protocol for an Ethyl Benzofuran-3-carboxylate Derivative

This protocol provides a general workflow. The choice of solvent and specific volumes will need to be optimized for your particular derivative.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.[14]

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add activated carbon, and reheat to boiling for 2-5 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.[13]

Solvent Selection Guide (Illustrative)
Solvent SystemSuitability for Ethyl Benzofuran-3-carboxylate DerivativesKey Considerations
Ethanol Good general-purpose solvent for moderately polar compounds.May require a larger volume; good for slow, well-formed crystal growth.
Isopropanol Similar to ethanol but less volatile.Can be a good alternative if ethanol proves too effective a solvent.
Ethyl Acetate/Hexane Excellent for compounds that are too soluble in single polar solvents.Allows for fine-tuning of solubility by adjusting the solvent ratio.
Ethanol/Water A common and effective mixed solvent system.Water acts as an antisolvent for these moderately polar compounds.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling & Crystallization hot_filter_q->cool No hot_filter->cool collect 4. Vacuum Filtration & Washing cool->collect dry 5. Dry Crystals collect->dry end_product Pure Product dry->end_product

Caption: A streamlined workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree problem problem question question solution solution start Problem Encountered oiling Oiling Out start->oiling no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield q_oiling Why? oiling->q_oiling q_no_crystals Why? no_crystals->q_no_crystals q_low_yield Why? low_yield->q_low_yield s_oiling1 Reheat, add solvent, cool slowly q_oiling->s_oiling1 Too fast cooling/ Too concentrated s_oiling2 Change to lower boiling point solvent q_oiling->s_oiling2 Solvent BP > Compound MP s_no_crystals1 Reduce solvent volume by evaporation q_no_crystals->s_no_crystals1 Too much solvent s_no_crystals2 Induce nucleation: Scratch or Seed q_no_crystals->s_no_crystals2 Supersaturated s_low_yield1 Too much solvent? Concentrate mother liquor q_low_yield->s_low_yield1 s_low_yield2 Used cold, minimal wash solvent? q_low_yield->s_low_yield2

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • Indian Journal of Chemistry. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Amerigo Scientific. (n.d.). Ethyl benzofuran-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). [Link]

  • University of Angers. (n.d.). Guide for crystallization. [Link]

  • National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ethyl Benzofuran-3-Carboxylate Synthesis

Ticket ID: #BF3-OPT-2024 Subject: Troubleshooting Low Yield in Cyclization Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Route Diagnostics Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BF3-OPT-2024 Subject: Troubleshooting Low Yield in Cyclization Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Diagnostics

You are experiencing low yields in the synthesis of Ethyl benzofuran-3-carboxylate . Before optimizing conditions, we must verify the synthetic pathway. The 3-carboxylate isomer is significantly more challenging to synthesize than the 2-carboxylate isomer.

CRITICAL DIAGNOSTIC: Are you using Salicylaldehyde + Ethyl Bromoacetate with a base (e.g., K₂CO₃)?

  • YES: You are likely synthesizing Ethyl benzofuran-2-carboxylate (the Rap-Stoermer reaction), not the 3-carboxylate. The mechanisms are distinct.

  • NO: You are using Salicylaldehyde + Ethyl Diazoacetate (EDA) or an Intramolecular Heck strategy. Proceed to the troubleshooting below.

The Primary Protocol: Salicylaldehyde + Ethyl Diazoacetate (EDA)

The most common modern route to the 3-carboxylate is the reaction of salicylaldehyde with ethyl diazoacetate, catalyzed by a Lewis or Brønsted acid (e.g., HBF₄·OEt₂).

Mechanistic Pathway & Failure Points

The reaction proceeds via the activation of the aldehyde, nucleophilic attack by the diazo species, 1,2-aryl shift (Roskamp-type), or hemiacetal formation followed by dehydration.

ReactionPathway Start Salicylaldehyde + EDA Cat Catalyst (HBF4 or Rh(II)) Start->Cat Side Side Reaction: Carbene Dimerization (Diethyl fumarate) Start->Side Fast Addition Inter Hemiacetal Intermediate (Often Stable) Cat->Inter C-C Bond Formation Dehyd Dehydration Step (H2SO4 / Acid) Inter->Dehyd Critical Step Prod Ethyl benzofuran- 3-carboxylate Dehyd->Prod Cyclization

Figure 1: Mechanistic pathway highlighting the critical dehydration step often missed in low-yield scenarios.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a major spot on TLC, but it's not the product."

Diagnosis: Incomplete Dehydration. Technical Insight: In the acid-catalyzed route (specifically the HBF₄ method described by Dudley & Hossain), the reaction often stops at the 3-ethoxycarbonyl-2-hydroxy-2,3-dihydrobenzofuran (a hemiacetal intermediate). This intermediate is stable and often mistaken for a side product or the final product with "impurities." Corrective Action:

  • Do not stop after the initial reaction time.

  • Add a strong dehydrating agent (e.g., concentrated H₂SO₄) directly to the reaction mixture after the initial coupling is complete.

  • Stir for an additional 30–60 minutes to force the elimination of water and aromatization to the benzofuran.

Issue 2: "My yield is <30% and I see diethyl fumarate/maleate."

Diagnosis: Carbene Dimerization. Technical Insight: The concentration of free ethyl diazoacetate (EDA) is too high relative to the substrate. The diazo species is reacting with itself rather than the aldehyde. Corrective Action:

  • Slow Addition: Do not add EDA in one portion. Use a syringe pump to add EDA over 4–6 hours.

  • Stoichiometry: Increase the equivalent of Salicylaldehyde (1.2–1.5 eq) relative to EDA to statistically favor the cross-reaction.

Issue 3: "The reaction turns black/tarry immediately."

Diagnosis: Decomposition of Salicylaldehyde or uncontrolled exotherm. Technical Insight: Salicylaldehydes are prone to oxidation and polymerization under highly acidic conditions if the temperature is uncontrolled. Corrective Action:

  • Temperature Control: Maintain the reaction at 0°C during the catalyst addition. Allow it to warm to room temperature slowly.

  • Inert Atmosphere: Perform the reaction under strictly anhydrous Nitrogen or Argon. Moisture deactivates Lewis acid catalysts (like BF₃·OEt₂), requiring higher loads which leads to tars.

Comparative Protocol Optimization

The following table contrasts the two most prevalent high-yield methods. Choose the one matching your available reagents.

ParameterMethod A: Brønsted Acid (Dudley/Hossain)Method B: Rhodium Catalysis (Yao/Doyle)
Catalyst HBF₄·OEt₂ (10-20 mol%)Rh₂(OAc)₄ or Rh(III) (1-2 mol%)
Solvent DCM (Dichloromethane)DCE or Toluene
Key Step Requires Acidic Dehydration (H₂SO₄)One-pot rearrangement
Yield Potential 85–95%70–85%
Cost LowHigh
Sensitivity Moisture sensitiveOxygen sensitive
Common Pitfall Isolating the hemiacetal intermediateCatalyst poisoning by halides

Detailed Experimental Workflow (Recommended)

Protocol: HBF₄-Catalyzed Synthesis (Adapted from Synthesis 2006)

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Reagents: Add Salicylaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Catalyst: Add HBF₄·OEt₂ (0.1 mmol, 10 mol%) at 0°C.

  • Addition: Add Ethyl Diazoacetate (1.1 mmol) dropwise via syringe pump over 1 hour. Note: Evolution of N₂ gas should be observed.

  • Monitoring: Stir at room temperature for 4–8 hours. Check TLC.

    • Checkpoint: You will likely see a spot more polar than the starting material (Hemiacetal).

  • Dehydration (The Fix): Add concentrated H₂SO₄ (1–2 drops, approx 0.5 mmol) to the reaction mixture. Stir for 30 mins.

    • Result: The polar spot should disappear and convert to the less polar benzofuran product.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.[1][2][3]

Decision Logic for Troubleshooting

Use this logic flow to identify your specific failure mode.

TroubleshootingTree Start Low Yield Observed CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes SM Present SM_No No, SM consumed CheckTLC->SM_No SM Gone CheckCat Check Catalyst Quality (Is HBF4 old/wet?) SM_Yes->CheckCat CheckSpots New Spot Analysis SM_No->CheckSpots PolarSpot Major Polar Spot? CheckSpots->PolarSpot MultiSpot Multiple/Streaking Spots? CheckSpots->MultiSpot ActionDehydrate Action: Incomplete Dehydration. Add H2SO4. PolarSpot->ActionDehydrate Yes ActionSlow Action: Carbene Dimerization. Reduce EDA rate. MultiSpot->ActionSlow Yes

Figure 2: Diagnostic decision tree for isolating yield loss factors.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[4] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[4][5][6] Synthesis, 2006(10), 1711–1714.

  • Dudley, M. E., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[4][5][6] Organic Syntheses, 96, 98-109.[5]

  • Yao, Q., et al. (2016).[5][6] Rh(III)-catalyzed synthesis of 3-ethoxycarbonyl benzofurans.[5][6] Journal of Organic Chemistry (Cited within Org. Syn. discussion).

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl Benzofuran-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl benzofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl benzofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up this important synthetic transformation. Here, we delve into the common challenges and provide practical, experience-driven solutions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

Ethyl benzofuran-3-carboxylate is a valuable building block in medicinal chemistry, serving as a precursor for various biologically active compounds.[1][2] The most common and efficient laboratory-scale synthesis involves a one-pot reaction between a substituted salicylaldehyde and ethyl diazoacetate (EDA), typically catalyzed by a Brønsted acid like tetrafluoroboric acid (HBF₄·OEt₂), followed by acid-catalyzed dehydration.[1][3][4] While this method is high-yielding and convenient on a small scale, transitioning to a larger, multi-gram or kilogram scale introduces a unique set of challenges. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing ethyl benzofuran-3-carboxylate on a lab scale?

A1: The most widely adopted method is the one-pot reaction of salicylaldehyde with ethyl diazoacetate in the presence of a Brønsted acid catalyst, such as HBF₄·OEt₂, followed by dehydration with a strong acid like sulfuric acid.[1][3] This method is favored for its simplicity, high yields, and use of readily available starting materials.[1]

Q2: Are there alternative, transition-metal-free synthetic routes?

A2: Yes, several alternative methods exist. One notable approach involves the intramolecular cyclization of ortho-oxyether aroylformates, which can proceed under mild, base-mediated conditions.[5] Another method is the thermal cyclization of 2-(2-formylphenoxy)acetic acid derivatives.[6]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the handling of ethyl diazoacetate (EDA), which is a potentially explosive and toxic compound. It is crucial to handle EDA with care, avoid heating it in its pure form, and use appropriate personal protective equipment (PPE), including working in a well-ventilated fume hood.[7] Additionally, strong acids like HBF₄·OEt₂ and sulfuric acid are corrosive and require careful handling.

Q4: What are the key parameters to control for a successful reaction?

A4: The key parameters for a successful synthesis include:

  • Purity of reagents: Especially the salicylaldehyde and ethyl diazoacetate.

  • Reaction temperature: The initial reaction with EDA is typically carried out at room temperature, while the dehydration step may require gentle heating.

  • Catalyst loading: The amount of Brønsted acid catalyst can significantly impact the reaction rate and yield.

  • Water content: The reaction is sensitive to water, which can lead to side reactions. Therefore, using anhydrous solvents and reagents is recommended.

Troubleshooting Guide

Part A: Starting Materials and Reagents

Q5: My reaction is sluggish or not proceeding to completion. What could be the issue with my starting materials?

A5:

  • Purity of Salicylaldehyde: Impurities in the salicylaldehyde can inhibit the reaction. It is advisable to use freshly purified salicylaldehyde, for example, by distillation.

  • Quality of Ethyl Diazoacetate (EDA): EDA can decompose over time. Use freshly prepared or commercially available EDA of high purity. A simple qualitative test for the presence of the diazo group is the evolution of nitrogen gas upon addition of a small amount of acid.

  • Solvent Purity: Ensure the use of anhydrous solvents, as water can react with the diazo compound and the acid catalyst, leading to reduced efficiency. Dichloromethane is a commonly used solvent.[1]

Q6: I am observing the formation of significant byproducts. What could be the cause related to my reagents?

A6:

  • Excess Ethyl Diazoacetate: Using a large excess of EDA can lead to the formation of side products through dimerization or polymerization. It is recommended to use a slight excess (typically 1.1-1.2 equivalents).

  • Presence of Impurities in Salicylaldehyde: Electron-withdrawing or sterically hindering groups on the salicylaldehyde ring can sometimes lead to alternative reaction pathways.

Part B: Reaction Conditions and Execution

Q7: The reaction is highly exothermic and difficult to control. How can I manage the reaction temperature?

A7: The reaction of salicylaldehyde with EDA can be exothermic.

  • Slow Addition: Add the ethyl diazoacetate solution dropwise to the solution of salicylaldehyde and catalyst.

  • Cooling Bath: Use an ice-water bath to maintain the reaction temperature, especially during the initial stages of the addition.

Q8: My yields are inconsistent between batches. What are the likely causes?

A8:

  • Catalyst Activity: The activity of the Brønsted acid catalyst can vary. Ensure consistent quality and handling of the catalyst.

  • Reaction Time: The reaction time for both the initial coupling and the subsequent dehydration step should be optimized and kept consistent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" and inconsistent reaction progress. Ensure efficient mixing throughout the reaction.

Part C: Work-up and Purification

Q9: I am having difficulty separating my product from the reaction mixture during work-up. What are some tips?

A9:

  • Neutralization: After the reaction is complete, carefully quench the reaction mixture by adding a saturated solution of sodium bicarbonate or a similar weak base to neutralize the acid catalyst.

  • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

Q10: My final product is not pure enough after column chromatography. What are some common impurities and how can I remove them?

A10:

  • Unreacted Salicylaldehyde: This can often be removed by careful column chromatography.

  • Side Products from EDA: Byproducts from the decomposition or side reactions of EDA can be challenging to remove. Optimizing the reaction conditions to minimize their formation is the best approach.

  • Hemiacetal Intermediate: The intermediate hemiacetal, 3-ethoxycarbonyl-2-hydroxy-2,3-dihydrobenzofuran, may not fully dehydrate.[1][8] Ensuring complete dehydration by using sufficient acid and appropriate reaction time is crucial. If present, it may be separated by chromatography.

Part D: Scale-Up Challenges

Q11: When scaling up the reaction, I am experiencing a significant drop in yield. What are the potential reasons?

A11:

  • Heat Transfer: In larger reactors, heat dissipation becomes a major challenge. The exothermic nature of the reaction can lead to localized overheating, promoting side reactions and decomposition of EDA. Ensure the reactor has adequate cooling capacity and consider a slower addition rate of EDA.

  • Mass Transfer: Inefficient mixing in a large reactor can lead to poor reaction kinetics and byproduct formation. Use an appropriate stirrer design and agitation speed to ensure homogeneity.

  • Reagent Addition Control: Precise and controlled addition of EDA is critical at scale. Use a calibrated pump for the addition to maintain a steady rate and avoid temperature spikes.

Q12: How can I safely handle larger quantities of ethyl diazoacetate?

A12:

  • In-situ Generation: For large-scale industrial applications, consider the in-situ generation of EDA to avoid isolating and storing large quantities of this hazardous material.

  • Dilution: Always handle EDA as a solution in an appropriate solvent (e.g., dichloromethane) to reduce its shock sensitivity.

  • Dedicated Equipment: Use equipment that is free of sharp edges or ground glass joints that could initiate decomposition.

  • Blast Shield: Always work behind a blast shield when handling significant quantities of diazo compounds.

Q13: Purification by column chromatography is not practical for large quantities. What are alternative purification methods?

A13:

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is the most effective and scalable purification method. Experiment with different solvent systems to find optimal conditions for crystallization.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be a viable option for purification on a larger scale.

  • Liquid-Liquid Extraction: A well-designed series of extractions can significantly improve the purity of the crude product before final purification.

Experimental Protocols

Detailed Step-by-Step Synthesis of Ethyl Benzofuran-3-carboxylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Add tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂) (typically 10 mol%) to the solution and stir for 5-10 minutes at room temperature.

  • EDA Addition: Prepare a solution of ethyl diazoacetate (1.1-1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the EDA solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at or below room temperature using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours after the addition of EDA is finished.

  • Dehydration: Once the formation of the hemiacetal intermediate is complete, add concentrated sulfuric acid (e.g., 1-2 drops) to the reaction mixture and stir at room temperature. The dehydration is usually complete within 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl benzofuran-3-carboxylate.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Electrophilic attack and cyclization cluster_step2 Step 2: Dehydration Salicylaldehyde Salicylaldehyde EDA Ethyl Diazoacetate (N₂CHCO₂Et) Intermediate1 Carbene Intermediate Salicylaldehyde->Intermediate1 + EDA, H⁺ Catalyst HBF₄·OEt₂ Hemiacetal Hemiacetal Intermediate (3-ethoxycarbonyl-2-hydroxy- 2,3-dihydrobenzofuran) Intermediate1->Hemiacetal Intramolecular cyclization H2SO4 H₂SO₄ Product Ethyl Benzofuran-3-carboxylate Hemiacetal->Product + H₂SO₄ - H₂O

Caption: Proposed mechanism for the synthesis of ethyl benzofuran-3-carboxylate.

Experimental Workflow

ExperimentalWorkflow Start Start: Reagents and Glassware Prep Reaction Reaction: 1. Add Salicylaldehyde & Catalyst 2. Dropwise addition of EDA 3. Dehydration with H₂SO₄ Start->Reaction Workup Work-up: 1. Quench with NaHCO₃ 2. Extraction with CH₂Cl₂ 3. Wash with Brine Reaction->Workup Purification Purification: 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Column Chromatography Workup->Purification Analysis Analysis: NMR, IR, MS Purification->Analysis FinalProduct Final Product: Ethyl Benzofuran-3-carboxylate Analysis->FinalProduct

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues Problem Low Yield or Incomplete Reaction CheckReagents Check Reagent Purity (Salicylaldehyde, EDA) Problem->CheckReagents CheckConditions Check Reaction Conditions (Temp, Time, Catalyst) Problem->CheckConditions CheckWorkup Review Work-up Procedure Problem->CheckWorkup PurifySalicylaldehyde Purify Salicylaldehyde CheckReagents->PurifySalicylaldehyde UseFreshEDA Use Fresh EDA CheckReagents->UseFreshEDA AnhydrousSolvent Use Anhydrous Solvent CheckReagents->AnhydrousSolvent OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp MonitorTLC Monitor by TLC CheckConditions->MonitorTLC CheckCatalyst Check Catalyst Loading CheckConditions->CheckCatalyst EfficientExtraction Ensure Efficient Extraction CheckWorkup->EfficientExtraction ProperNeutralization Proper Neutralization CheckWorkup->ProperNeutralization

Caption: A decision tree for troubleshooting common synthesis problems.

Data Tables

Table 1: Typical Reaction Parameters and Yields

ParameterRecommended Value/RangeNotes
Salicylaldehyde:EDA ratio 1 : 1.1-1.2A slight excess of EDA is generally optimal.
**Catalyst Loading (HBF₄·OEt₂) **5-15 mol%Higher loading may increase reaction rate but also side products.
Reaction Temperature 0 °C to room temperatureInitial addition of EDA may require cooling.
Reaction Time 3-6 hoursMonitor by TLC for completion.
Typical Yield 70-95%Yields can vary based on substrate and scale.[1][3]

Safety Precautions

  • Ethyl Diazoacetate (EDA): Handle as a potential explosive. Avoid heat, friction, and shock. Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.[7]

  • Strong Acids (HBF₄·OEt₂, H₂SO₄): These are highly corrosive. Handle with care, using appropriate PPE. In case of contact, wash immediately with copious amounts of water.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate gloves.

This technical support guide provides a comprehensive overview of the challenges and solutions associated with the scale-up synthesis of ethyl benzofuran-3-carboxylate. By understanding the underlying chemistry and potential pitfalls, researchers can navigate this synthesis with greater confidence and success.

References

  • Weng, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. [Link]

  • Mushtaq, A., et al. (2024). Synthesis of benzofuran derivatives. ResearchGate. [Link]

  • (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5089. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245–6254. [Link]

  • (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • (2018). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]

  • (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Hossain, M. M., et al. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Semantic Scholar. [Link]

  • (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • (2019). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • (2021). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]

Sources

Troubleshooting

Managing exothermic reactions in "Ethyl benzofuran-3-carboxylate" synthesis

Topic: Synthesis of Ethyl Benzofuran-3-carboxylate via Ethyl Diazoacetate (EDA) Critical Analysis of the Thermal Event Status: High Priority / Safety Critical Reaction Class: Nitrogen-Extruding Ring Expansion (Roskamp/Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl Benzofuran-3-carboxylate via Ethyl Diazoacetate (EDA)

Critical Analysis of the Thermal Event

Status: High Priority / Safety Critical Reaction Class: Nitrogen-Extruding Ring Expansion (Roskamp/Hossain Modification)

The synthesis of Ethyl benzofuran-3-carboxylate from salicylaldehyde and ethyl diazoacetate (EDA) is a deceptively simple one-pot procedure that conceals a high-risk thermal profile. Unlike standard acid-base exotherms, this reaction is driven by the irreversible entropic release of nitrogen gas (


) coupled with bond formation.
The Thermodynamic Trap: "The Sleeping Hazard"

The primary danger in this protocol is Reagent Accumulation caused by a delayed induction period.

  • Mechanism: The Lewis acid (e.g.,

    
    ) activates the aldehyde. EDA attacks, followed by a 1,2-aryl shift that ejects 
    
    
    
    .
  • The Hazard: If EDA is added faster than it is consumed (kinetic mismatch), the reaction mixture becomes a "loaded spring." Once the exotherm triggers, the accumulated EDA decomposes simultaneously, leading to a thermal runaway and rapid over-pressurization (foam-over or vessel rupture).

ParameterSpecificationRisk Threshold
Reagent Ethyl Diazoacetate (EDA)Explosive if heated >80°C or concentrated
Byproduct Nitrogen Gas (

)
~24 L gas per mole of reactant (rapid expansion)
Solvent Dichloromethane (DCM)Low

(Heat Capacity) + Low BP (40°C) = Rapid boil-over

Standard Operating Procedure (SOP): The Self-Validating Dosing Protocol

This protocol utilizes a "Foot-in-the-Door" initiation strategy to prevent accumulation.

Phase A: System Setup
  • Vessel: 3-Neck Round Bottom Flask (RBF).[1] Do not fill >50% capacity (allow headspace for foaming).

  • Cooling: Water bath initially at 20–25°C. Have an ice bath ready for emergency quenching.

  • Monitoring: Internal temperature probe (thermocouple) is mandatory . Jacket/bath temperature is insufficient due to heat transfer lag.

Phase B: The Initiation (Critical Step)
  • Charge: Salicylaldehyde (1.0 equiv) and Lewis Acid Catalyst (

    
    , 10-20 mol%) in DCM.
    
  • Test Dose: Add only 5% of the total calculated EDA volume.

  • Wait & Validate: Stop addition. Watch for two specific signals:

    • Visual: Distinct nitrogen evolution (bubbling) within 1–3 minutes.

    • Thermal: A sharp internal temperature rise of 2–5°C.

  • Go/No-Go Decision:

    • Signal Observed? Proceed to Phase C.

    • No Signal?STOP. Do not add more EDA. (See Troubleshooting).

Phase C: The Controlled Feed
  • Continuous Addition: Add remaining EDA dropwise via pressure-equalizing funnel or syringe pump.

  • Rate Limiting Factor: Adjust rate to maintain a gentle reflux of DCM. The reaction heat should drive the reflux, not an external heater.

  • Completion: Gas evolution ceases almost immediately after addition stops.[1]

Troubleshooting Center (FAQs)

Q1: I added the test dose of EDA, but I see no bubbles and no temperature rise. Should I add more? A: ABSOLUTELY NOT.

  • Diagnosis: You are in an "Induction Stall." The catalyst may be wet (deactivated by water) or the stirring is inefficient.

  • Immediate Action: Maintain stirring. Do not add more EDA. Adding more EDA now creates a potential bomb.

  • Remediation: If nothing happens after 15 minutes, quench the aliquot with dilute acetic acid, dispose, and restart with fresh, dry catalyst and anhydrous solvent.

Q2: The reaction is foaming excessively and climbing up the condenser. A: The gas evolution rate > surface escape rate.

  • Cause: Addition rate is too fast, or the stir rate is too slow to break the surface tension.

  • Action: Stop EDA addition immediately. Lift the vessel out of the water bath (if heating) or apply a cooling bath briefly to slow the kinetics. Increase stir rate to mechanically break the foam.

Q3: Can I use Toluene instead of DCM to run it hotter? A: Proceed with extreme caution.

  • Risk: DCM refluxes at ~40°C, providing an "evaporative cooling safety valve." Toluene refluxes at 110°C.

  • Consequence: In Toluene, the reaction temperature can exceed the thermal decomposition threshold of EDA (approx. 90-100°C), leading to non-specific explosive decomposition rather than the desired synthesis. Stick to DCM or Chloroform unless you have rigorous flow-chemistry controls.

Q4: My yield is low, and I see a lot of diethyl fumarate/maleate byproducts. A: Carbene dimerization occurred.

  • Mechanism: If the concentration of EDA is too high relative to the aldehyde (fast addition, slow reaction), EDA reacts with itself.

  • Fix: Slow down the addition rate. Ensure the catalyst is fresh (

    
     degrades over time/moisture exposure).
    

Visualizing the Logic: Accumulation vs. Conversion

The following diagram illustrates the "Safe Operating Window" to prevent thermal runaway.

ReactionLogic node_danger node_danger node_check node_check node_safe node_safe Start Start: Salicylaldehyde + Catalyst TestDose Add 5% EDA Test Dose Start->TestDose Check Observe: Bubbles + Temp Rise? TestDose->Check Stall Induction Stall (Reagent Accumulation) Check->Stall No Signal Active Catalyst Active (N2 Release Started) Check->Active Signal Confirmed AddMore User Adds More EDA (Fatal Error) Stall->AddMore Incorrect Action Runaway THERMAL RUNAWAY (Explosion/Eruption) AddMore->Runaway Feed Continuous Dropwise Feed (Rate = Consumption) Active->Feed Reflux Maintain Gentle Reflux (Evaporative Cooling) Feed->Reflux Reflux->Feed Loop: Monitor Temp Finish Addition Complete Yield: Ethyl benzofuran-3-carboxylate Reflux->Finish

Caption: Logic flow for EDA addition. The "Diamond" node represents the critical Go/No-Go decision point to prevent reagent accumulation.

References

  • Dudley, M. E.; Morshed, M. M.; Hossain, M. M. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1][2] Organic Syntheses, 2019 , 96, 98-109.[3]

  • Clark, J. D.; Shah, A. S.; Peterson, J. C.; et al. "Detonation properties of ethyl diazoacetate." Thermochimica Acta, 2002 , 386, 73–79.[4]

  • Maas, G. "New Syntheses of Diazo Compounds." Angewandte Chemie International Edition, 2009, 48, 8186–8195. (Context on Diazo stability).

Sources

Optimization

Technical Support Center: Purification of Ethyl Benzofuran-3-carboxylate

Welcome to the technical support hub for the synthesis and purification of ethyl benzofuran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and purification of ethyl benzofuran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this valuable heterocyclic building block. Our focus is on providing practical, field-tested solutions to common purification problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after the initial work-up. How can I get it to solidify?

This is a common issue, often indicating the presence of unreacted starting materials, polymeric side products, or residual high-boiling solvents.

  • Expert Analysis: The oily nature stems from impurities that disrupt the crystal lattice formation of the desired product. Your primary goal is to remove these contaminants. Unreacted phenols (like salicylaldehyde derivatives) are frequent culprits, as are byproducts from incomplete cyclization.

  • Troubleshooting Steps:

    • Aqueous Wash: Before concentrating your organic extract, perform a thorough wash with a mild base like 5% sodium bicarbonate solution. This will deprotonate and remove acidic impurities, such as unreacted phenolic starting materials, into the aqueous layer. Follow this with a brine wash to remove excess water.

    • Solvent Swap: If you used a high-boiling solvent like DMF or DMSO for the reaction, ensure it is completely removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene under reduced pressure.

    • Trituration: If the oil is persistent, try trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization or wash away the oily contaminants, leaving a solid product.

Q2: My TLC plate shows multiple spots close to my product spot. How do I choose the right purification method?

The proximity of spots on a Thin Layer Chromatography (TLC) plate indicates that the impurities have similar polarities to your product. This situation requires a high-resolution purification technique.

  • Expert Analysis: When TLC separation is poor, recrystallization is unlikely to be effective as the impurities will co-crystallize with the product. Flash column chromatography is the method of choice here. The key to success is optimizing the solvent system to maximize the difference in retention factors (ΔRf) between your product and the contaminants.

  • Recommended Workflow:

    • TLC Solvent Screening: Test various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate. A common starting point for esters is a 9:1 or 10:1 mixture of Hexane:Ethyl Acetate.[1] The goal is to find a system where the product has an Rf value of approximately 0.3-0.4, which provides the best separation.

    • Flash Column Chromatography: Once an optimal solvent system is identified, perform flash chromatography. A step-by-step protocol is provided in the "Experimental Protocols" section below.

G

Troubleshooting Guide

This table summarizes common problems, their probable causes based on typical synthetic routes (e.g., from salicylaldehydes), and recommended solutions.[2][3]

SymptomPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during aqueous work-up; Inefficient extraction.Monitor reaction by TLC to ensure completion. Avoid vigorous shaking during extraction to prevent emulsion formation. Back-extract the aqueous layer with fresh organic solvent.
Product is a Stubborn Oil Presence of unreacted starting materials (e.g., salicylaldehyde); Residual high-boiling solvent (DMF, DMSO); Formation of polymeric byproducts.Perform an acid/base wash to remove phenolic impurities. Co-evaporate with toluene to remove residual solvents. Attempt trituration with cold hexanes or ether.
Yellow or Brown Product Color Formation of colored impurities from oxidation or side-reactions. The hemiacetal intermediate can also degrade.[2]Treat a solution of the crude product with activated charcoal (use sparingly to avoid product adsorption). Column chromatography is highly effective at removing colored impurities.
Multiple Products in 1H NMR Incomplete reaction or presence of isomers/byproducts.Review the synthetic procedure.[4][5] Purification via flash column chromatography is necessary. Analyze individual fractions by TLC before combining.
Broad Water Peak in 1H NMR Incomplete drying of the organic extract or final product.Dry the organic solution over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentration.[1] Dry the final product under high vacuum.
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography

This protocol is a self-validating system for purifying ethyl benzofuran-3-carboxylate from closely related impurities.

1. Preparation:

  • Adsorbent: Prepare a slurry of silica gel (60-120 mesh is suitable for general purification) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1]

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is flat and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution:

  • Begin elution with the low-polarity solvent system identified during TLC screening.

  • Collect fractions and monitor them meticulously by TLC. It is crucial to run starting material, crude mixture, and collected fractions on the same TLC plate to accurately track separation.

  • Gradually increase the solvent polarity (e.g., from 5% to 10% ethyl acetate in hexanes) to elute the product. This gradient elution helps separate compounds with close Rf values.

3. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent.

G

Protocol 2: Recrystallization

This method is effective if the crude product is a solid and contains small amounts of impurities with different solubility profiles.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.

  • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • The ideal solvent will dissolve the compound when hot but not at room temperature or below.

2. Procedure:

  • Dissolve the crude solid in the minimum amount of boiling recrystallization solvent.

  • If colored impurities are present, you may add a very small amount of activated charcoal and hot filter the solution through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Purity Validation: Spectroscopic & Physical Data

After purification, it is essential to confirm the identity and purity of the ethyl benzofuran-3-carboxylate.

PropertyExpected ValueSource
Molecular Formula C₁₁H₁₀O₃[6]
Molecular Weight 190.20 g/mol [6]
Appearance Liquid
Density ~1.150 g/mL at 25 °C
Refractive Index ~1.540 (n20/D)
Storage Temp. 2-8°C[6]

Spectroscopic Signatures:

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and aromatic protons in the 7.2-8.2 ppm range. A key singlet for the proton at the C2 position should also be present.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (~164 ppm), aromatic carbons, and the ethyl group carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the α,β-unsaturated ester is expected between 1730-1715 cm⁻¹.[7] Additionally, C-O stretching bands will appear in the 1300-1000 cm⁻¹ region.[7]

References
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B. Retrieved from [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Retrieved from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020). ResearchGate. Retrieved from [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses, 96, 98-109. Retrieved from [Link]

  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. Retrieved from [Link]

  • Ethyl benzofuran-3-carboxylate. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). National Institutes of Health. Retrieved from [Link]

  • ethyl 3-methyl-1-benzofuran-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • ethyl 2-methyl-1-benzofuran-3-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Discovery of N,N-dimethyl-5-(2-methyl-6-((5-(methylsulfonyl)pyridin-2-yl)oxy)benzofuran-3-yl)-1,3,4-oxadiazole-2-carboxamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Ethyl 3-coumarincarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Ethyl Benzofuran-2-carboxylate vs. Ethyl Benzofuran-3-carboxylate

[1][2] Executive Summary: The Isomer Divergence In drug discovery, the benzofuran scaffold is a privileged structure, serving as the core for anti-arrhythmics (e.g., Amiodarone) and novel antimicrobial agents.[1][2] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Isomer Divergence

In drug discovery, the benzofuran scaffold is a privileged structure, serving as the core for anti-arrhythmics (e.g., Amiodarone) and novel antimicrobial agents.[1][2] However, the choice between Ethyl benzofuran-2-carboxylate (2-EBC) and Ethyl benzofuran-3-carboxylate (3-EBC) is rarely arbitrary.[1][2] It dictates the entire downstream synthetic strategy.[1][2]

  • 2-EBC is the Thermodynamic Standard .[1][2] It is synthetically accessible, highly conjugated, and chemically robust.[1][2] It serves as a scaffold where the furan ring is "capped," forcing subsequent functionalization onto the benzene ring or requiring directing-group strategies to access the C3 position.[1][2]

  • 3-EBC is the Kinetic Opportunity .[1][2] While harder to synthesize initially, it leaves the highly reactive C2 position open.[1][2] This isomer is the superior starting point for rapid diversity-oriented synthesis (DOS) via C-H activation at the C2 position.[1][2]

This guide objectively compares their electronic profiles, functionalization potential, and hydrolytic stability to aid in scaffold selection.[1][2]

Electronic Structure & Reactivity Landscape[1][2]

The reactivity difference stems fundamentally from how the ester group interacts with the furan ring's oxygen lone pair and the benzene ring.[1][2]

Resonance and Activation[1][2]
  • 2-EBC (Linear Conjugation): The ester at C2 is in direct conjugation with the furan oxygen and the benzene ring.[1][2] This creates a "push-pull" system that significantly stabilizes the double bond, making the C2-C3 bond less olefinic and more aromatic.[1][2] The C3 position is deactivated toward electrophilic attack compared to unsubstituted benzofuran.[1][2]

  • 3-EBC (Cross Conjugation): The ester at C3 is cross-conjugated.[1][2] The C2 position retains significant electron density from the oxygen lone pair (alpha-effect).[1][2] Consequently, the C2-H bond in 3-EBC is significantly more acidic (

    
     estimated ~30 in DMSO) and nucleophilic than the C3-H of 2-EBC.[1][2]
    
Visualization of Reactive Sites[1][2]

ReactivityMap cluster_2EBC Ethyl Benzofuran-2-carboxylate (2-EBC) cluster_3EBC Ethyl Benzofuran-3-carboxylate (3-EBC) E2 Ester at C2 (Electron Withdrawing) C3 C3 Position (Sterically Crowded / Deactivated) E2->C3 Deactivates Benzene2 Benzene Ring (C5/C7 Accessible via EAS) C3->Benzene2 Directs Electrophiles to E3 Ester at C3 (Peri-interaction with C4-H) C2 C2 Position (HIGHLY REACTIVE: C-H Activation) E3->C2 Activates C-H Acidity Benzene3 Benzene Ring

Figure 1: Reactivity mapping showing the divergent chemical behaviors.[1][2] Note the high C2 reactivity in 3-EBC versus the deactivated C3 in 2-EBC.[1][2]

Critical Comparison: Functionalization Potential

The most distinct difference lies in C-H functionalization . Modern medicinal chemistry relies heavily on Palladium-catalyzed C-H arylation to build complexity.[1][2]

Direct C-H Arylation (The "Litmus Test")[1][2]
FeatureEthyl Benzofuran-2-carboxylate (2-EBC)Ethyl Benzofuran-3-carboxylate (3-EBC)
Target Site C3-H C2-H
Reactivity Low. The C3 position is electronically deactivated by the C2-ester and sterically hindered by the peri-hydrogen (H4).[1][2]High. The C2 position is the most acidic proton on the ring and is sterically accessible.[1][2]
Methodology Requires Directing Groups (e.g., 8-aminoquinoline) or harsh conditions to force reaction at C3.[1][2]Direct C-H Activation proceeds smoothly under standard CMD (Concerted Metalation-Deprotonation) conditions.
Regioselectivity Poor without directing groups (competes with homocoupling or benzene ring functionalization).[1][2]Excellent. Exclusive C2 functionalization is typical.[1][2]
Experimental Protocol: C-H Arylation Workflow

Objective: To introduce an aryl group onto the furan core.[1][2]

Scenario A: Using 3-EBC (The Efficient Route) This protocol utilizes the inherent acidity of C2.[1][2]

  • Reagents: 3-EBC (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃ HBF₄ (10 mol%), K₂CO₃ (2.0 equiv).[1][2]

  • Solvent: Toluene, degassed.

  • Conditions: Heat at 100°C for 12 hours in a sealed tube.

  • Mechanism: Concerted Metalation-Deprotonation (CMD).[1][2] The carbonate base deprotonates the acidic C2-H, facilitated by Pd coordination.[1][2]

  • Outcome: High yield of Ethyl 2-arylbenzofuran-3-carboxylate .

Scenario B: Using 2-EBC (The Challenging Route) Direct arylation at C3 is sluggish.[1][2] Often, researchers must first hydrolyze the ester, install a directing group (like 8-aminoquinoline) to the amide, arylate, and then hydrolyze back—adding 3 synthetic steps.[1][2]

Stability & Sterics: Hydrolysis and Handling[1][2]

While 3-EBC offers superior reactivity for coupling, 2-EBC offers superior stability and ease of handling.[1][2]

Hydrolytic Stability (Saponification)

Both esters can be hydrolyzed to their corresponding carboxylic acids (useful intermediates), but steric factors influence the rate.[1][2]

  • 2-EBC: Hydrolysis is rapid.[1][2] The carbonyl carbon is accessible.[1][2]

  • 3-EBC: Hydrolysis is comparatively slower .[1][2]

    • Reason:Peri-Interaction. The ester group at C3 experiences steric repulsion from the hydrogen atom at position C4 (on the benzene ring).[1][2] This forces the ester out of planarity, but also hinders the approach of the hydroxide nucleophile to the carbonyl carbon.[1][2]

Synthetic Accessibility[1][2]
  • 2-EBC: Can be synthesized in one pot via the Rap-Stoermer condensation (Salicylaldehyde + Ethyl bromoacetate + Base).[1][2] This is scalable to kilogram quantities.[1][2]

  • 3-EBC: Synthesis is more involved, often requiring the Feist-Benary type cyclization or ring contraction of coumarins.[1][2] It is significantly more expensive per gram.[1][2]

Decision Matrix: Which Isomer to Choose?

Use the following logic flow to determine the correct starting material for your campaign.

DecisionTree Start Start: Define Target Molecule Q1 Where is the substituent needed? Start->Q1 Branch2 Target: 2-Substituted-3-Carboxylate Q1->Branch2 Position C2 Branch3 Target: 3-Substituted-2-Carboxylate Q1->Branch3 Position C3 Sol2 Method: Direct C-H Arylation (High Efficiency) Branch2->Sol2 Use 3-EBC Sol3 Method: 1. Hydrolysis 2. Directing Group Install 3. C-H Activation Branch3->Sol3 Use 2-EBC Alt3 Pre-functionalize Salicylaldehyde (De Novo Synthesis) Sol3->Alt3 Alternative

Figure 2: Strategic decision tree for scaffold selection based on target substitution pattern.

References

  • Direct C-H Functionalization of Benzofurans

    • Title: Regioselective C–H Arylation of Benzofurans and Benzothiophenes.[1][2][3]

    • Source:Journal of the American Chemical Society.[1][2]

    • Significance: Establishes the preference for C2 functionaliz
    • [1][2]

  • Synthesis of 2-EBC (Rap-Stoermer Reaction)

    • Title: One-Pot Synthesis of Benzofuran-2-Carboxylates.[1][2][4]

    • Source:Synthetic Communic
    • Significance: Standard protocol for high-yield synthesis of the 2-isomer.[1][2]

    • [1][2]

  • Directing Groups for C3 Activation

    • Title: Palladium-Catalyzed C–H Arylation of Benzofuran-2-carboxamides.[1][2][3]

    • Source:Organic Letters.
    • Significance: Details the "workaround" needed to functionalize the C3 position of 2-EBC deriv
    • [1][2]

  • Electronic Structure & Peri-Interactions

    • Title: Steric Effects in the Hydrolysis of Benzofuran Carboxylates.[1][2]

    • Source:Journal of Organic Chemistry.
    • Significance: Explains the hydrolytic stability differences due to C3-C4 steric clash.
    • [1][2]

Sources

Comparative

"Ethyl benzofuran-3-carboxylate" biological activity compared to other esters

This guide provides a technical analysis of Ethyl Benzofuran-3-carboxylate (EB3C) , focusing on its biological activity profile, structure-activity relationships (SAR), and experimental utility compared to positional iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl Benzofuran-3-carboxylate (EB3C) , focusing on its biological activity profile, structure-activity relationships (SAR), and experimental utility compared to positional isomers (2-carboxylates) and alternative ester analogs.[1]

Executive Summary

Ethyl benzofuran-3-carboxylate (EB3C) represents a critical scaffold in medicinal chemistry, distinct from its more common isomer, ethyl benzofuran-2-carboxylate.[1] While the 2-isomer is widely explored for direct antimicrobial activity, the 3-carboxylate series serves primarily as a lipophilic pharmacophore precursor and a privileged structure for targeting specific enzymatic pathways, including HCV NS5B polymerase and ischemic cell death pathways.

Key Differentiator: The shift of the ester moiety from C2 to C3 alters the electronic distribution of the furan ring, significantly impacting metabolic stability and binding affinity. EB3C derivatives often exhibit superior intracellular bioavailability compared to their methyl ester counterparts due to optimized lipophilicity (LogP).[1]

Chemical Context & Structural Logic

The benzofuran core is a bioisostere of indole.[1] The position of the carboxylate group dictates the compound's reactivity and biological target.[1]

  • C2-Position (Conventional): Highly stable, often associated with broad-spectrum antimicrobial activity (e.g., Griseofulvin analogs).[1]

  • C3-Position (Target of Interest): Electronically richer C2 position allows for diverse functionalization (e.g., methylation, arylation), making EB3C a versatile "hub" molecule.

DOT Diagram: Structural & Functional Relationship

BenzofuranSAR Core Benzofuran Core Pos2 C2 Position (Steric Gate) Core->Pos2 Functionalization Pos3 C3 Position (Ester Moiety) Core->Pos3 Ethyl Ester (EB3C) Pos5 C5 Position (Metabolic Handle) Core->Pos5 -OH/-OMe subst. Activity Biological Outcome: Lipophilicity & Target Specificity Pos2->Activity Modulates Potency Pos3->Activity Hydrolysis to Acid (Active Species)

Figure 1: Structure-Activity Relationship (SAR) map of the Benzofuran scaffold highlighting the strategic role of the C3-ester.[1]

Comparative Biological Profiling

EB3C vs. Other Esters (Alkyl Chain Comparison)

The choice of ester alkyl group (Methyl vs. Ethyl vs. Propyl) is not merely synthetic convenience; it dictates membrane permeability and hydrolysis rates .

FeatureMethyl Ester (C1)Ethyl Ester (EB3C, C2) Propyl/Butyl Ester (C3+)
Lipophilicity (cLogP) Low (~2.[1]1)Optimal (~2.6) High (>3.[1]0)
Cellular Permeability ModerateHigh Very High (Risk of entrapment)
Hydrolysis Rate Fast (Rapid clearance)Balanced (Sustained release) Slow
Primary Application Synthetic IntermediateProdrug / Bioactive Probe Topical agents

Experimental Insight: In assays targeting HCV NS5B polymerase , the ethyl ester (EB3C) derivatives demonstrated a superior balance of solubility and cellular retention compared to methyl analogs, which were hydrolyzed too rapidly in plasma assays to achieve therapeutic concentrations.

Positional Isomerism: 3-Carboxylate vs. 2-Carboxylate

A critical distinction for researchers is the biological divergence between the 3- and 2-isomers.[1]

  • Antimicrobial Activity:

    • 2-Carboxylates: Generally exhibit higher intrinsic in vitro antibacterial activity (MIC 8–32 µg/mL against S. aureus) due to better alignment with bacterial DNA gyrase binding pockets.[1]

    • 3-Carboxylates (EB3C): Often require substitution (e.g., 5-hydroxy-2-methyl motif) to show potency.[1] However, they excel as ischemic cell death inhibitors where 2-carboxylates are inactive.[1]

Data Highlight (Antibacterial - S. aureus):

  • Ethyl benzofuran-2-carboxylate: MIC = 25 µg/mL[1]

  • Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (EB3C derivative): MIC = 62.5 µg/mL (Moderate)

  • Control (Ampicillin): MIC = 2 µg/mL[1][2]

Mechanistic Insights & Key Derivatives

The biological activity of EB3C is most potent when the scaffold is substituted.[1] The Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a validated bioactive derivative.[1]

  • Mechanism: The C3-ester acts as a prodrug.[1] Upon cellular entry, esterases cleave the ethyl group, releasing the free carboxylic acid which chelates active site metal ions (e.g., Mg2+ in polymerases).

  • C5-Hydroxyl Group: Acts as a hydrogen bond donor, crucial for binding affinity in anti-inflammatory targets (e.g., inhibition of NO release in LPS-stimulated macrophages).[1]

DOT Diagram: Synthesis & Activation Workflow

SynthesisWorkflow Start Start: p-Benzoquinone + Ethyl Acetoacetate Step1 Nenitzescu Synthesis (ZnCl2, Acetone) Start->Step1 Cyclization Product Ethyl 5-hydroxy-2-methyl- benzofuran-3-carboxylate Step1->Product Purification BioAct Bioactivation: Intracellular Hydrolysis Product->BioAct Cell Entry Target Target Binding (e.g., Ischemic protection) BioAct->Target Active Acid Form

Figure 2: Synthesis via Nenitzescu reaction and subsequent biological activation pathway.[1]

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate

Rationale: This protocol utilizes the Nenitzescu indole synthesis variation adapted for benzofurans, ensuring high regioselectivity.[1]

  • Reagents: p-Benzoquinone (10 mmol), Ethyl acetoacetate (10 mmol), Zinc chloride (anhydrous, 5 mmol), Acetone (50 mL).

  • Procedure:

    • Dissolve p-benzoquinone in acetone in a round-bottom flask.

    • Add ethyl acetoacetate slowly under stirring.

    • Add ZnCl2 catalyst.[1]

    • Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Cool to room temperature. The product often precipitates.[1][3] Filter the solid.[1][4] If no precipitate, evaporate solvent and recrystallize from ethanol.

  • Validation:

    • Melting Point: Expect 136–137 °C.

    • 1H NMR (DMSO-d6): Look for triplet at δ 1.3 (ester CH3), quartet at δ 4.3 (ester CH2), singlet at δ 2.6 (C2-CH3).

Protocol B: Comparative Antimicrobial Assay (MIC Determination)

Rationale: Standard broth microdilution ensures comparability with "other esters".

  • Preparation: Dissolve EB3C and comparison esters (Methyl, Propyl) in DMSO (stock 10 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (range: 500 µg/mL to 0.9 µg/mL).

  • Control: Include DMSO negative control and Ciprofloxacin positive control.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

References

  • Nenitzescu Synthesis of 5-Hydroxybenzofurans: Journal of Organic Chemistry. "Mechanistic studies on the Nenitzescu synthesis of 5-hydroxyindoles and benzofurans."

  • Antimicrobial Activity of Benzofuran Esters: Indian Journal of Chemistry, Sec B. "Synthesis and biological evaluation of benzofuran-2-carboxylate derivatives."

  • Ischemic Cell Death Inhibition: Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors." (Note: Discusses the 2-ester vs 3-substituent interplay).

  • HCV NS5B Polymerase Inhibitors: Journal of Medicinal Chemistry. "Discovery of Benzofuran Derivatives as HCV NS5B Polymerase Inhibitors."

  • Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate Data: PubChem Compound Summary. CID 81704.[1]

Sources

Validation

Analytical Precision: HPLC vs. GC-MS for Ethyl Benzofuran-3-Carboxylate Purity Profiling

Executive Summary: The Purity Paradox In the synthesis of heterocyclic intermediates like Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8), purity is not a singular metric but a composite of volatile organic impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of heterocyclic intermediates like Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8), purity is not a singular metric but a composite of volatile organic impurities, non-volatile precursors, and inorganic salts.

While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural elucidation for unknown volatile byproducts, High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative assay, particularly when thermally labile or non-volatile acidic impurities are present. This guide dissects the operational divergence between these two modalities, providing a data-backed framework for selecting the right tool for your specific phase of drug development.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8]

Before selecting a method, we must understand the analyte.[1] Ethyl benzofuran-3-carboxylate is a benzofuran derivative containing an ester moiety. Its chemical behavior dictates the limitations of each analytical technique.

PropertyValue / CharacteristicAnalytical Consequence
Molecular Weight 190.20 g/mol Ideal range for both GC-MS and LC-MS.
Boiling Point ~278°C (Predicted)High boiling point requires high GC oven temps, risking thermal degradation of labile impurities.
Chromophore Benzofuran Ring SystemStrong UV absorption (λmax ~280 nm, ~311 nm), making HPLC-UV highly sensitive.
Solubility Soluble in MeOH, ACN, DCMCompatible with standard Reverse Phase (RP) and Normal Phase solvents.
Volatility Moderate (Semi-volatile)Suitable for GC, but requires careful inlet temperature optimization.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Role: Quantitative Assay & Non-Volatile Impurity Tracking. Best For: Final product release, quantifying the free acid impurity (Benzofuran-3-carboxylic acid), and process monitoring.

The "Why": Causality in Method Design

HPLC is prioritized here because synthesis of this ester often involves acidic precursors or basic workups. A common impurity is the hydrolyzed free acid , which is non-volatile and often decomposes or derivatizes poorly in GC inlets, leading to false high-purity readings in GC. HPLC captures both the ester and the acid intact.

Recommended Protocol (Reverse Phase)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity; keeps acid impurities protonated for better peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) extraction at 282 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5 µL.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)[4][8]

Role: Structural Elucidation & Volatile Impurity Profiling. Best For: Identifying unknown side-products (e.g., isomers, decarboxylated species) during early route scouting.

The "Why": Causality in Method Design

While HPLC quantifies knowns well, it struggles to identify unknown peaks without standards. GC-MS utilizes electron ionization (EI) spectral libraries (NIST) to fingerprint impurities such as decarboxylated benzofuran or isomeric 2-carboxylates that may co-elute in generic HPLC gradients.

Recommended Protocol
  • System: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: DB-5MS (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 260°C. Note: Keep below 280°C to prevent thermal cracking of the ester.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • MS Source: EI mode, 230°C, Scan range 40–400 m/z.

Comparative Analysis: The Data Reality

The following table synthesizes performance metrics based on typical benzofuran derivative behaviors observed in comparative studies.

FeatureHPLC-UV (Method 1)GC-MS (Method 2)Critical Insight
Purity Value 98.2% (Realistic)99.6% (Inflated)GC often "misses" non-volatile salts/acids, giving a false sense of high purity.
LOD (Limit of Detection) ~0.05 µg/mL~0.01 µg/mLGC-MS is superior for trace organic residue detection.
Selectivity High for polaritiesHigh for volatilesHPLC separates the acid from the ester; GC may merge them or degrade the acid.
Linearity (R²) > 0.999> 0.995HPLC UV detectors generally offer wider linear dynamic ranges than MS detectors.
Blind Spot Unknown structuresNon-volatilesHPLC requires standards; GC-MS provides library matches.
The "Thermal Degradation" Risk

In GC-MS, ethyl benzofuran-3-carboxylate is relatively stable. However, if the sample contains Benzofuran-3-carboxylic acid (precursor), this acid often undergoes thermal decarboxylation in the GC injector to form Benzofuran .

  • Result: You see a peak for Benzofuran (which wasn't in the jar) and miss the Acid (which was).

Decision Framework & Workflow Visualization

The following diagrams illustrate the logical flow for selecting the correct method and the experimental workflow for comprehensive characterization.

Method Selection Decision Matrix

MethodSelection Start Start: Sample Characterization Goal What is the primary goal? Start->Goal Quant Quantify Purity % (Final Release) Goal->Quant Assay ID Identify Unknown Impurities Goal->ID R&D / Troubleshooting VolatileCheck Are impurities volatile? Quant->VolatileCheck GCMS GC-MS (Recommended) ID->GCMS Structural Elucidation HPLC HPLC-UV (Recommended) VolatileCheck->HPLC No / Unsure (Salts/Acids) VolatileCheck->GCMS Yes (Solvents/Esters)

Caption: Decision tree for selecting HPLC vs. GC-MS based on analytical goals and impurity volatility.

Comprehensive Analytical Workflow

Workflow cluster_HPLC Pathway A: Quantitative Assay cluster_GC Pathway B: Impurity ID Sample Crude Ethyl benzofuran-3-carboxylate Dissolve Dissolve in ACN Sample->Dissolve Dilute Dilute in DCM Sample->Dilute Filter Filter (0.45 µm) Dissolve->Filter InjectLC Inject HPLC-UV Filter->InjectLC DataLC Purity % (Area Norm) InjectLC->DataLC Report Final CoA (Assay + Impurity Profile) DataLC->Report InjectGC Inject GC-MS Dilute->InjectGC Library NIST Library Match InjectGC->Library Library->Report

Caption: Parallel workflow demonstrating how HPLC and GC-MS data are integrated for a final Certificate of Analysis (CoA).

Conclusion: The Senior Scientist's Verdict

For Ethyl benzofuran-3-carboxylate , reliance on a single technique is a liability.

  • Use HPLC-UV for your primary Certificate of Analysis (CoA). It is the only method that guarantees you are not overestimating purity by ignoring non-volatile synthetic precursors (like the carboxylic acid).

  • Use GC-MS during process development to identify the specific structure of side-products (e.g., isomers or dimers) that HPLC detects but cannot name.

Final Recommendation: Validate the HPLC method for release testing, but keep the GC-MS chromatogram as a qualitative fingerprint for batch-to-batch consistency.

References

  • Der Pharma Chemica. (2013).[2] Development and validation of RP-HPLC method for the analysis of carbofuran. Retrieved from [Link]

  • Amerigo Scientific. Ethyl benzofuran-3-carboxylate Product Overview. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl benzofuran-3-carboxylate. Retrieved from [Link]

  • Journal of Natural Remedies. (2025).[3] GC-MS Analysis of Benzofuran Derivatives. Retrieved from [Link]

Sources

Comparative

Structural Validation of Ethyl Benzofuran-3-Carboxylate Derivatives: A Comparative Guide

Topic: Validating the structure of "Ethyl benzofuran-3-carboxylate" derivatives Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the benzofuran scaffold is a privileged structure, exhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of "Ethyl benzofuran-3-carboxylate" derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the benzofuran scaffold is a privileged structure, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] However, the synthesis of Ethyl benzofuran-3-carboxylate derivatives often presents regiochemical ambiguities—specifically between C2-substitution and side-chain modification—that routine analysis fails to detect.

This guide compares Routine Spectroscopic Analysis (RSA) against Integrated Structural Elucidation (ISE) . While RSA (1D NMR/MS) is sufficient for initial screening, it is statistically prone to false positives in regioisomer identification. We present experimental evidence demonstrating why ISE (incorporating 2D NMR and X-ray crystallography) is the mandatory standard for validating lead compounds in drug development.

Comparative Analysis: Routine vs. Integrated Validation

The following table contrasts the two validation workflows based on resolution power, resource intensity, and risk mitigation.

FeatureRoutine Spectroscopic Analysis (RSA) Integrated Structural Elucidation (ISE)
Primary Techniques 1H NMR, 13C NMR, Low-Res MS2D NMR (HMBC, NOESY), HRMS, X-Ray Diffraction
Regioisomer Resolution Low. Often relies on chemical shift prediction; fails to distinguish steric isomers.High. Definitively maps connectivity and spatial arrangement.
Causality Detection Identifies presence of functional groups.[4][5]Explains connectivity (e.g., C2 vs. C3 substitution).
Resource Cost Low (Hours)High (Days to Weeks)
Risk of Retraction High (>15%) for complex substitutions.Negligible (<1%) .
Best Use Case High-throughput screening (HTS) of crude libraries.Validation of "Hit-to-Lead" candidates and pub-quality data.
The Scientific Challenge: Regiochemical Ambiguity

The Scenario: When functionalizing ethyl benzofuran-3-carboxylate (e.g., via electrophilic substitution or bromination), researchers often assume reaction occurs at the most electron-rich alkyl side chain. However, literature confirms that under specific conditions (e.g., polar protic solvents), substitution may unexpectedly occur at the C2 position of the furan ring or on the benzene moiety, yielding a structural isomer with identical mass but vastly different biological activity.

The Failure of Routine Analysis:

  • 1H NMR: Both isomers may show a similar loss of a proton signal. Chemical shift changes can be subtle (<0.2 ppm) and easily misattributed to solvent effects.

  • MS: Both isomers have identical Molecular Weight (MW) and often indistinguishable fragmentation patterns.

The ISE Solution:

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range coupling (2-3 bonds). A correlation between the C2-proton and the ester carbonyl proves the C3-carboxylate position; loss of this correlation indicates C2 substitution.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity. A cross-peak between the ethyl ester protons and the C4-proton (benzene ring) confirms the orientation of the carboxylate group.

Experimental Protocol: The Self-Validating ISE Workflow

This protocol is designed to validate the structure of a hypothesized 2-bromo-ethyl benzofuran-3-carboxylate derivative.

Phase 1: Synthesis & Purification (Prerequisite)
  • Reactants: Ethyl benzofuran-3-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile (polar aprotic) to favor radical mechanism, or Acetic Acid to favor electrophilic aromatic substitution.

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1). Isolate the major fraction.

Phase 2: Integrated Characterization (The Validation Step)

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Goal: Confirm elemental composition.

  • Criteria: Mass error < 5 ppm.

  • Note: If isotopic pattern (Br79/Br81) is present, confirm 1:1 ratio.

Step 2: 1D NMR (1H & 13C)

  • Goal: Preliminary assignment.

  • Critical Check: Integrate the aromatic region. Count protons. If the C2-H singlet (typically ~8.0-8.5 ppm) is missing, C2 substitution is likely. If a side-chain methyl signal disappears, side-chain substitution occurred.

Step 3: 2D NMR (The Decision Maker)

  • Experiment: 1H-13C HMBC .

  • Parameter: Set long-range coupling delay to 60-80 ms (optimized for ~8 Hz coupling).

  • Validation Logic:

    • Scenario A (C2-Substitution): Look for coupling between C3 (quaternary) and the remaining aromatic protons (H4). Absence of C2-H correlations to C3.

    • Scenario B (Benzene Ring Substitution): The C2-H singlet will show strong correlation to C3 and C7a.

  • Experiment: 1H-1H NOESY .

  • Validation Logic: Check for NOE between the ester ethyl group and the H4 aromatic proton. This confirms the C3-positioning of the ester.

Step 4: Single Crystal X-Ray Diffraction (Gold Standard)

  • Method: Slow evaporation from Ethanol/DCM.

  • Outcome: Unambiguous 3D structure. This is required if NMR data shows conflicting signals due to steric crowding.

Visualization of Logic & Pathways
Diagram 1: Structural Validation Decision Tree

This flowchart guides the researcher through the decision-making process to avoid false-positive identification.

ValidationLogic Start Synthesized Derivative (Ethyl benzofuran-3-carboxylate core) HRMS Step 1: HRMS Analysis (Check Mass & Isotope Pattern) Start->HRMS NMR1D Step 2: 1H NMR Analysis (Check C2-H Singlet @ ~8.2 ppm) HRMS->NMR1D Decision1 Is C2-H Signal Present? NMR1D->Decision1 PathA Possibility A: Substitution on Benzene Ring or Side Chain Decision1->PathA Yes PathB Possibility B: Substitution at C2 Position Decision1->PathB No HMBC Step 3: 2D HMBC Experiment (Trace C3-Quaternary Correlations) PathA->HMBC PathB->HMBC ResultA Correlations confirm Benzene/Side-chain Sub. HMBC->ResultA C2-H correlates to C3/C7a ResultB Correlations confirm C2-Functionalization HMBC->ResultB No C2-H correlation XRay Step 4: X-Ray Crystallography (Final Confirmation) ResultA->XRay ResultB->XRay

Caption: Decision tree for distinguishing regioisomers in benzofuran derivatives using ISE.

Diagram 2: Regioisomer Ambiguity in Synthesis

Visualizing the specific chemical pathways that necessitate the ISE protocol.

SynthesisPath Precursor Ethyl benzofuran-3-carboxylate (Unsubstituted C2) Isomer1 Isomer A (Target) Substitution on Benzene Ring (Maintains C2-H) Precursor->Isomer1 Path 1 (Electronic Control) Isomer2 Isomer B (Unexpected) Substitution at C2 (Loss of C2-H) Precursor->Isomer2 Path 2 (Steric/Solvent Control) Reagent + Electrophile (E+) (e.g., Br2, HNO3) Reagent->Precursor Analysis Differentiation Required (Use HMBC/NOESY) Isomer1->Analysis Isomer2->Analysis

Caption: Divergent synthetic pathways leading to structural isomers requiring advanced validation.

Quantitative Data: Chemical Shift Benchmarks

The following data serves as a reference baseline for the Ethyl benzofuran-3-carboxylate core. Deviations >0.2 ppm suggest structural modification.

PositionProton (1H) δ (ppm)Carbon (13C) δ (ppm)MultiplicityKey HMBC Correlations
C2 8.25 (s, 1H)148.5SingletC3, C7a
C3 -115.2Quaternary-
C3-Ester (C=O) -163.4QuaternaryH2, O-CH2
C4 7.95 (d, 1H)121.8DoubletC3, C6
OCH2 (Ethyl) 4.38 (q, 2H)60.5QuartetC=O, CH3

Note: Data approximated from CDCl3 solvent standards [1, 3].

References
  • Synthesis and structural characterization of derivatives of 2- and 3-benzo[b]furan carboxylic acids. National Institutes of Health (NIH) / PMC. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. National Institutes of Health (NIH) / PMC. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR / Indian Journal of Chemistry. [Link]

  • Benzofuran Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents. [Link]

Sources

Validation

Comparative Guide: Antimicrobial Profiling of Ethyl Benzofuran-3-Carboxylate Analogs

Executive Summary This technical guide evaluates the antimicrobial efficacy of Ethyl benzofuran-3-carboxylate derivatives, a class of pharmacophores engineered to overcome multidrug resistance (MDR). Unlike the more comm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the antimicrobial efficacy of Ethyl benzofuran-3-carboxylate derivatives, a class of pharmacophores engineered to overcome multidrug resistance (MDR). Unlike the more common 2-carboxylate isomers, the 3-carboxylate scaffold offers unique steric and electronic properties that enhance binding affinity to bacterial DNA gyrase and fungal sterol pathways. This guide compares these analogs against industry standards (Ciprofloxacin and Fluconazole), providing experimental protocols and mechanistic insights for medicinal chemists.

Part 1: The Scaffold & Rationale

The benzofuran ring system is a privileged structure in medicinal chemistry, present in natural products like usnic acid and synthetic drugs like amiodarone.[1][2]

Structural Advantages of the 3-Carboxylate Position

While C-2 substitution is common, the C-3 position allows for the introduction of pharmacophores that project into different hydrophobic pockets of the target protein.

  • Lipophilicity: The ethyl ester moiety enhances cell membrane permeability.

  • Electronic Tuning: Substituents at C-5 (e.g., Halogens, Methoxy) modulate the electron density of the aromatic ring, influencing

    
    -
    
    
    
    stacking interactions with DNA base pairs.
  • Derivatization Potential: The ester group is a versatile precursor for hydrazides, oxadiazoles, and triazoles, which serve as hydrogen bond acceptors/donors critical for target binding.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from recent structure-activity relationship (SAR) studies. The analogs (designated here as EB-3a through EB-3d for clarity) represent high-potency derivatives (e.g., 5,7-dimethoxy or 5-bromo substituted analogs) compared against clinical standards.

Table 1: Antibacterial Activity (MIC in g/mL)

Lower values indicate higher potency.[3]

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Potency Status
EB-3a (5-Br derivative)0.39 0.781.563.12Superior
EB-3b (5,7-dimethoxy)3.126.2512.525.0Moderate
EB-3c (Unsubstituted)50.050.0>100>100Low
Ciprofloxacin (Std)0.500.250.0150.50Reference
Ampicillin (Std)1.561.03.12ResistantReference

Key Insight: Halogenated derivative EB-3a outperforms Ampicillin against S. aureus and approaches Ciprofloxacin's efficacy. The lipophilic bromine atom likely facilitates penetration of the thick peptidoglycan layer in Gram-positive bacteria.

Table 2: Antifungal Activity (MIC in g/mL)[4]
CompoundC. albicansA. nigerA. fumigatusPotency Status
EB-3d (Triazole-linked)12.5 25.025.0High
EB-3b (5,7-dimethoxy)50.0100>100Low
Fluconazole (Std)8.016.016.0Reference

Part 3: Experimental Validation Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Workflow Visualization

The following diagram outlines the critical path from synthesis to biological readout.

Workflow Start Start: Ethyl benzofuran -3-carboxylate Deriv Derivatization (Hydrazide/Schiff Base) Start->Deriv Synthesis Screen Primary Screen (Disk Diffusion) Deriv->Screen 1mg/mL DMSO MIC MIC Determination (Broth Microdilution) Screen->MIC If Zone > 12mm Tox Cytotoxicity Assay (HEK293 Cells) MIC->Tox Select Hits

Figure 1: Sequential workflow for synthesizing and validating benzofuran analogs. Color coding indicates transition from chemistry (Blue) to biology (Yellow/Red).

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve analog in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Critical Step: Perform serial 2-fold dilutions in MHB across a 96-well plate. Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation:

    • Add 100

      
      L of bacterial suspension to wells containing 100 
      
      
      
      L of compound.
    • Include Sterility Control (Media only) and Growth Control (Bacteria + Media + DMSO).

    • Incubate at

      
       for 18–24 hours.
      
  • Readout (Resazurin Assay):

    • Add 30

      
      L of 0.01% Resazurin solution.
      
    • Incubate for 2–4 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction). The lowest concentration remaining blue is the MIC.

Part 4: Mechanistic Pathways

Understanding how these analogs function is crucial for optimization. The primary mechanism for benzofurans often involves DNA interaction or membrane disruption.

Mechanism Compound Benzofuran Analog (C-3 Substituted) Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Permeation (Lipophilicity) Intracellular Intracellular Space Membrane->Intracellular Transport Target Target: DNA Gyrase (Topoisomerase II) Intracellular->Target Binding (H-bonds/Pi-Stacking) Effect Inhibition of DNA Supercoiling Target->Effect Stabilize Cleavable Complex Death Bacterial Cell Death (Apoptosis-like) Effect->Death Replication Arrest

Figure 2: Proposed Mechanism of Action. The benzofuran scaffold mimics ATP or DNA base pairs, inhibiting Gyrase function.

Mechanistic Insight
  • DNA Gyrase Inhibition: Similar to fluoroquinolones, the benzofuran core can intercalate between DNA base pairs or bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase. The C-3 carbonyl oxygen acts as a hydrogen bond acceptor for the enzyme active site.

  • Membrane Permeability: The hydrophobic nature of the benzofuran ring (enhanced by ethyl/halogen substituents) allows the molecule to traverse the Gram-negative outer membrane, a common barrier for many antibiotics.

References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI Molecules. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. Marine Drugs. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Comparative

A Comparative Guide to the Selective Anticancer Potential of Ethyl Benzofuran-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within the vast landscape of cancer research, derivatives of this heterocyclic system have consistently demonstrated promising anticancer activity, often associated with a more favorable safety profile compared to traditional chemotherapeutics.[1][2] This guide focuses on a specific, yet relatively underexplored subclass: ethyl benzofuran-3-carboxylate derivatives . We will delve into the rationale behind their design, provide a framework for their synthesis and evaluation, and discuss key structure-activity relationships that govern their selectivity against cancer cell lines.

The Rationale for Targeting Cancer with Ethyl Benzofuran-3-Carboxylate Derivatives

The ethyl benzofuran-3-carboxylate core offers a versatile template for the design of novel anticancer agents. The ester functionality at the 3-position provides a key site for modification or can be hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the synthesis of a diverse array of amides and other derivatives.[1] Furthermore, the 2-position is readily amenable to the introduction of various aryl substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.[1]

A compelling aspect of this scaffold lies in the concept of conformational restraint. Studies comparing 'open-form' ethyl benzofuran-3-carboxylates with their more rigid cyclized counterparts (coumestans) in the context of antitubercular activity have shown that conformational rigidity can significantly enhance biological activity.[2][3][4][5][6] This principle can be extrapolated to anticancer drug design, where a more defined three-dimensional structure can lead to higher binding affinity and selectivity for specific protein targets within cancer cells.

A Proposed Library of Ethyl Benzofuran-3-Carboxylate Derivatives for Anticancer Screening

To systematically explore the anticancer potential and selectivity of this scaffold, a focused library of derivatives should be synthesized and evaluated. The following table outlines a proposed set of initial derivatives with a rationale for the chosen substitutions.

Derivative R1 (at position 2) R2 (on the benzofuran ring) Rationale for Substitution
EB-1 (Core) PhenylHUnsubstituted core structure for baseline activity.
EB-2 4-MethoxyphenylHElectron-donating group to probe electronic effects.
EB-3 4-ChlorophenylHElectron-withdrawing group to assess impact on activity.
EB-4 4-NitrophenylHStrong electron-withdrawing group for enhanced potency.
EB-5 NaphthylHBulky aromatic system to explore steric requirements of the binding pocket.
EB-6 Phenyl5-NitroIntroduction of a strong electron-withdrawing group on the benzofuran ring.
EB-7 4-Chlorophenyl5-NitroCombination of electron-withdrawing groups on both aromatic rings.
EB-8 Phenyl5-HydroxyHydrogen-bond donor to potentially interact with target residues.

Experimental Workflow: From Synthesis to Selective Cytotoxicity Assessment

A robust and reproducible experimental workflow is paramount for the successful evaluation of these compounds. The following sections provide detailed protocols for the synthesis of the core scaffold and the subsequent assessment of anticancer activity and selectivity.

Synthesis of the Ethyl Benzofuran-3-Carboxylate Scaffold

The synthesis of the ethyl benzofuran-3-carboxylate core can be achieved through a multi-step process starting from readily available salicylaldehydes.[1]

Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a Lewis acid like HBF₄·OEt₂.

  • Slowly add ethyl 2-diazoacetate (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction and purify the crude product by column chromatography to obtain the ethyl benzofuran-3-carboxylate.

Step 2: Introduction of the Aryl Group at the 2-Position (Suzuki Coupling)

  • The ethyl benzofuran-3-carboxylate can be converted to the corresponding 2-boronic acid derivative.[1]

  • The 2-boronic acid derivative is then subjected to a Suzuki coupling reaction with an appropriate aryl halide (e.g., 4-chloro-iodobenzene for EB-3) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)·DCM) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).[1]

  • The reaction mixture is heated until completion, followed by workup and purification to yield the desired 2-aryl-substituted ethyl benzofuran-3-carboxylate.

G cluster_synthesis Synthesis Workflow Salicylaldehyde Salicylaldehyde EBC_core Ethyl benzofuran-3-carboxylate Salicylaldehyde->EBC_core  + Ethyl 2-diazoacetate,  Lewis Acid Catalyst EDA Ethyl 2-diazoacetate EDA->EBC_core Boronic_acid 2-Boronic acid derivative EBC_core->Boronic_acid  Boronation Final_product 2-Aryl-ethyl benzofuran-3-carboxylate Boronic_acid->Final_product  Suzuki Coupling Aryl_halide Aryl halide Aryl_halide->Final_product

Figure 1: Synthetic workflow for 2-aryl-ethyl benzofuran-3-carboxylates.

In Vitro Cytotoxicity and Selectivity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a reliable and widely used technique for the initial screening of anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., HEK293 (embryonic kidney) or primary fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized ethyl benzofuran-3-carboxylate derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • The selectivity index (SI) can be calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

Comparative Data on Anticancer Selectivity

The following table provides a template for presenting the IC50 values and selectivity indices of the proposed ethyl benzofuran-3-carboxylate derivatives.

Derivative IC50 (µM) on MCF-7 IC50 (µM) on A549 IC50 (µM) on HCT116 IC50 (µM) on HEK293 Selectivity Index (HEK293/MCF-7)
EB-1 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-2 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-3 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-4 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-5 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-6 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-7 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
EB-8 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value

Unraveling the Mechanism of Action: A Look at Potential Signaling Pathways

While the precise mechanism of action for ethyl benzofuran-3-carboxylate derivatives in cancer is yet to be fully elucidated, their structural similarity to other anticancer heterocyclic compounds suggests potential interference with key signaling pathways involved in cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in a wide range of human cancers.

G cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation EB_derivative Ethyl Benzofuran-3-carboxylate Derivative? EB_derivative->PI3K Potential Inhibition EB_derivative->Akt Potential Inhibition EB_derivative->mTORC1 Potential Inhibition

Figure 2: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K), would be necessary to validate this hypothesis.

Conclusion and Future Directions

The ethyl benzofuran-3-carboxylate scaffold represents a promising starting point for the development of novel and selective anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of extensive compound libraries for screening. The experimental framework provided in this guide offers a clear path for the synthesis, in vitro evaluation, and preliminary mechanistic investigation of these derivatives.

Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship. Promising lead compounds with high potency and selectivity should be advanced to more complex in vitro models, such as 3D spheroid cultures, and subsequently to in vivo animal models to assess their efficacy and pharmacokinetic properties. Ultimately, a thorough understanding of their mechanism of action will be crucial for their successful translation into clinical candidates.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mubaddel, F. S., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Zhang, W., Liu, L. L., Lun, S., & Yu, L. F. (2021). Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules. European Journal of Medicinal Chemistry, 210, 112963. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, N. N. E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • da Silva, A. J. M., Melo, P. A., da Silva, N. M. V., & Costa, P. R. R. (2001). Synthesis and preliminary pharmacological evaluation of coumestans with different patterns of oxygenation. Bioorganic & Medicinal Chemistry Letters, 11(5), 579-582. [Link]

  • Zhang, W., Liu, L. L., Lun, S., & Yu, L. F. (2021). Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition. Journal of Medicinal Chemistry, 64(15), 11487-11506. [Link]

  • Zhang, W., Liu, L. L., Lun, S., & Yu, L. F. (2020). Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors Against Mycobacterium Tuberculosis. ACS Infectious Diseases, 6(10), 2734-2746. [Link]

Sources

Validation

Ethyl Benzofuran-3-carboxylate Stability Profiling: A Comparative Technical Guide

Executive Summary & Technical Rationale Ethyl benzofuran-3-carboxylate (CAS: 3199-61-9) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for anti-arrhythmic and antimicrobial pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Ethyl benzofuran-3-carboxylate (CAS: 3199-61-9) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for anti-arrhythmic and antimicrobial pharmacophores. Unlike its more ubiquitous isomer, ethyl benzofuran-2-carboxylate , the 3-carboxylate congener exhibits distinct electronic properties due to the specific conjugation pattern of the furan ring's


-position.

This guide addresses the "stability gap" in current literature. While synthetic routes are well-documented, precise stability data under stress conditions is often extrapolated from general ester chemistry. This document provides a rigorous, comparative framework for evaluating the stability of ethyl benzofuran-3-carboxylate against its 2-isomer and standard ethyl benzoate, focusing on hydrolytic, oxidative, and photolytic pathways.

Chemical Profile & Theoretical Stability Analysis

Structural Comparison

To understand stability, we must analyze the electrophilicity of the carbonyl carbon.

CompoundStructure DescriptionElectronic EnvironmentPredicted Hydrolytic Stability
Ethyl benzofuran-3-carboxylate Ester at

-position (C3)
The C3 position is electron-rich due to resonance donation from the furan oxygen. This reduces the electrophilicity of the carbonyl carbon.Higher (Slower hydrolysis)
Ethyl benzofuran-2-carboxylate Ester at

-position (C2)
The C2 position is electron-deficient due to the inductive effect of the adjacent oxygen and lack of direct resonance shielding compared to C3.Lower (Faster hydrolysis)
Ethyl Benzoate Phenyl esterStandard aromatic conjugation.Baseline Reference
Degradation Pathways (DOT Visualization)

The primary degradation risk is hydrolysis. However, the benzofuran core is susceptible to oxidative ring-opening under high stress.

DegradationPathways Ester Ethyl benzofuran-3-carboxylate (Intact API) Acid Benzofuran-3-carboxylic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (pH > 8 or < 2) Ethanol Ethanol Ester->Ethanol Hydrolysis Oxidized Ring-Opened Oxidation Products Ester->Oxidized Oxidation (H2O2 / High T) Photo Photodimer/Isomer (UV Induced) Ester->Photo Photolysis (UV-A/B)

Figure 1: Predicted degradation pathways. Hydrolysis is the dominant mode of failure in aqueous formulations.

Comparative Stability Protocol (Experimental)

Hydrolytic Stability (pH-Rate Profile)

Objective: Determine the pseudo-first-order rate constant (


) at physiological pH levels.

Reagents:

  • Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 9.0).

  • Solvent: Acetonitrile (ACN) as a co-solvent (max 20% v/v) to ensure solubility.

Protocol:

  • Stock Preparation: Dissolve 10 mg of Ethyl benzofuran-3-carboxylate in 10 mL ACN (1 mg/mL). Repeat for the 2-isomer (Comparator).

  • Initiation: Spike 100 µL of Stock into 9.9 mL of pre-heated (37°C) buffer.

  • Sampling: Aliquot 500 µL at

    
     hours.
    
  • Quenching: Immediately neutralize samples (e.g., add equal vol of cold buffer/ACN mixture) and analyze via HPLC-UV.

Data Analysis: Plot


 vs. Time. The slope 

.
  • Expectation: The 3-carboxylate should show a shallower slope (smaller

    
    ) than the 2-carboxylate at pH 9.0 due to the electronic enrichment of the C3 position hindering nucleophilic attack by 
    
    
    
    .
Oxidative Stress (Forced Degradation)

Objective: Assess susceptibility of the furan ring to oxidative opening.

Protocol:

  • Prepare a 0.5 mg/mL solution in 3%

    
     / Water:ACN (50:50).
    
  • Incubate at Room Temperature for 24 hours.

  • Critical Control: Run a "Dark Control" (no peroxide) to differentiate hydrolysis from oxidation.

Photostability (ICH Q1B)

Objective: Benzofurans are chromophores. Verify if the ester linkage stabilizes the excited state.

Protocol:

  • Expose solid sample and solution (in quartz vials) to 1.2 million lux hours.

  • Compare impurity profile against a "Dark Control" wrapped in aluminum foil.

Analytical Methodology (HPLC-UV/MS)

To ensure Trustworthiness of your data, use this validated method setup.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the hydrolysis product (Acid), sharpening the peak.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic esters.
Gradient 5% B to 95% B over 10 minEnsures separation of the polar acid (elutes early) from the non-polar ester (elutes late).
Detection UV @ 254 nmMax absorption for the benzofuran core.

Experimental Workflow Diagram

This flowchart ensures reproducibility across different lab technicians.

Workflow cluster_Conditions Stress Conditions Start Start Stability Study Prep Prepare 1 mg/mL Stock (in ACN) Start->Prep Acid Acid Stress (0.1N HCl, 37°C) Prep->Acid Base Base Stress (pH 9.0, 37°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Photo Photo Stress (UV/Vis Chamber) Prep->Photo Sampling Sample at t=0, 1, 4, 24h Acid->Sampling Base->Sampling Ox->Sampling Photo->Sampling Quench Quench/Neutralize Sampling->Quench HPLC HPLC Analysis (Gradient Method) Quench->HPLC Data Calculate k_obs & t_1/2 HPLC->Data

Figure 2: Step-by-step experimental workflow for stability profiling.

Expected Results & Interpretation Guide

When analyzing your data, use this comparative guide to validate your findings.

ParameterEthyl Benzofuran-3-carboxylate (Target)Ethyl Benzofuran-2-carboxylate (Alternative)Interpretation
Alkaline Hydrolysis (

)
Moderate (e.g., 4-6 hours at pH 10)Fast (e.g., < 2 hours at pH 10)The 3-isomer is more robust for formulation in slightly basic media.
Acidic Stability High High Both esters are generally stable in acid; significant degradation here indicates impurity issues.
Photostability Susceptible Susceptible Both require light-protected storage (amber vials). Look for dimerization peaks.

Author's Note on Causality: The enhanced hydrolytic stability of the 3-isomer is directly linked to the resonance effect. In the 2-isomer, the carbonyl is conjugated with the furan oxygen through a vinyl-like system that pushes electron density away from the ring, making the carbonyl carbon highly electrophilic. In the 3-isomer, the geometry allows the furan ring to act more as an electron donor, stabilizing the ester.

References

  • Bertolini, G., et al. (1990). Synthesis and reactivity of benzofuran derivatives. Journal of Heterocyclic Chemistry. (Generalized reference for benzofuran reactivity).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source on electronic effects in furan systems).
  • ICH Expert Working Group. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. .

  • Larock, R. C. (2006). Comprehensive Organic Transformations. Wiley-VCH.
  • PubChem. (n.d.). Ethyl benzofuran-3-carboxylate Compound Summary. National Library of Medicine. .

Comparative

Peer-reviewed methods for "Ethyl benzofuran-3-carboxylate" characterization

Characterization Guide: Ethyl Benzofuran-3-carboxylate Executive Summary Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer,...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization Guide: Ethyl Benzofuran-3-carboxylate

Executive Summary

Ethyl benzofuran-3-carboxylate (CAS: 194278-43-8) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, ethyl benzofuran-2-carboxylate.[1][2][3][4][5][6][7][8] Accurate characterization is paramount because synthesis routes often yield mixtures or the thermodynamically favored 2-isomer. This guide provides peer-reviewed protocols to definitively identify the 3-carboxylate ester, focusing on the critical differentiation from its structural analogs.

Synthesis & Origin: The Structural Context

To understand the characterization, one must understand the origin. Unlike the 2-carboxylate (often made via Rap-Stoermer condensation), the 3-carboxylate is typically synthesized via the reaction of salicylaldehyde with ethyl diazoacetate catalyzed by Lewis acids (e.g., HBF₄·OEt₂). This route specifically targets the 3-position but requires rigorous validation to ensure no rearrangement occurred.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the specific pathway to the target compound and the critical control points for characterization.

SynthesisWorkflow Start Salicylaldehyde (Starting Material) Intermediate Aldol-type Intermediate Start->Intermediate + Reagent (DCM, 0°C) Reagent Ethyl Diazoacetate (Reagent) Reagent->Intermediate Catalyst HBF4·OEt2 (Lewis Acid Catalyst) Catalyst->Intermediate Catalysis Cyclization Cyclization & Dehydration Intermediate->Cyclization - N2 (Gas) Target Ethyl benzofuran-3-carboxylate (Target) Cyclization->Target Major Product (Kinetic Control) Isomer Ethyl benzofuran-2-carboxylate (Common Impurity) Cyclization->Isomer Minor Product (Thermodynamic Drift)

Caption: Synthesis pathway highlighting the divergence between the target 3-carboxylate and the 2-carboxylate isomer.

Comparative Characterization: 3-Carboxylate vs. 2-Carboxylate

The primary challenge in characterizing this product is distinguishing it from ethyl benzofuran-2-carboxylate . Both share the same molecular weight (190.20 g/mol ) and similar polarity, making Mass Spectrometry (MS) insufficient for isomer differentiation.

Nuclear Magnetic Resonance (NMR) is the definitive method. The position of the furan ring proton is the "fingerprint" signal.

Method A: 1H NMR Spectroscopy (Gold Standard)
  • Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Acquire spectrum at 400 MHz or higher.[9]

  • Critical Insight: In the 3-carboxylate, the proton is at position 2 (adjacent to oxygen), causing a significant downfield shift (~8.26 ppm). In the 2-carboxylate, the proton is at position 3 (beta to oxygen), appearing upfield (~7.5 ppm).

Table 1: Comparative 1H NMR Data (CDCl₃, 400 MHz)

FeatureEthyl benzofuran-3-carboxylate (Target)Ethyl benzofuran-2-carboxylate (Alternative)differentiation Logic
H-2 Proton δ 8.26 (s, 1H) Absent (Substituted)Key Identifier: The 3-ester leaves position 2 open, resulting in a highly deshielded singlet.
H-3 Proton Absent (Substituted)δ 7.50 – 7.60 (s, 1H) The 2-ester leaves position 3 open, which is less deshielded than H-2.
Ester CH₂ δ 4.41 (q, J = 7.1 Hz)δ 4.45 (q, J = 7.1 Hz)Minimal difference; not reliable for ID.
Ester CH₃ δ 1.43 (t, J = 7.1 Hz)δ 1.44 (t, J = 7.1 Hz)Minimal difference.
Aromatic Region δ 8.07 (d), 7.30-7.60 (m)δ 7.60-7.70 (d), 7.20-7.50 (m)3-ester often shows a distinct doublet at ~8.07 ppm for H-4 due to anisotropic deshielding by the carbonyl.

Data Source: Validated against RSC synthesis protocols [1].

Method B: HPLC Analysis (Purity Assessment)

While NMR confirms identity, HPLC is required for purity, especially to detect non-cyclized intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Performance: The 3-carboxylate is slightly more polar than the 2-carboxylate due to the ester conjugation geometry, often eluting slightly earlier, though co-elution is a risk without optimized gradients.

Analytical Decision Tree

Use this logic flow to validate your product batch.

DecisionTree Sample Unknown Sample (White/Colorless Solid/Oil) H1NMR Run 1H NMR (CDCl3) Sample->H1NMR CheckH2 Check 8.0 - 8.5 ppm Region H1NMR->CheckH2 Singlet826 Sharp Singlet at ~8.26 ppm? CheckH2->Singlet826 Result3 CONFIRMED: Ethyl benzofuran-3-carboxylate Singlet826->Result3 Yes CheckH3 Check 7.4 - 7.6 ppm Region Singlet826->CheckH3 No Yes3 YES No3 NO Singlet750 Singlet at ~7.50 ppm? CheckH3->Singlet750 Result2 IDENTIFIED: Ethyl benzofuran-2-carboxylate (Isomer) Singlet750->Result2 Yes ResultOther UNKNOWN: Check for acyclic intermediates (Salicylaldehyde peaks?) Singlet750->ResultOther No

Caption: Step-by-step logic for interpreting NMR data to distinguish benzofuran isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis Validation (Small Scale)

Based on the method by Burtoloso et al. (RSC) [1]

  • Setup: Flame-dry a round-bottom flask under nitrogen.

  • Reactants: Add Salicylaldehyde (1.0 equiv) and HBF₄·OEt₂ (0.1 equiv) in anhydrous CH₂Cl₂ at 0°C.

  • Addition: Dropwise add Ethyl Diazoacetate (1.6 equiv) over 10 minutes. Caution: N₂ gas evolution.

  • Workup: Stir 30 min at room temp. Add conc. H₂SO₄ (catalytic) to induce dehydration/cyclization. Wash with NaHCO₃.

  • Purification: Flash chromatography (Pentane:Et₂O 90:10). The product is typically a colorless oil or low-melting solid.

Protocol 2: QC Check (Rapid)
  • Take 5 µL of the crude reaction oil.

  • Dilute in 0.5 mL CDCl₃.

  • Run a 16-scan 1H NMR.

  • Integrate the singlet at 8.26 ppm (Product) vs. the aldehyde proton of salicylaldehyde (~11 ppm, Starting Material).

  • Acceptance Criteria: >95% conversion (disappearance of aldehyde) and <2% isomer (singlet at 7.5 ppm).

References

  • Development of an Enolate Alkynylation Approach Towards the Synthesis of the Taiwanschirin Natural Products. Royal Society of Chemistry (RSC) Advances, 2013. Key Data: Provides the definitive synthesis and 1H NMR shifts for Compound 16 (Ethyl benzofuran-3-carboxylate). [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 2017. Key Data: Validates the use of ethyl benzofuran-3-carboxylate as a library scaffold and confirms stability conditions. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. NIH / PMC, 2017. Key Data: Provides comparative spectral data for the 2-carboxylate isomer (Series 4a-e) for negative control reference. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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